5-Acetyl Rhein
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10O7/c1-7(18)24-12-4-2-3-9-14(12)16(21)13-10(15(9)20)5-8(17(22)23)6-11(13)19/h2-6,19H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGHQNHYFJYUHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433463 | |
| Record name | 5-Acetyl Rhein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875535-35-6 | |
| Record name | 5-Acetyl Rhein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Acetyl Rhein (Diacerein Impurity D): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl Rhein, also known by its European Pharmacopoeia designation as Diacerein Impurity D, is a significant process-related impurity and degradation product of Diacerein, a slow-acting therapeutic agent used in the management of osteoarthritis.[1][2] The presence and quantity of this impurity are critical quality attributes for Diacerein bulk drug substance and finished pharmaceutical products, necessitating robust analytical control and a thorough understanding of its formation and properties. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, formation pathways, analytical methodologies for its detection and quantification, and a summary of the known biological context of its parent compound, Diacerein.
Chemical Identity and Physicochemical Properties
This compound is a mono-acetylated derivative of Rhein, the active metabolite of Diacerein.[3] Its chemical structure and key physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [4][5] |
| Synonyms | Diacerein Impurity D, Monoacetyl Rhein Isomer A | [3][4] |
| CAS Number | 875535-35-6 | [4][6] |
| Molecular Formula | C₁₇H₁₀O₇ | [7][8] |
| Molecular Weight | 326.26 g/mol | [7][8] |
| Appearance | Yellow Solid | [9] |
| Melting Point | >244°C (decomposes) | [10][11] |
| Solubility | Insoluble in water; soluble in alkaline solutions, pyridine, and dimethyl sulfoxide (DMSO). Slightly soluble in alcohols, ethers, benzene, chloroform, and petroleum ether. | [12] |
Formation and Synthesis
This compound is primarily formed as a degradation product of Diacerein, particularly under conditions of alkaline hydrolysis.[13] Diacerein possesses two acetyl groups, and the hydrolysis of one of these groups leads to the formation of mono-acetylated derivatives, including this compound.
Figure 1: Diacerein Degradation Pathway.
While a direct, selective synthesis of this compound is not widely published, it can be isolated from a forced degradation mixture of Diacerein. The controlled hydrolysis of Diacerein is a key method for its preparation in a laboratory setting for use as a reference standard.
Experimental Protocols
Isolation of this compound from Diacerein Degradation
This protocol is based on methods described for the forced degradation of Diacerein and subsequent impurity isolation.[13]
Objective: To generate and isolate this compound from Diacerein through alkaline hydrolysis.
Materials:
-
Diacerein
-
0.1 N Sodium Hydroxide (NaOH)
-
Acetonitrile (ACN)
-
Distilled Water
-
Whatman filter paper
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system
-
C18 column
Procedure:
-
Degradation: Dissolve 100 mg of Diacerein in 5 mL of 0.1 N NaOH. Allow the solution to stand at room temperature for 48 hours to ensure significant degradation.
-
Precipitation and Filtration: The degraded product, which will contain a mixture of Diacerein, this compound, Rhein, and other impurities, may precipitate. Filter the mixture through Whatman filter paper.
-
Washing and Drying: Wash the collected solid with distilled water and dry at 60°C for 10 minutes.
-
Purification by Preparative HPLC:
-
Dissolve the dried degradant mixture in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Perform purification using a preparative HPLC system with a C18 column.
-
Employ a gradient elution method with a mobile phase consisting of acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) to separate the components.
-
Collect the fraction corresponding to the this compound peak, identified by its retention time relative to a reference standard or by online mass spectrometry.
-
-
Isolation: Evaporate the solvent from the collected fraction under reduced pressure to obtain isolated this compound.
Figure 2: Experimental Workflow for Isolation.
Analytical Characterization
The identification and quantification of this compound are typically performed using a combination of chromatographic and spectroscopic techniques.
| Technique | Typical Parameters and Observations | Reference(s) |
| HPLC-UV | Column: C18 (e.g., 250 x 4.6 mm, 5 µm)Mobile Phase: Acetonitrile and phosphate buffer (pH 3.6) in a 55:45 (v/v) ratio.Flow Rate: 1.0 mL/minDetection: UV at 254 nmObservation: A distinct peak for this compound, well-resolved from Diacerein and Rhein. | [13] |
| LC-MS | Ionization: Electrospray Ionization (ESI), typically in negative mode.Observation: Detection of the [M-H]⁻ ion at m/z corresponding to the molecular weight of this compound (approx. 325.03). | [5][14] |
| ¹H NMR | Observation: Characteristic signals for the acetyl group protons, aromatic protons of the anthraquinone core, and the hydroxyl and carboxylic acid protons. | [5][14] |
| ¹³C NMR | Observation: Resonances corresponding to the carbonyl carbons of the acetyl and carboxylic acid groups, the quinone carbonyls, and the aromatic carbons. | [5][14] |
| FTIR | Observation: Characteristic absorption bands for O-H (hydroxyl and carboxylic acid), C=O (ester, carboxylic acid, and quinone), and aromatic C=C stretching vibrations. | [5][14] |
Biological Context and Significance
Currently, there is limited publicly available information on the specific pharmacological and toxicological profile of this compound itself. Its primary significance in drug development is as a critical quality attribute of Diacerein. Regulatory agencies such as the FDA and EMA have stringent requirements for the control of impurities in active pharmaceutical ingredients and drug products.[15][16] Therefore, understanding and controlling the levels of this compound is essential for ensuring the safety and efficacy of Diacerein-containing medicines.
The biological activity of Diacerein is mediated by its active metabolite, Rhein.[3] Rhein has been shown to exert anti-inflammatory and chondroprotective effects by inhibiting the pro-inflammatory cytokine interleukin-1β (IL-1β).[17] The presence of impurities such as this compound could potentially alter the safety or efficacy profile of Diacerein, although specific studies on this are not widely reported.
Figure 3: Signaling Pathway of Diacerein/Rhein.
Conclusion
This compound (Diacerein Impurity D) is a critical impurity in the manufacturing and storage of Diacerein. A thorough understanding of its formation, isolation, and analytical characterization is paramount for drug development professionals to ensure the quality, safety, and efficacy of Diacerein products. While its own biological activity is not extensively studied, its control is a key regulatory requirement. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with Diacerein and its related substances.
References
- 1. scribd.com [scribd.com]
- 2. veeprho.com [veeprho.com]
- 3. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. GSRS [precision.fda.gov]
- 9. Rhein | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 875535-35-6 [chemicalbook.com]
- 11. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 12. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmacophorejournal.com [pharmacophorejournal.com]
- 14. researchgate.net [researchgate.net]
- 15. veeprho.com [veeprho.com]
- 16. synthinkchemicals.com [synthinkchemicals.com]
- 17. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
5-Acetyl Rhein: A Technical Overview of its Inferred Biological Activity and Screening Protocols
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Acetyl Rhein, also known as Monoacetyl Rhein, is primarily recognized as a significant impurity and a potential metabolic intermediate of Diacerein, a therapeutic agent for osteoarthritis. Diacerein undergoes complete deacetylation in vivo to its active metabolite, Rhein, which is responsible for its pharmacological effects. Due to the scarcity of direct research on this compound, this technical guide provides an in-depth overview of the well-documented biological activities of its parent compound, Rhein. The experimental protocols and signaling pathways detailed herein for Rhein serve as a foundational framework for the prospective biological activity screening of this compound. This paper aims to equip researchers with the necessary context and methodologies to investigate the pharmacological profile of this understudied compound, which is critical for understanding the overall safety and efficacy of Diacerein-based therapies.
Introduction
Diacerein is a symptomatic slow-acting drug for osteoarthritis that is entirely converted to its active metabolite, Rhein, before reaching systemic circulation[1][2]. This compound is a mono-acetylated derivative of Rhein and is identified as "Diacerein EP Impurity D"[3]. The presence of impurities in pharmaceutical preparations necessitates a thorough understanding of their biological activities to ensure drug safety and efficacy. This guide focuses on the known biological activities of Rhein to infer the potential pharmacological profile of this compound and to provide a basis for its future biological screening.
Inferred Biological Activities of this compound based on Rhein
The biological activities of Rhein are multifaceted, spanning anti-inflammatory, anticancer, and chondroprotective effects. It is plausible that this compound, as a closely related derivative, may exhibit similar, albeit potentially modified, activities.
Anti-inflammatory Activity
Rhein demonstrates significant anti-inflammatory properties by inhibiting the production and activity of pro-inflammatory cytokines, particularly Interleukin-1 beta (IL-1β)[4]. This is a key mechanism in its therapeutic effect on osteoarthritis. Rhein has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation[5].
Anticancer Activity
Preclinical studies have revealed the anticancer potential of Rhein against various cancer cell lines, including liver, breast, and lung cancer[5][6]. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis[7]. Rhein has been shown to modulate several signaling pathways implicated in cancer progression, such as PI3K/Akt/ERK and STAT3[5][8].
Chondroprotective Effects
In the context of osteoarthritis, Rhein exhibits chondroprotective effects by inhibiting the expression of matrix metalloproteinases (MMPs), enzymes responsible for cartilage degradation[9]. It can also stimulate the synthesis of cartilage components like proteoglycans and hyaluronic acid[6].
Quantitative Data on Rhein's Biological Activity
The following tables summarize the reported in vitro efficacy of Rhein across various cell lines and assays. These values provide a benchmark for the potential activity of this compound.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| SK-BR-3 | Breast Cancer | 86 | [5] |
| HepG2 | Liver Cancer | 161.5 | [5] |
| PC-9 | Lung Cancer | 24.59 | [8] |
| H460 | Lung Cancer | 52.88 | [8] |
| A549 | Lung Cancer | 23.9 | [8] |
Table 1: Anticancer Activity of Rhein (IC50 Values)
Signaling Pathways Modulated by Rhein
The biological effects of Rhein are mediated through its interaction with multiple intracellular signaling pathways. Understanding these pathways is crucial for elucidating the potential mechanisms of action of this compound.
NF-κB Signaling Pathway in Inflammation
Rhein inhibits the activation of NF-κB, a key transcription factor in the inflammatory response. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines.
Caption: Rhein's inhibition of the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway in Cancer
Rhein has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer and promotes cell survival and proliferation.
Caption: Rhein's inhibitory effect on the PI3K/Akt signaling pathway.
Experimental Protocols for Biological Activity Screening
The following are detailed methodologies for key experiments that can be adapted to screen the biological activity of this compound, based on established protocols for Rhein.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
NF-κB Reporter Assay
Objective: To assess the inhibitory effect of this compound on NF-κB activation.
Protocol:
-
Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, 10 ng/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key signaling proteins (e.g., Akt, p-Akt, IκBα).
Protocol:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
While direct biological data for this compound is currently lacking, the extensive research on its parent compound, Rhein, provides a strong foundation for inferring its potential pharmacological activities. The anti-inflammatory, anticancer, and chondroprotective effects of Rhein, mediated through pathways such as NF-κB and PI3K/Akt, suggest that this compound may possess a similar, though likely quantitatively different, biological profile. The experimental protocols outlined in this guide offer a clear roadmap for the systematic screening of this compound. Future research should prioritize the direct evaluation of this compound to fully characterize its biological activity and to understand its contribution to the overall therapeutic and toxicological profile of Diacerein. Such studies are imperative for the development of safer and more effective treatments for osteoarthritis and potentially other inflammatory and proliferative diseases.
References
- 1. scielo.br [scielo.br]
- 2. Clinical pharmacokinetics of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. trbchemedica.com [trbchemedica.com]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Synthesis of rhein and diacerein: a chemoenzymatic approach using anthrol reductase of Talaromyces islandicus - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Diacerein has a weak effect on the catabolic pathway of human osteoarthritis synovial fibroblast--comparison to its effects on osteoarthritic chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 5-Acetyl Rhein: Discovery and Synthesis
This technical guide provides a comprehensive overview of this compound, a significant derivative of Rhein and a known impurity in the pharmaceutical manufacturing of Diacerein. This document details its discovery, synthesis, and physicochemical properties, and explores its biological context through the lens of its parent compound, Rhein.
Introduction and Discovery
This compound, with the chemical name 5-acetoxy-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, is a mono-acetylated derivative of Rhein[1][2]. Its discovery is intrinsically linked to the synthesis and analysis of Diacerein, a di-acetylated derivative of Rhein used in the treatment of osteoarthritis. This compound is primarily recognized as a process impurity, specifically "Diacerein EP Impurity D," formed during the manufacturing of the Diacerein bulk drug[2][3]. Its identification has been crucial for the development of purification methods to ensure the quality and safety of Diacerein.
Physicochemical Properties
The fundamental properties of this compound are summarized below, based on available chemical data.
| Property | Value | Source |
| CAS Number | 875535-35-6 | [3] |
| Molecular Formula | C₁₇H₁₀O₇ | [4][5] |
| Molecular Weight | 326.26 g/mol | [1][4] |
| IUPAC Name | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [1] |
| Melting Point | >244°C (decomposes) | [3] |
| Appearance | Solid | N/A |
| Synonyms | Monoacetyl Rhein Isomer A, Diacerein EP Impurity D | [2] |
Synthesis of this compound
The synthesis of this compound is not commonly performed as a primary objective but rather occurs as a byproduct or intermediate in the synthesis of Diacerein. The overall process typically involves two main stages: the synthesis of the Rhein precursor and its subsequent acetylation.
Stage 1: Synthesis of Rhein from Aloe-Emodin
Rhein is commonly synthesized via the oxidation of Aloe-emodin, a natural product that can be isolated from plants like Aloe vera[6][7].
Caption: General workflow for the synthesis of Rhein from Aloe-emodin.
Stage 2: Acetylation of Rhein
The formation of this compound occurs during the acetylation of Rhein. To produce Diacerein, both hydroxyl groups of Rhein are acetylated. This compound is the intermediate or byproduct where only one of the two hydroxyl groups has been acetylated.
Experimental Protocols
The following protocols are representative methods adapted from published procedures for the synthesis of Rhein and its acetylated derivatives[7][8].
Protocol 1: Oxidation of Aloe-Emodin to Rhein
-
Reaction Setup : Prepare a mixture of boric acid (40 g) in concentrated sulfuric acid (150 ml) in a suitable reaction vessel.
-
Addition of Reagents : Add sodium nitrite (25.6 g) to the mixture. To this, add Aloe-emodin (10 g).
-
Reaction Conditions : Heat the mixture to +120°C and maintain this temperature for 1.5 hours.
-
Isolation : Pour the reaction mixture into a water and ice mixture (200 ml) to precipitate the product.
-
Purification : Filter the precipitate, wash with water, and dry in an oven at +50°C to obtain crude Rhein. A further purification can be performed by dissolving the crude product in an aqueous sodium carbonate solution (pH 9-9.5) and partitioning it against an organic solvent to remove unreacted Aloe-emodin[6][7].
Protocol 2: Acetylation of Rhein
-
Reaction Setup : Dissolve Rhein (2 g) in acetic anhydride (14 ml) in a flask and cool the mixture to 0°C.
-
Catalyst Addition : Slowly add concentrated sulfuric acid (0.14 ml) as a catalyst.
-
Reaction Conditions : Allow the mixture to warm to room temperature and stir for 6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of mono- and di-acetylated products.
-
Isolation : Pour the reaction mixture into cold water (50 ml) to precipitate the solid product.
-
Purification : Filter the precipitate and dry it. This compound can be separated from Diacerein and unreacted Rhein using column chromatography on silica gel.
Quantitative Data from Synthesis
The following table summarizes typical quantitative data from the synthesis of Rhein and its derivatives, based on published literature.
| Step | Product | Yield | Purity (HPLC) | Reference |
| Oxidation | Rhein | 74% | 69% (crude) | [8] |
| Oxidation (Optimized) | Rhein | 98% | 91% | [8] |
| Acetylation | Diacerein | >90% | >98% (after recrystallization) | [7] |
Note: Yields for this compound are not explicitly reported as it is typically an intermediate or impurity.
Biological Activity and Signaling Pathways
While direct pharmacological studies on this compound are limited, its biological activity can be inferred from its parent compound, Rhein. Rhein exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic effects[9].
Anti-Inflammatory Mechanism of Rhein
Rhein's anti-inflammatory effects are well-documented and are primarily attributed to its ability to modulate key inflammatory signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway[9].
NF-κB Signaling Pathway:
In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli (like TNF-α or IL-1β) lead to the activation of the IKK complex, which phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The released NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like COX-2[9].
Rhein has been shown to interfere with this pathway by inhibiting the degradation of IκB, thereby preventing NF-κB translocation and the subsequent expression of inflammatory genes[9].
Caption: Rhein's inhibitory effect on the NF-κB signaling pathway.
As a close structural analog and potential prodrug, this compound is hypothesized to exert similar biological effects, possibly after in vivo de-acetylation to Rhein.
Conclusion
This compound is a key compound in the study of Diacerein, serving as both a synthetic intermediate and a critical quality control marker. While its discovery was a consequence of pharmaceutical manufacturing, understanding its synthesis and properties is essential for researchers in drug development and natural product chemistry. The biological activities of its parent molecule, Rhein, suggest that this compound may hold untapped therapeutic potential, warranting further investigation into its direct pharmacological effects.
References
- 1. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diacerein EP Impurity D (this compound) | 875535-35-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 3. This compound | 875535-35-6 [chemicalbook.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. EP1666446A1 - Process for preparing rhein and diacerein - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro Effects of Monoacetin: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the in-vitro effects of Monoacetin, a glycerol derivative. Direct research on the specific cellular and molecular effects of Monoacetin is limited. Therefore, this document focuses on the in-vitro activities of its primary metabolites, acetic acid and glycerol. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the current, albeit indirect, understanding of Monoacetin's biological impact at the cellular level. We present quantitative data on cell viability and apoptosis, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.
Introduction
Monoacetin, also known as glycerol monoacetate, is a compound with applications in various industries. Within the pharmaceutical context, it is often considered as a potential impurity in excipients[1]. Upon administration, Monoacetin is predicted to be hydrolyzed by carboxylesterases into its constituent molecules: acetic acid and glycerol[1]. Understanding the in-vitro effects of these metabolites is crucial for predicting the potential biological activities of Monoacetin itself. This guide synthesizes the available research on the in-vitro effects of acetic acid and glycerol on cell viability, apoptosis, and cellular signaling pathways.
In-vitro Effects on Cell Viability
The in-vitro impact of acetic acid and glycerol on cell viability has been investigated across various cell lines, often revealing concentration-dependent and cell-type-specific effects.
Acetic Acid
Acetic acid has been shown to induce cell death in a concentration-dependent manner in several cell lines, including normal and cancerous gastric cells[2]. Studies suggest that cancer cell lines may exhibit greater sensitivity to acetic acid compared to their normal counterparts[2][3].
Table 1: Effects of Acetic Acid on Cell Viability
| Cell Line | Concentration | Exposure Time | Effect on Viability | Assay Used | Reference |
| Rat Gastric Epithelial (RGM-1) | 0.01% - 0.5% | Not Specified | Concentration-dependent decrease | MTT Assay, Flow Cytometry, Trypan Blue | [2] |
| Rat Gastric Carcinoma (RGK-1) | 0.01% - 0.5% | Not Specified | Concentration-dependent decrease; more sensitive than RGM-1 | MTT Assay, Flow Cytometry, Trypan Blue | [2] |
| Human Gastric Cancer (KATO III) | 0.01% - 0.5% | Not Specified | Concentration-dependent decrease; more sensitive than RGK-1 | MTT Assay, Flow Cytometry, Trypan Blue | [2] |
| Human Mesothelioma (ACC-MESO1) | 0.5% | 10 min | Almost complete cell death | MTT Assay, Flow Cytometry, Trypan Blue | [2] |
| Human Mesothelioma (MSTO-211H) | 0.5% | 10 min | Almost complete cell death | MTT Assay, Flow Cytometry, Trypan Blue | [2] |
| HepG2 | Various | 24 h | Concentration-dependent decrease | Neutral Red Uptake, MTT Assay | [4] |
| Caco-2 | Various | 24 h | Concentration-dependent decrease | Neutral Red Uptake, MTT Assay | [4] |
Glycerol
The effect of glycerol on cell viability is multifaceted. It has been reported to protect cells against heat-induced killing[5]. Conversely, other studies indicate that glycerol can reduce cell viability, particularly in a dose-dependent manner in cancer cells[6]. In the context of cryopreservation, the concentration of glycerol is a critical factor for maintaining cell viability[7]. Furthermore, high concentrations of glycerol can induce hemolysis in red blood cells due to osmotic stress[8][9].
Table 2: Effects of Glycerol on Cell Viability
| Cell Line/Condition | Concentration | Exposure Time | Effect on Viability | Assay Used | Reference |
| Chinese Hamster Ovary (CHO) | >100 mM | During heating | Protection against thermal killing | Not Specified | [5] |
| HeLa | 1 M | During heating | Protection against thermal killing | Not Specified | [5] |
| Colon Cancer (CaCo-2) | Various | 24 h | Dose-dependent decrease | MTT Assay | [6] |
| Normal Colon (NCM-460) | Various | 24 h | Negligible differences | MTT Assay | [6] |
| Sheep Red Blood Cells | >200 mg/dL | 4 h | Increased hemolysis | Hemolysis Assay | [8][9] |
| Lymphocytes | 0.5% - 16% | Not Specified | Concentration-dependent effects | Dead cell dye exclusion | [7] |
Induction of Apoptosis
Both acetic acid and glycerol have been implicated in the induction of apoptosis in various in-vitro models.
Acetic Acid
Acetic acid is a known inducer of apoptosis in yeast and has been shown to preferentially trigger apoptosis in colorectal cancer cells compared to non-cancerous cell lines[1]. The apoptotic process induced by acetic acid in yeast involves typical markers such as chromatin condensation, phosphatidylserine exposure, and DNA fragmentation[1]. This process can be mediated by the release of cytochrome c from mitochondria and the accumulation of reactive oxygen species (ROS)[1][10].
Glycerol
Glycerol has been demonstrated to induce both apoptosis and necrosis in a dose-dependent manner in colon cancer cells[6]. Furthermore, it has been shown to enhance radiation-induced apoptosis in anaplastic thyroid carcinoma cells, a process that involves the appearance of apoptotic bodies and DNA laddering[11].
Table 3: Effects of Acetic Acid and Glycerol on Apoptosis
| Compound | Cell Line | Concentration | Effect | Key Markers | Reference |
| Acetic Acid | Saccharomyces cerevisiae | 20-80 mM | Induces apoptosis | Chromatin condensation, PS exposure, DNA fragmentation, Cytochrome c release, ROS accumulation | [1] |
| Acetic Acid | Colorectal Cancer Cells | Not Specified | Preferential induction of apoptosis | Not Specified | [1] |
| Glycerol | Colon Cancer (CaCo-2) | Various | Dose-dependent induction of apoptosis and necrosis | Annexin V+/Propidium Iodide (PI)+ cells | [6] |
| Glycerol | Anaplastic Thyroid Carcinoma (8305c) | 0.6 M (with X-ray) | Enhances radiation-induced apoptosis | Apoptotic bodies, DNA ladder formation | [11] |
Signaling Pathways
The in-vitro effects of acetic acid and, to a lesser extent, glycerol, are mediated through the modulation of specific signaling pathways.
Acetic Acid-Modulated Signaling Pathways
In bovine hepatocytes, acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway . This activation leads to an increase in lipid oxidation and a decrease in lipid synthesis, ultimately reducing fat accumulation[12][13].
In yeast, the response to acetic acid-induced stress involves the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway [10][14][15]. These pathways are crucial for the adaptation and survival of yeast cells under acetic acid stress, but their over-activation can also contribute to apoptotic cell death.
Glycerol-Modulated Signaling Pathways
The direct impact of glycerol on specific signaling pathways in mammalian cells is less well-defined in the current literature. In yeast and fungi, glycerol metabolism is closely linked to the HOG pathway, which regulates cellular responses to osmotic stress[16]. Glycerol itself is a key component in various metabolic pathways, including glycolysis and lipogenesis[17].
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide.
Cell Viability Assays
5.1.1. MTT Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Expose cells to various concentrations of the test compound (acetic acid or glycerol) and incubate for the desired period.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
5.1.2. Trypan Blue Exclusion Assay This assay distinguishes viable from non-viable cells based on membrane integrity.
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.
-
Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells.
Apoptosis Assays
5.2.1. Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS).
-
Cell Harvesting: Collect both adherent and floating cells from treated and control cultures.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
5.2.2. DNA Laddering Assay This assay detects the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.
-
DNA Extraction: Isolate genomic DNA from treated and control cells.
-
Electrophoresis: Run the extracted DNA on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A "ladder" of DNA fragments indicates apoptosis.
5.2.3. Hoechst Staining This method uses a fluorescent dye that binds to DNA to visualize nuclear morphology changes associated with apoptosis.
-
Cell Fixation: Fix the treated and control cells.
-
Staining: Incubate the fixed cells with Hoechst 33342 or 33258 dye.
-
Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
Conclusion
While direct in-vitro studies on Monoacetin are not extensively available, the analysis of its metabolites, acetic acid and glycerol, provides valuable insights into its potential biological activities. Acetic acid demonstrates a clear, concentration-dependent cytotoxic and pro-apoptotic effect, particularly in cancer cell lines, and modulates key metabolic signaling pathways such as AMPK. Glycerol exhibits more complex, context-dependent effects on cell viability and can also induce or enhance apoptosis. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers investigating the in-vitro effects of Monoacetin and its metabolites. Further research is warranted to elucidate the direct effects of Monoacetin on cellular processes and to understand the interplay of its metabolic products in a biological system.
References
- 1. Frontiers | Regulation of Cell Death Induced by Acetic Acid in Yeasts [frontiersin.org]
- 2. Acetic acid induces cell death: an in vitro study using normal rat gastric mucosal cell line and rat and human gastric cancer and mesothelioma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heat protection by glycerol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Media with Different Glycerol Concentrations on Sheep Red Blood Cells' Viability In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Molecular mechanisms of Saccharomyces cerevisiae stress adaptation and programmed cell death in response to acetic acid [frontiersin.org]
- 11. Glycerol as a chemical chaperone enhances radiation-induced apoptosis in anaplastic thyroid carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acetic Acid Activates the AMP-Activated Protein Kinase Signaling Pathway to Regulate Lipid Metabolism in Bovine Hepatocytes | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of the acetic acid stress response in Saccharomyces cerevisiae with mutated H3 residues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life [mdpi.com]
5-Acetyl Rhein: A Technical Whitepaper for Drug Development Professionals
CAS Number: 875535-35-6
Synonyms: 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid, Diacerein EP Impurity D[1][2][3]
Introduction
5-Acetyl Rhein is a monoacetylated derivative of Rhein and a known impurity in the synthesis of Diacerein, a therapeutic agent for osteoarthritis.[3] Structurally, it is an intermediate between Diacerein (diacetylrhein) and Rhein, the active metabolite.[4] Given that Diacerein is a prodrug that is entirely and rapidly converted to Rhein in the body, the biological activities of this compound are anticipated to closely mirror those of Rhein.[5][6][7] This technical guide provides a comprehensive overview of the chemistry, mechanism of action, and potential therapeutic applications of this compound, drawing from the extensive research on its parent compounds, Diacerein and Rhein.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₀O₇ | [2] |
| Molecular Weight | 326.26 g/mol | [2] |
| IUPAC Name | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [2] |
| Appearance | Crystalline solid | |
| Solubility | Practically insoluble in water | [8] |
Pharmacology and Mechanism of Action
The pharmacological effects of this compound are predicted to be consistent with those of Rhein, the active metabolite of Diacerein.[5][6] The primary mechanism of action is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β), a key mediator in the pathogenesis of osteoarthritis and other inflammatory conditions.[9][10]
Inhibition of IL-1β Signaling:
Rhein exerts its anti-inflammatory effects by interfering with the IL-1β signaling cascade. This includes:
-
Reduced IL-1β Production: Rhein has been shown to decrease the production of IL-1β converting enzyme (ICE), which is necessary for the maturation and secretion of active IL-1β.[5]
-
Downregulation of IL-1 Receptors: Rhein can reduce the number of IL-1 receptors on the cell surface, thereby diminishing the cellular response to IL-1β.[5][11]
The inhibition of IL-1β signaling by Rhein leads to the modulation of downstream pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[5][12]
Modulation of Downstream Signaling Pathways:
-
NF-κB Pathway: Rhein inhibits the activation of NF-κB, a critical transcription factor for numerous pro-inflammatory genes.[12][13] This is achieved by preventing the degradation of its inhibitor, IκBα.[13]
-
MAPK Pathway: Rhein has been shown to down-regulate the activation of specific MAP kinases, such as the MEK/ERK pathway, which are involved in the expression of catabolic enzymes.[5][11]
These actions collectively result in a reduction of inflammatory mediators and matrix-degrading enzymes, as summarized in the table below.
| Target | Effect of Rhein | Reference |
| Interleukin-1β (IL-1β) | Inhibition | [9][10] |
| Nuclear Factor-kappa B (NF-κB) | Inhibition | [12][13] |
| Matrix Metalloproteinases (MMPs) | Decreased expression | [6] |
| A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) | Decreased expression | [5] |
| Nitric Oxide (NO) | Decreased production | [14] |
| Pro-inflammatory Cytokines | Decreased production | [1] |
Biological Activities
The biological activities of this compound, inferred from studies on Diacerein and Rhein, are multifaceted and primarily centered around anti-inflammatory and chondroprotective effects.
Anti-inflammatory Effects
By inhibiting the IL-1β pathway, Rhein effectively reduces the inflammatory response in articular tissues.[15] This leads to a decrease in the production of various pro-inflammatory cytokines and mediators, contributing to pain relief and reduced swelling in inflammatory joint diseases.[1][16]
Chondroprotective and Anabolic Effects
Rhein has demonstrated a protective effect on cartilage by:
-
Inhibiting Cartilage Degradation: It reduces the expression of matrix metalloproteinases (MMPs) and aggrecanases (ADAMTS), enzymes responsible for the breakdown of cartilage matrix components like collagen and proteoglycans.[5][6]
-
Stimulating Cartilage Synthesis: Rhein has been shown to stimulate the synthesis of key cartilage matrix components, including proteoglycans and hyaluronic acid.[1] It may also promote the expression of transforming growth factor-β (TGF-β), an anabolic factor in cartilage.[5]
Other Potential Activities
Research on Rhein has suggested a broader range of potential therapeutic applications, including:
-
Anticancer Activity: Rhein has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines.[12]
-
Antidiabetic Effects: Diacerein is under investigation for its potential role in managing insulin resistance and type 2 diabetes.[6][17]
-
Neuroprotective Effects: Rhein has demonstrated protective effects in models of neuroinflammation.[18]
Experimental Protocols
While specific experimental data for this compound is limited, the following protocols, adapted from studies on Diacerein and Rhein, can be employed to investigate its biological activities.
In Vitro Assay for IL-1β Inhibition
Objective: To determine the inhibitory effect of this compound on IL-1β production in a human monocytic cell line.
Methodology:
-
Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Differentiate the cells into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treat the differentiated cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce IL-1β production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Quantify the concentration of IL-1β in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the IC₅₀ value for this compound.
In Vivo Model of Osteoarthritis
Objective: To evaluate the efficacy of this compound in a preclinical model of osteoarthritis.
Methodology:
-
Induce osteoarthritis in rats or mice via surgical transection of the anterior cruciate ligament (ACL) or intra-articular injection of a collagenase solution.
-
Administer this compound orally at different dosages daily for a specified period (e.g., 4-8 weeks).
-
Include a vehicle control group and a positive control group (e.g., Diacerein or a non-steroidal anti-inflammatory drug).
-
Monitor pain behavior using methods such as the von Frey filament test or incapacitance testing.
-
At the end of the study, sacrifice the animals and collect the knee joints.
-
Perform histological analysis of the cartilage to assess structural changes, including cartilage degradation and proteoglycan loss (e.g., using Safranin O staining).
-
Score the severity of osteoarthritis using a standardized scoring system.
Synthesis
The synthesis of this compound can be inferred from the established synthetic routes for Rhein and Diacerein. A plausible approach involves the selective acetylation of Rhein.
Proposed Synthetic Pathway:
-
Starting Material: Rhein.[19]
-
Acetylation: React Rhein with one equivalent of an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst (e.g., a mild acid or base) and solvent.[20][21] The reaction conditions (temperature, time) would need to be carefully controlled to favor mono-acetylation at the 5-hydroxyl position over di-acetylation.
-
Purification: The resulting this compound would be purified from the reaction mixture, likely containing unreacted Rhein and Diacerein, using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).[8][22]
Visualizations
Signaling Pathway of this compound (inferred from Rhein)
Caption: Inferred signaling pathway of this compound via inhibition of IL-1β.
Experimental Workflow for In Vivo Osteoarthritis Model
Caption: Workflow for evaluating this compound in an animal model of osteoarthritis.
Conclusion
This compound, as a close analogue and potential metabolite of Diacerein, holds significant promise as a therapeutic agent with anti-inflammatory and chondroprotective properties. Its mechanism of action, centered on the inhibition of the IL-1β signaling pathway, makes it a compelling candidate for further investigation in the treatment of osteoarthritis and other inflammatory disorders. The experimental protocols and synthetic strategies outlined in this whitepaper provide a framework for future research and development of this compound. Further studies are warranted to fully elucidate the specific pharmacological profile of this compound and to confirm its therapeutic potential.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 875535-35-6 [chemicalbook.com]
- 4. Diacerein - Wikipedia [en.wikipedia.org]
- 5. Effects of Diacerein at the Molecular Level in the Osteoarthritis Disease Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. US9744131B2 - Diacerein or rhein topical formulations and uses thereof - Google Patents [patents.google.com]
- 8. WO2009048940A2 - Diacerein pharmaceutical formulations - Google Patents [patents.google.com]
- 9. Diacerein | CAS:13739-02-1 | Anthraquinones | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. trbchemedica.com [trbchemedica.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Anti-interleukin-1 effects of diacerein and rhein in human osteoarthritic synovial tissue and cartilage cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diacerein: Recent insight into pharmacological activities and molecular pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rhein (molecule) - Wikipedia [en.wikipedia.org]
- 20. EP1666446A1 - Process for preparing rhein and diacerein - Google Patents [patents.google.com]
- 21. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 22. rsc.org [rsc.org]
5-Acetyl Rhein (C17H10O7): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl Rhein, a derivative of the anthraquinone compound Rhein, possesses the molecular formula C17H10O7.[1][2][3][4][5] While research directly focused on this compound is emerging, the extensive body of work on its parent compound, Rhein, provides a strong foundation for understanding its potential biological activities and mechanisms of action. This technical guide summarizes the key findings related to Rhein, offering insights into its effects on critical cellular signaling pathways implicated in cancer and inflammation, and presents this information as a proxy for this compound. It is postulated that this compound may exhibit similar, potentially modulated, activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C17H10O7 | [1][2][3][4][5] |
| Molecular Weight | 326.26 g/mol | [1][2][3][4][5] |
| CAS Number | 875535-35-6 | [1][3][6] |
| IUPAC Name | 5-(acetyloxy)-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid | [1][3] |
| Synonyms | 5-Acetoxy-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, Monoacerein | [3][6] |
Biological Activity and Quantitative Data
The biological activity of Rhein, the parent compound of this compound, has been investigated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies. These values, summarized in the table below, indicate that Rhein can inhibit the proliferation of various cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Source |
| A549 | Lung Cancer | 47.3 µg/ml | 24 h | [1] |
| A549/Taxol | Chemoresistant Lung Cancer | 48.6 µg/ml | 24 h | [1] |
| PC9 | Lung Cancer | 24.9 µg/ml | 24 h | [1] |
| PC9/GD | Chemoresistant Lung Cancer | 27.4 µg/ml | 24 h | [1] |
| A498 | Renal Cell Carcinoma | ~60 µM | 48 h | [3] |
| 786-O | Renal Cell Carcinoma | ~60 µM | 48 h | [3] |
| ACHN | Renal Cell Carcinoma | ~60 µM | 48 h | [3] |
| YD-10B | Oral Cancer | 106.8 µM | 24 h | [7] |
| Ca9-22 | Oral Cancer | 90.96 µM | 24 h | [7] |
| HepG-2 | Liver Cancer | 8.82 ± 0.95 µM | Not Specified | [2] |
| Spca-2 | Not Specified | 9.01 µM | Not Specified | [2] |
| HepG2 | Liver Cancer | 161.5 µM | 24 h | [8] |
Key Signaling Pathways
Rhein has been shown to exert its biological effects by modulating key signaling pathways that are often dysregulated in cancer and inflammatory diseases. These include the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways.
MAPK/NF-κB Signaling Pathway
The MAPK and NF-κB signaling pathways are crucial regulators of cell proliferation, survival, and inflammation.[9] Rhein has been demonstrated to inhibit these pathways, leading to anti-tumor and anti-inflammatory effects.[3][4][10]
References
- 1. Rhein Inhibits the Progression of Chemoresistant Lung Cancer Cell Lines via the Stat3/Snail/MMP2/MMP9 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Potential Therapeutic Targets of Rhein
Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. It is a technical guide and not medical advice. The compound 5-Acetyl Rhein is primarily documented as an impurity in the manufacturing of Diacerein. Diacerein is a prodrug that is completely metabolized into Rhein, which is the pharmacologically active compound. Therefore, this guide focuses on the well-researched therapeutic targets of Rhein.
Introduction
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is the active metabolite of the anti-inflammatory drug Diacerein.[1] It is a natural anthraquinone compound found in various medicinal plants, including those of the Rheum and Polygonum species.[2][3] Rhein has garnered significant scientific interest due to its diverse pharmacological activities, which include anti-inflammatory, anti-cancer, anti-fibrotic, and chondroprotective effects.[3][4][5][6] This technical guide provides a comprehensive overview of the potential therapeutic targets of Rhein, with a focus on its molecular mechanisms of action, supported by quantitative data and detailed experimental protocols.
Quantitative Data on the Bioactivity of Rhein
The biological effects of Rhein have been quantified in numerous studies, particularly its cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for Rhein across different cancer cell lines are summarized below.
| Cancer Type | Cell Line | IC50 Value (µM) | Reference |
| Liver Cancer | HepG2 | 161,500 | [7] |
| Liver Cancer | HepaRG | 77.97 | [7] |
| Breast Cancer | SK-BR-3 | 86.00 | [7] |
| Breast Cancer | MCF-7/VEC | 129,100 | [7] |
| Breast Cancer | MCF-7/HER2 | 107,900 | [7] |
| Lung Cancer | PC-9 | 24.59 | [7] |
| Lung Cancer | H460 | 52.88 | [7] |
| Lung Cancer | A549 | 23.9 | [7] |
| Gastric Cancer | MGC803 | 66.09 | [8] |
| Gastric Cancer | AGS | 125.06 | [8] |
Key Signaling Pathways and Therapeutic Targets
Rhein exerts its therapeutic effects by modulating multiple signaling pathways that are crucial in the pathogenesis of various diseases, particularly cancer and inflammatory disorders.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, cell proliferation, and apoptosis.[9] Rhein has been shown to inhibit the NF-κB signaling pathway, which is a key mechanism for its anti-inflammatory effects.[3][4][6][9][10] It can inhibit the activation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes such as TNF-α, IL-1β, and IL-6.[9][10]
Caption: Rhein's inhibition of the NF-κB signaling pathway.
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway is a hallmark of many cancers. Rhein has been demonstrated to inhibit the PI3K/Akt pathway in several cancer cell types, including pancreatic, breast, and lung cancer.[11] By inhibiting the phosphorylation of Akt, Rhein can suppress downstream signaling cascades that promote cell survival and proliferation, thereby inducing apoptosis.[11][12]
Caption: Rhein's inhibitory effect on the PI3K/Akt signaling pathway.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes ERK, JNK, and p38 MAPK. Rhein has been shown to modulate the MAPK pathway in various contexts.[8][13] For instance, in renal cell carcinoma, Rhein inhibits the phosphorylation of ERK and JNK, leading to reduced cell proliferation and invasion.[13] In gastric cancer cells, Rhein has been found to increase the phosphorylation of p38, which is associated with apoptosis induction.[8]
Caption: Modulation of the MAPK signaling pathway by Rhein.
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is strongly associated with the development of several cancers. Rhein has been shown to inhibit the Wnt/β-catenin pathway by promoting the degradation of β-catenin.[1][14] This leads to a decrease in the nuclear translocation of β-catenin and the subsequent downregulation of its target genes, such as c-myc and cyclin D1, which are involved in cell proliferation.[14]
Caption: Rhein's promotion of β-catenin degradation in the Wnt pathway.
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide array of cellular processes, including cell growth, differentiation, and extracellular matrix (ECM) production.[15][16] In the context of fibrosis, the TGF-β pathway is a key driver of ECM deposition. Rhein has been identified as an inhibitor of the TGF-β signaling pathway.[17] By downregulating the expression of TGF-β and its receptors, Rhein can reduce the phosphorylation of Smad proteins, leading to decreased transcription of fibrotic genes such as collagen and fibronectin.[6]
Caption: Rhein's inhibition of the TGF-β signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the therapeutic effects of Rhein.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Rhein stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of Rhein and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
This assay is used to assess cell migration.
-
Materials:
-
6-well or 12-well cell culture plates
-
Cells of interest
-
Complete culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the desired concentration of Rhein or a vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, or 24 hours) at the same position.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
-
This assay is used to quantify the migratory and invasive potential of cells.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Cells of interest
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet for staining
-
-
Procedure:
-
For the invasion assay, coat the top of the Transwell insert with Matrigel and incubate at 37°C for 30-60 minutes to allow it to solidify. For the migration assay, no coating is needed.
-
Resuspend cells in serum-free medium.
-
Add 500 µL of complete medium (containing FBS) to the lower chamber of the 24-well plate.
-
Add 200 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the insert with methanol for 10-20 minutes.
-
Stain the cells with 0.1% crystal violet for 15-30 minutes.
-
Wash the insert with water and allow it to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Materials:
-
Cells of interest
-
Rhein stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with Rhein for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
This technique is used to detect specific proteins in a sample.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from cells treated with Rhein or a vehicle control.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the protein bands using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
This technique is used to measure the expression levels of specific genes.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
Gene-specific primers
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from cells treated with Rhein or a vehicle control.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, SYBR Green or TaqMan master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to a housekeeping gene (e.g., GAPDH or β-actin).
-
Conclusion
Rhein is a promising multi-target therapeutic agent with well-documented anti-inflammatory and anti-cancer properties. Its ability to modulate key signaling pathways, including NF-κB, PI3K/Akt, MAPK, Wnt/β-catenin, and TGF-β, underscores its potential for the treatment of a range of diseases. This technical guide provides a foundation for researchers and drug development professionals to further explore the therapeutic applications of Rhein. The provided quantitative data and detailed experimental protocols offer a practical resource for designing and conducting preclinical studies to validate and expand upon the known therapeutic targets of this versatile natural compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. bosterbio.com [bosterbio.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. kumc.edu [kumc.edu]
- 6. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transwell Cell Migration and Invasion Assay Guide | Corning [corning.com]
- 10. Transwell Migration and Invasion Assay [bio-protocol.org]
- 11. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 12. idtdna.com [idtdna.com]
- 13. clyte.tech [clyte.tech]
- 14. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 15. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
5-Acetyl Rhein and the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document primarily details the interaction of Rhein, the active metabolite, with the NF-κB pathway due to a lack of specific published data on 5-Acetyl Rhein. This compound is an acetylated derivative of Rhein and is expected to deacetylate in vivo to Rhein, thus exhibiting a similar biological activity profile.
Executive Summary
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers. Rhein, an anthraquinone compound and the active metabolite of Diacerein and this compound, has demonstrated significant inhibitory effects on the NF-κB pathway. This technical guide provides a comprehensive overview of the molecular interactions between Rhein (as a proxy for this compound) and the NF-κB signaling cascade, supported by quantitative data, detailed experimental methodologies, and visual representations of the key mechanisms and workflows. The information presented herein is intended to support further research and drug development efforts targeting the NF-κB pathway.
Core Mechanism of Action: Inhibition of the NF-κB Pathway
Rhein modulates the NF-κB signaling pathway at multiple key junctures, ultimately leading to a reduction in the transcription of pro-inflammatory genes. The primary mechanisms of inhibition include:
-
Inhibition of IκBα Phosphorylation and Degradation: Rhein has been shown to prevent the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][2] By inhibiting IκBα phosphorylation, Rhein prevents its subsequent ubiquitination and proteasomal degradation. This stabilizes the IκBα-NF-κB complex, keeping NF-κB inactive in the cytoplasm.[1][3]
-
Prevention of p65 Nuclear Translocation: As a direct consequence of stabilizing the IκBα-NF-κB complex, Rhein effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[3][4] This is a crucial step, as nuclear translocation is a prerequisite for NF-κB to bind to DNA and initiate gene transcription.
-
Inhibition of IKKβ Activity: Evidence suggests that Rhein directly inhibits the activity of IκB kinase β (IKKβ), a key upstream kinase responsible for phosphorylating IκBα.[1][5] The inhibition of IKKβ is a pivotal event that disrupts the entire downstream signaling cascade leading to NF-κB activation.
Quantitative Data
The following table summarizes the available quantitative data on the inhibitory effects of Rhein on the NF-κB pathway and related inflammatory markers.
| Parameter | Cell Line/Model | Treatment | Result | Reference |
| IKKβ Inhibition | LPS-activated macrophages | Rhein | IC50 ≈ 11.79 μM | [1] |
| NF-κB Activation | LPS-stimulated RAW264.7 cells | Rhein | Inhibition of NF-κB activation | [2] |
| p-p65 Expression | Adenomyosis model | Rhein | Dose-dependent inhibition | [4] |
| IL-1β Production | Human OA cartilage and synovial tissue | Rhein (10⁻⁷–10⁻⁵ M) | Notable blockade of IL-1β production | [6] |
| TNF-α Release | CpG DNA- and LPS-induced RAW264.7 cells | Rhein | Significant reduction | [6] |
| Anticancer Activity | HepG2 cells | Rhein | IC50 = 1.615 × 10⁵ μmol/L at 24 h | [7] |
| Anticancer Activity | SK-BR-3 cells | Rhein | IC50 = 86 μmol/L | [7] |
Visualizing the Interaction and Experimental Workflows
NF-κB Signaling Pathway and Points of Inhibition by Rhein
References
- 1. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhein attenuates lipopolysaccharide-primed inflammation through NF-κB inhibition in RAW264.7 cells: targeting the PPAR-γ signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein ameliorates adenomyosis by inhibiting NF-κB and β-Catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
An In-depth Technical Guide to the Effects of Rhein on PI3K/Akt Signaling
Affiliation: Google Research
Disclaimer
This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information compiled herein is based on publicly available research. It is essential to consult the original peer-reviewed publications for a comprehensive understanding and to inform any experimental design. The focus of this guide is on Rhein , the active metabolite of the prodrug Diacerein. While the initial topic specified "5-Acetyl Rhein," a thorough literature search revealed no specific studies on its effects on the PI3K/Akt signaling pathway. This compound is documented as an impurity in the manufacturing of Diacerein. Given that Diacerein is entirely converted to Rhein in the body, the biological activity related to the PI3K/Akt pathway is attributed to Rhein.
Executive Summary
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid), a primary active component of rhubarb, has demonstrated significant anti-cancer properties in various preclinical studies. A key mechanism underlying these effects is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. This technical guide provides a comprehensive overview of the effects of Rhein on the PI3K/Akt pathway, including quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of the signaling cascade and experimental workflows. Evidence suggests that Rhein's inhibitory action is often mediated by the generation of reactive oxygen species (ROS), which acts as an upstream regulator of the PI3K/Akt pathway. Downstream consequences of this inhibition include the induction of cell cycle arrest and apoptosis in cancer cells.
Introduction to Rhein and the PI3K/Akt Signaling Pathway
Rhein is a lipophilic anthraquinone that has been investigated for a multitude of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects[1]. The PI3K/Akt signaling pathway is a crucial intracellular cascade that responds to extracellular signals from growth factors and cytokines. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated Akt then phosphorylates a wide range of downstream targets, promoting cell survival by inhibiting pro-apoptotic proteins and fostering cell proliferation. Dysregulation of this pathway is a common event in oncology, making it a prime target for therapeutic intervention. Studies have shown that Rhein can inhibit the PI3K/Akt pathway, leading to decreased cancer cell viability and increased apoptosis[2].
Quantitative Data on the Effects of Rhein
The following tables summarize the quantitative data from studies investigating the effects of Rhein on cancer cell lines, with a focus on PI3K/Akt signaling-related endpoints.
Table 1: Cell Viability (IC50) of Rhein in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Source |
| Panc-1 | Pancreatic Cancer | CCK-8 | 24 | ~100 | [3] |
| MIAPaCa-2 | Pancreatic Cancer | CCK-8 | 24 | ~100 | [3] |
| SK-BR-3 | Breast Cancer | Not Specified | Not Specified | 86 | [1] |
Table 2: Effect of Rhein on Protein Expression and Phosphorylation in Pancreatic Cancer Cells (Panc-1 and MIAPaCa-2)
| Protein | Rhein Concentration (µM) | Incubation Time (h) | Effect | Source |
| p-Akt (Ser473) | 50-200 | 24 | Dose-dependent decrease | [2] |
| p-PDK1 | 50-200 | 24 | Dose-dependent decrease | [2] |
| p-c-raf | 50-200 | 24 | Dose-dependent decrease | [2] |
| p-PTEN (inactive) | 50-200 | 24 | Dose-dependent decrease | [2] |
Table 3: Effect of Rhein on Apoptosis in Pancreatic Cancer Cells
| Cell Line | Rhein Concentration (µM) | Incubation Time (h) | Apoptosis Assay | Outcome | Source |
| Panc-1 | 100 | 24 | Annexin V/PI | Significant increase in apoptosis | [2] |
| MIAPaCa-2 | 100 | 24 | Annexin V/PI | Significant increase in apoptosis | [2] |
Signaling Pathway and Experimental Workflow Visualizations
PI3K/Akt Signaling Pathway Inhibition by Rhein
The following diagram illustrates the mechanism of Rhein's inhibitory action on the PI3K/Akt signaling pathway.
Caption: Rhein inhibits the PI3K/Akt pathway, partly via ROS induction.
Experimental Workflow for Investigating Rhein's Effects
The diagram below outlines a typical experimental workflow to assess the impact of a compound like Rhein on the PI3K/Akt signaling pathway.
Caption: Workflow for studying Rhein's effects on cancer cells.
Detailed Experimental Protocols
The following are generalized protocols based on methodologies reported in studies of Rhein's effects on the PI3K/Akt pathway. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.
Cell Culture and Treatment
-
Cell Lines: Human pancreatic cancer cell lines Panc-1 and MIAPaCa-2 are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Rhein Preparation: Dissolve Rhein (e.g., Sigma-Aldrich, R7269) in DMSO to create a stock solution (e.g., 100 mM). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 200 µM) for experiments.
Cell Viability Assay (CCK-8)
-
Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of culture medium.
-
Incubation: Allow cells to adhere by incubating for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Rhein. Include a vehicle control (DMSO) at the same concentration as the highest Rhein dose.
-
Incubation: Incubate the plate for the desired time periods (e.g., 24 or 48 hours).
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the control group.
Western Blot Analysis
-
Cell Lysis: After treatment with Rhein, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Rabbit anti-p-Akt (Ser473)
-
Rabbit anti-Akt
-
Rabbit anti-p-PI3K
-
Rabbit anti-PI3K
-
Rabbit anti-GAPDH (as a loading control)
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Collection: Following treatment with Rhein, harvest the cells (including floating cells in the medium) by trypsinization.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
Conclusion
The available evidence strongly indicates that Rhein is a potent inhibitor of the PI3K/Akt signaling pathway in various cancer models, particularly pancreatic cancer. Its mechanism of action appears to be linked to the induction of ROS, which subsequently suppresses PI3K/Akt activity. This inhibition leads to decreased cell proliferation and survival, and the induction of apoptosis. The data and protocols presented in this guide offer a solid foundation for researchers investigating the therapeutic potential of Rhein and for the development of novel anti-cancer agents targeting the PI3K/Akt pathway. Further research is warranted to fully elucidate the complete molecular interactions of Rhein and to translate these preclinical findings into clinical applications.
References
5-Acetyl Rhein: A Technical Guide to a Key Derivative of the Bioactive Anthraquinone, Rhein
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl Rhein, also known as 5-acetoxy-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, is a monoacetylated derivative of the naturally occurring anthraquinone, Rhein.[1] It is primarily recognized as a process-related impurity and metabolite in the manufacturing of Diacerein, a diacetylated derivative of Rhein used in the treatment of osteoarthritis.[2][3] Diacerein itself is a prodrug that is metabolized to Rhein, the active moiety responsible for its therapeutic effects.[4] Given that this compound is an intermediate between Diacerein and Rhein, understanding its physicochemical properties and potential biological activities is crucial for drug development and quality control.
This technical guide provides a comprehensive overview of this compound, focusing on its relationship to Rhein, its synthesis, and its known and inferred pharmacological properties. Due to the limited publicly available data on this compound, this guide leverages the extensive research on Rhein as a primary reference point for understanding its potential biological activities and mechanisms of action.
Physicochemical Properties
A comparative summary of the key physicochemical properties of Rhein and this compound is presented in Table 1. The addition of the acetyl group in this compound results in an increased molecular weight compared to Rhein.
| Property | Rhein | This compound |
| IUPAC Name | 4,5-dihydroxy-9,10-dioxoanthracene-2-carboxylic acid | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid |
| Synonyms | Cassic acid, Monorhein, Rheic acid | Diacerein EP Impurity D, Monoacerein |
| Molecular Formula | C₁₅H₈O₆ | C₁₇H₁₀O₇ |
| Molecular Weight | 284.22 g/mol | 326.26 g/mol |
| Appearance | Yellow to orange powder | Yellow Solid |
| Melting Point | 321-322 °C | >244 °C (decomposes)[3] |
| Solubility | Practically insoluble in water; soluble in alkaline solutions. | Data not readily available; expected to have low water solubility. |
| CAS Number | 478-43-3 | 875535-35-6 |
Synthesis and Formation
This compound is not typically synthesized as a primary target but is rather formed as an impurity during the synthesis of Diacerein from Rhein. The synthesis of Diacerein involves the acetylation of Rhein. Incomplete acetylation can lead to the formation of monoacetylated derivatives, including this compound.
Experimental Protocol: Synthesis of Diacerein from Rhein (Illustrating the potential formation of this compound)
This protocol describes a general method for the acetylation of Rhein to produce Diacerein. The formation of this compound can occur if the reaction is incomplete.
Materials:
-
Rhein
-
Acetic anhydride
-
Sulfuric acid (catalyst)
-
Water
-
Ice
Procedure:
-
A mixture of Rhein, acetic anhydride (in a ratio of approximately 1:10 by weight), and a catalytic amount of 98% sulfuric acid is prepared.
-
The mixture is heated to a temperature of +130-133°C and maintained at this temperature for approximately 30 minutes.
-
The reaction mass is then cooled to +80°C and poured into water at a temperature of +5°C.
-
The mixture is further cooled to +40°C and then filtered under vacuum.
-
The resulting solid is washed with water until a neutral pH is achieved.
-
The product is then dried under vacuum at +60°C.
Note: this compound can be isolated from the crude product mixture using chromatographic techniques such as preparative high-performance liquid chromatography (HPLC).
Pharmacological Profile: A Comparative Overview
While specific pharmacological data for this compound is scarce, its biological activity can be inferred from the well-documented activities of its parent compound, Rhein. Diacerein, the diacetylated form, is known to be a prodrug of Rhein, suggesting that the acetyl groups are hydrolyzed in vivo to release the active Rhein. It is plausible that this compound may also act as a prodrug or possess intrinsic biological activity, albeit potentially with different potency and pharmacokinetic properties compared to Rhein.
Known Biological Activities of Rhein
Rhein exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, hepatoprotective, and nephroprotective effects.[5][6]
Anti-Inflammatory Activity:
Rhein's anti-inflammatory effects are primarily attributed to the inhibition of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β).[7] It also modulates several key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.[8][9]
Anticancer Activity:
Rhein has demonstrated cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[10] Its anticancer mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[11] A summary of the in vitro anticancer activity of Rhein is presented in Table 2.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A549 | Lung Cancer | 80 | [10] |
| HL-60 | Leukemia | 100 | [10] |
| NPC | Nasopharyngeal Carcinoma | 140 | [10] |
| SCC-4 | Tongue Squamous Carcinoma | 58 | [10] |
| MCF-7 | Breast Cancer | 130 | [10] |
| SGC-7901 | Gastric Adenocarcinoma | 150 | [10] |
| HepG2 | Hepatocellular Carcinoma | 710 | [10] |
| Bel-7402 | Hepatocellular Carcinoma | 110 | [10] |
| HCT116 | Colorectal Carcinoma | 0.31-0.83 | [12] |
Inferred Biological Activities of this compound
Given that Diacerein (diacetylrhein) is a prodrug of Rhein, it is highly probable that this compound (monoacetylrhein) also undergoes hydrolysis to release Rhein. Therefore, this compound is expected to exhibit a similar spectrum of biological activities as Rhein, including anti-inflammatory and anticancer effects. The presence of one acetyl group may alter its pharmacokinetic profile, such as its absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to differences in potency and duration of action compared to Rhein. However, without direct experimental evidence, this remains speculative.
Mechanism of Action and Signaling Pathways of Rhein
Rhein modulates a complex network of signaling pathways to exert its diverse pharmacological effects. The primary pathways implicated in its mechanism of action are the NF-κB, MAPK, and PI3K/Akt signaling cascades.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Rhein has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB.[13] This leads to the downregulation of NF-κB target genes, including those encoding pro-inflammatory cytokines like TNF-α and IL-6.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Rhein has been observed to modulate the MAPK pathway, including the ERK, JNK, and p38 subfamilies, although its effects can be cell-type dependent.[6] In some cancer cells, Rhein inhibits the phosphorylation of ERK, leading to reduced cell proliferation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling route for cell survival and proliferation. Rhein has been reported to inhibit the PI3K/Akt pathway in certain cancer cells, leading to the induction of apoptosis.[14]
Experimental Workflow for Characterization
To fully elucidate the biological profile of this compound, a systematic experimental approach is necessary. The following workflow outlines a potential strategy for its characterization.
Conclusion and Future Directions
This compound is a key derivative of Rhein, primarily encountered as an impurity in the production of Diacerein. While direct pharmacological data on this compound is limited, its structural relationship to Rhein and its role as a monoacetylated intermediate of Diacerein suggest that it likely possesses a similar range of biological activities, including anti-inflammatory and anticancer properties.
Future research should focus on the specific pharmacological and toxicological profiling of this compound. Key areas for investigation include:
-
Quantitative in vitro studies: Determining the IC₅₀ values of this compound in various cancer cell lines and its effects on inflammatory markers to compare its potency with Rhein.
-
Mechanism of action studies: Investigating the direct effects of this compound on key signaling pathways such as NF-κB, MAPK, and PI3K/Akt.
-
Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to understand its behavior in vivo and its potential as a prodrug.
-
Toxicological evaluation: Assessing the safety profile of this compound to determine if its presence as an impurity in Diacerein poses any health risks.
A thorough understanding of the biological properties of this compound is essential for optimizing the manufacturing process of Diacerein and for potentially identifying new therapeutic applications for this Rhein derivative.
References
- 1. veeprho.com [veeprho.com]
- 2. Diacerein - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 6. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. html.rhhz.net [html.rhhz.net]
- 10. Design, synthesis and biological evaluation of rhein derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of rhein derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Preliminary Cytotoxicity of Rhein, the Parent Compound of 5-Acetyl Rhein
Introduction
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a lipophilic anthraquinone, a natural compound found in several medicinal plants, including those of the Rheum (rhubarb) and Cassia species[4][5]. It has garnered significant interest in pharmacological research due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-fibrotic properties[4]. Numerous preclinical studies have demonstrated Rhein's potent cytotoxic effects against a wide array of cancer cell lines, including those of the breast, cervix, liver, colon, and pancreas[4][6]. The cytotoxic mechanism of Rhein is multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of various critical signaling pathways[4][6]. This guide provides a comprehensive overview of the experimental protocols used to assess Rhein's cytotoxicity, a summary of its cytotoxic activity across different cell lines, and an examination of the key signaling pathways involved.
Experimental Protocols for Cytotoxicity Assessment
The in vitro cytotoxicity of Rhein is predominantly evaluated using colorimetric assays that measure cell viability and proliferation. The following are detailed methodologies frequently cited in the literature.
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a standard method for assessing cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Culture and Seeding:
-
Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
-
Compound Treatment:
-
A stock solution of Rhein is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
The stock solution is then diluted to various concentrations in the cell culture medium.
-
The existing medium is removed from the wells, and the cells are treated with different concentrations of Rhein for a specified duration (typically 24, 48, or 72 hours). Control wells are treated with the vehicle (DMSO) at the same final concentration as in the experimental wells.
-
-
MTT Incubation and Formazan Solubilization:
-
After the treatment period, the medium containing Rhein is removed.
-
A fresh solution of MTT (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Following incubation, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is calculated as a percentage of the control group.
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
-
2. LDH (Lactate Dehydrogenase) Release Assay
The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.
-
Experimental Setup: The initial steps of cell seeding and treatment are similar to the MTT assay.
-
Sample Collection: After the treatment period, the culture supernatant is collected from each well.
-
LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The LDH in the supernatant catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Data Analysis: The amount of formazan is quantified by measuring the absorbance at a specific wavelength. The level of cytotoxicity is proportional to the amount of LDH released.
3. Apoptosis Assays (e.g., Annexin V/Propidium Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.
-
Procedure:
-
Cells are cultured and treated with Rhein as described previously.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation in the dark, the cells are analyzed by flow cytometry.
-
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Quantitative Cytotoxicity Data of Rhein
The cytotoxic activity of Rhein has been evaluated against a variety of human cancer cell lines. The IC50 values, which represent the concentration of Rhein required to inhibit cell growth by 50%, are summarized in the table below. It is important to note that these values can vary depending on the cell line, exposure time, and the specific assay used[5][7][8].
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| HepG-2 | Hepatocellular Carcinoma | 72 | 8.82 (for a derivative) | [9] |
| Spca-2 | Lung Adenocarcinoma | 72 | 9.01 (for a derivative) | [9] |
| GLC4 | Small Cell Lung Cancer | 96 | ~30-40 | [7] |
| GLC4/ADR | Doxorubicin-resistant SCLC | 96 | >50 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | 96 | 64.3 | [7] |
| HT29 | Colorectal Adenocarcinoma | 48 | >100 | [5] |
| HCT116 | Colorectal Carcinoma | 48 | >100 | [5] |
| Colo205 | Colorectal Adenocarcinoma | 48 | >100 | [5] |
| SW620 | Colorectal Adenocarcinoma | 48 | >100 | [5] |
| HeLa | Cervical Cancer | 72 | 6.7 | [8] |
| MCF-7 | Breast Adenocarcinoma | 72 | 3.9 | [8] |
| CT26 | Colorectal Carcinoma | 72 | 2.6 | [8] |
| 4T1 | Breast Cancer | 72 | 1.7 | [8] |
| 293T | Normal Kidney Cells | 72 | 11.7 | [8] |
Signaling Pathways in Rhein-Induced Cytotoxicity
Rhein exerts its cytotoxic effects by modulating several key signaling pathways that regulate cell survival, proliferation, and death.
1. Induction of Apoptosis
Rhein is a potent inducer of apoptosis in various cancer cells. The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: Rhein has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death[6]. This process is often associated with an altered balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins[6].
-
Extrinsic Pathway: Some studies suggest that Rhein can also trigger the extrinsic apoptotic pathway, although this is less commonly reported. This pathway involves the activation of death receptors on the cell surface, leading to the activation of caspase-8, which in turn can activate downstream executioner caspases.
2. Cell Cycle Arrest
Rhein can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. For instance, in some cell lines, Rhein has been observed to cause an S-phase arrest, preventing the cells from proceeding to the G2/M phase and subsequent cell division[6]. This effect is often mediated by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
3. Modulation of Key Signaling Cascades
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK pathway plays a crucial role in cell proliferation, differentiation, and survival. Rhein has been shown to modulate the activity of key components of this pathway, such as ERK, JNK, and p38 MAPK, in a cell-type-dependent manner, which can contribute to its anti-proliferative and pro-apoptotic effects[6].
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation. Rhein has been reported to inhibit the activation of this pathway in some cancer cells, leading to decreased cell viability and induction of apoptosis[4].
Visualizations
Below are diagrams created using the DOT language to illustrate a typical experimental workflow for cytotoxicity testing and a simplified overview of a signaling pathway involved in Rhein-induced apoptosis.
A generalized workflow for determining the cytotoxicity of Rhein using the MTT assay.
Simplified diagram of Rhein-induced apoptosis via the intrinsic mitochondrial pathway.
Conclusion
While specific cytotoxic data for 5-Acetyl Rhein remains to be elucidated, the extensive research on its parent compound, Rhein, provides a robust framework for understanding its potential biological activity. Rhein demonstrates significant cytotoxicity against a broad spectrum of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest, mediated by the modulation of critical signaling pathways such as the MAPK and PI3K/Akt pathways. The experimental protocols and findings summarized in this guide offer a valuable resource for researchers and drug development professionals interested in the therapeutic potential of Rhein and its derivatives. Future studies are warranted to directly assess the cytotoxicity of this compound and to determine how its acetylation might influence its pharmacological profile compared to the parent compound.
References
- 1. This compound | 875535-35-6 [chemicalbook.com]
- 2. Synthesis method of rhein and diacerein - Eureka | Patsnap [eureka.patsnap.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. mdpi.com [mdpi.com]
- 5. Rhein enhances the cytotoxicity of effector lymphocytes in colon cancer under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytotoxicity of rhein, the active metabolite of sennoside laxatives, is reduced by multidrug resistance-associated protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondria-targeting natural product rhein conjugated with dichloroacetate as the dual inhibitor of glycolysis and oxidative phosphorylation to off energize cancer cells and induce ROS storm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Cytotoxicity, DNA Binding and Apoptosis of Rhein-Phosphonate Derivatives as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-Acetyl Rhein from Rhein: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5-Acetyl Rhein from Rhein via selective acetylation. Rhein, a naturally occurring anthraquinone derivative, and its acetylated forms are of significant interest in medicinal chemistry and drug development due to their various biological activities. This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the successful synthesis, purification, and characterization of this compound.
Introduction
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a prominent bioactive compound found in various medicinal plants, including those of the Rheum and Cassia genera[1]. Acetylation of the hydroxyl groups of Rhein can modify its physicochemical properties and biological activity. This compound, a mono-acetylated derivative, is a key intermediate and a known impurity in the synthesis of Diacerein, a diacetylated Rhein derivative used in the treatment of osteoarthritis. The selective synthesis of this compound is therefore of considerable importance for both the production of related active pharmaceutical ingredients and for the generation of analytical standards for impurity profiling. This protocol details a laboratory-scale procedure for the selective acetylation of Rhein at the 5-position.
Data Presentation
The successful synthesis of this compound can be confirmed by its physicochemical and spectroscopic data. Below is a summary of the expected data for the final product.
| Parameter | Value | Reference |
| Chemical Name | 5-(acetyloxy)-4-hydroxy-9,10-dioxo-2-anthracenecarboxylic acid | [2] |
| Synonyms | This compound, Monoacetyl Rhein Isomer A | [2] |
| CAS Number | 875535-35-6 | [3][4] |
| Molecular Formula | C₁₇H₁₀O₇ | [3][4] |
| Molecular Weight | 326.26 g/mol | [3][4] |
| Appearance | Yellow solid | |
| Melting Point | >244 °C (decomposition) | [4] |
| Purity (by HPLC) | >95% | [5] |
| Storage Temperature | +4°C | [6] |
Experimental Protocol
This protocol is adapted from established methods for the acetylation of Rhein[7]. The procedure is designed to favor the formation of the 5-mono-acetylated product.
Materials and Reagents:
-
Rhein (≥98% purity)
-
Acetic anhydride (≥99%)
-
Concentrated sulfuric acid (95-98%)
-
Distilled water
-
Ethanol (for recrystallization, optional)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, beakers, etc.)
-
Magnetic stirrer with heating plate
-
Ice bath
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend Rhein (1.0 equivalent) in acetic anhydride (10-15 equivalents).
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Catalyst Addition: While maintaining the temperature at 0 °C, slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.1 equivalents) dropwise to the stirred suspension.
-
Reaction: After the addition of the catalyst, allow the reaction mixture to slowly warm to room temperature (approximately 20-25 °C). Continue stirring at this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of Rhein and the formation of the product.
-
Work-up: Upon completion of the reaction (as determined by TLC), carefully and slowly pour the reaction mixture into a beaker containing cold distilled water (approximately 10 volumes relative to the acetic anhydride used). This will precipitate the crude product.
-
Isolation: Stir the aqueous mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid thoroughly with distilled water until the filtrate is neutral to pH paper. This removes any residual acid and acetic anhydride.
-
Drying: Dry the purified solid in a drying oven at 60-70 °C or in a vacuum desiccator until a constant weight is achieved.
-
Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound from Rhein.
Caption: Experimental workflow for the synthesis of this compound.
This protocol provides a robust method for the synthesis of this compound, a valuable compound for research and development in the pharmaceutical industry. Adherence to the outlined steps and safety precautions is essential for a successful outcome.
References
- 1. Diacerein EP Impurity D (this compound) | 875535-35-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. Process for the preparation of pure diacetylrhein (diacerein) - Patent 2196450 [data.epo.org]
- 3. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. EP1666446A1 - Process for preparing rhein and diacerein - Google Patents [patents.google.com]
- 7. Ester synthesis by acylation [organic-chemistry.org]
Application Note: LC-MS/MS Method for the Quantification of Rhein in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhein is the primary active metabolite of Diacerein, a drug prescribed for the management of joint disorders such as osteoarthritis.[1] After oral administration, Diacerein is rapidly metabolized to Rhein, which exerts its pharmacological effects.[2] Therefore, the accurate quantification of Rhein in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. While the user requested a method for "5-Acetyl Rhein," literature and established methods focus on Rhein as the key analyte. This document details a sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Rhein in plasma.
The principle of this method is based on the separation of Rhein from plasma components using reversed-phase liquid chromatography, followed by detection using a tandem mass spectrometer. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.[3]
Metabolic Pathway of Diacerein
Diacerein acts as a prodrug, undergoing metabolic conversion in the body to form its active metabolite, Rhein. This biotransformation is a key step for its therapeutic activity.
Caption: Metabolic conversion of Diacerein to Rhein.
Experimental Protocols
Materials and Reagents
-
Rhein reference standard (≥98% purity)
-
Acetonitrile (LC-MS grade)[4]
-
Methanol (LC-MS grade)[6]
-
Ammonium Acetate (LC-MS grade)[4]
-
Formic Acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Control human or rat plasma
Standard and Sample Preparation
Internal Standard (IS) Stock Solution: Prepare a stock solution of Wogonin or Celecoxib at 1 mg/mL in methanol. From this, prepare a working solution of 50 ng/mL in acetonitrile containing 0.1% formic acid. This working solution will be used as the protein precipitation solvent.[7]
Calibration Standards and Quality Controls (QCs):
-
Prepare a 1 mg/mL stock solution of Rhein in methanol.
-
Generate a series of working standard solutions by serially diluting the stock solution with 50:50 acetonitrile/water.
-
Prepare calibration standards by spiking 10 µL of the appropriate working standard solution into 90 µL of blank plasma.
-
Quality control (QC) samples are prepared similarly at low, medium, and high concentrations.
Plasma Sample Preparation (Protein Precipitation): Protein precipitation is a common and efficient method for removing proteins from biological fluid samples before LC-MS/MS analysis.[8]
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.[4]
-
Add 300 µL of the Internal Standard working solution (e.g., 50 ng/mL IS in acetonitrile) to each tube.[7]
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new vial for LC-MS/MS analysis.[4]
LC-MS/MS Instrumentation and Conditions
A highly sensitive and specific LC-MS/MS method is essential for accurate quantification.[9] The parameters below are based on validated methods found in the literature.[1][4][5]
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Condition A[1][5] | Condition B[4][9] |
| LC System | Shimadzu UHPLC or equivalent | Agilent HPLC or equivalent |
| Column | ACE C18 (50 x 2.1 mm, 1.7 µm) | Inertsil ODS-3 (size not specified) |
| Mobile Phase A | 1 mM Ammonium Acetate in Water | 0.01 M Ammonium Acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile | Acetonitrile and Methanol |
| Gradient Program | Time (min) | %B 0.0 - 0.5 |
| Flow Rate | 0.4 mL/min | Not specified, typically 0.8-1.0 mL/min |
| Column Temperature | 40 °C | Ambient or controlled (e.g., 35 °C) |
| Injection Volume | 5 µL | 10 µL |
| Total Run Time | ~5.1 minutes | ~5.0 minutes |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Condition |
| MS System | Sciex 4000 Q-Trap or equivalent triple quadrupole mass spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[1][5] |
| Monitored Transitions | Analyte |
| Declustering Potential (DP) | Rhein: -65 V; IS (Wogonin): -80 V[5] |
| Collision Energy (CE) | Rhein: -19 V; IS (Wogonin): -40 V[5] |
| Ion Source Temp. | 500 °C[5] |
| Spray Voltage | -4500 V[5] |
Data Presentation and Method Validation
The method should be fully validated according to FDA or other relevant regulatory guidelines.[4][9] Key validation parameters are summarized below.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Citation(s) |
| Linearity Range | 7.81 nM to 2000.00 nM (R > 0.99) | [1][2] |
| 0.005 - 5.00 µg/mL (r ≥ 0.995) | [4][9] | |
| LLOQ | 7.81 nM | [1][5] |
| 0.005 µg/mL | [4][9] | |
| Intra-day Precision (%RSD) | < 9.14% | [1][2] |
| Inter-day Precision (%RSD) | < 9.14% | [1][2] |
| Accuracy (% Nominal) | 80.1% – 104.2% | [1][2] |
| Recovery | Rhein: ~36%; IS (Celecoxib): ~66% | [4][9] |
| Matrix Effect | Variance < 12.60% | [1] |
| Stability | Stable for 6 hours at RT, 60 days at -80°C, and through 3 freeze-thaw cycles | [2][5] |
Experimental Workflow Diagram
The overall process from sample receipt to final data analysis is outlined below. An internal standard is added early in the sample preparation process to correct for variability during extraction and analysis.[10]
Caption: Workflow for Rhein quantification in plasma.
References
- 1. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-MS/MS performing pharmacokinetic and biodistribution studies of rhein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. Development and validation of a sensitive LC-MS/MS method with electrospray ionization for quantitation of rhein in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. learning.sepscience.com [learning.sepscience.com]
Application Notes and Protocols for 5-Acetyl Rhein Administration in In-Vivo Mouse Models
Introduction
5-Acetyl Rhein is an acetylated derivative of Rhein, an active anthraquinone compound found in several medicinal plants. While direct in-vivo studies on this compound are limited, it is structurally analogous to Diacerein (diacetylrhein), a well-established prodrug that is completely and rapidly metabolized to its active form, Rhein, in the body. Therefore, it is scientifically reasonable to premise the in-vivo application of this compound on the extensive research conducted on Rhein. Following administration, this compound is expected to undergo deacetylation to yield Rhein, which then exerts its pharmacological effects.
These application notes provide a comprehensive guide for researchers on the administration of this compound in in-vivo mouse models, based on the existing data for Rhein. The protocols and data presented herein are synthesized from multiple studies and are intended to serve as a foundational resource for experimental design.
Data Presentation: Quantitative Summary of Rhein Administration in Mice
The following tables summarize the key quantitative data from various in-vivo studies involving the administration of Rhein to mouse models. This information is crucial for dose selection and experimental planning.
Table 1: Dosage and Administration of Rhein in Mouse Models
| Mouse Model | Administration Route | Dosage Range | Duration | Observed Effects | Reference |
| Kunming (KM) mice | Oral | 175 - 375 mg/kg/day | 75 days | Subchronic toxicity, hepatotoxicity at higher doses.[1] | [1] |
| d-galactose-induced aged mice | Oral | 175 - 375 mg/kg/day | 75 days | Increased mortality and hepatotoxicity at 375 mg/kg/day.[1] | [1] |
| db/db mice | Oral | 120 mg/kg | 8 weeks | Decreased blood glucose, increased insulin secretion.[2] | [2] |
| Non-obese diabetic (NOD) mice | Not Specified | 5 mg/kg/day | Not Specified | Downregulation of proinflammatory cytokines. | |
| Sepsis-induced acute lung injury mice | Not Specified | Not Specified | Not Specified | Alleviation of lung injury. | |
| Cisplatin-induced acute kidney injury mice | Not Specified | Not Specified | Not Specified | Attenuated kidney injury, reduced apoptosis and inflammation.[3] | [3] |
Table 2: Toxicity Data for Rhein in Mice
| Toxicity Type | Mouse Strain | LD50 | Dosage | Observations | Reference |
| Acute Toxicity | Kunming (KM) | >2185.6 mg/kg | 4000 mg/kg | 40% lethality.[1] | [1] |
| Subchronic Toxicity (Hepatotoxicity) | d-galactose-induced aged mice | Not Applicable | 375 mg/kg/day for 75 days | 55.5% mortality, increased AST, ALT, IL-6, TNF-α, oxidative stress, and apoptosis in the liver.[1][4] | [1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of Rhein in mouse models. These can be adapted for studies with this compound.
Protocol 1: Evaluation of Subchronic Toxicity
Objective: To assess the long-term toxicity of Rhein (and by extension, this compound) in mice.
Animal Model:
-
Species: Mus musculus
-
Strain: Kunming (KM) mice or d-galactose-induced aged mice.
-
Age: Immature or aged, as per experimental design.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Drug Preparation:
-
Accurately weigh the required amount of Rhein.
-
Suspend Rhein in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) to the desired concentrations (e.g., 175 mg/mL and 375 mg/mL).
-
Ensure the suspension is homogenous by vortexing or sonicating before each administration.
Administration:
-
Administer the Rhein suspension orally via gavage once daily for 75 consecutive days.
-
A control group should receive the vehicle only.
-
Monitor the animals daily for clinical signs of toxicity, and record body weights weekly.
Endpoint Analysis:
-
At the end of the study period, euthanize the mice and collect blood samples for serum biochemistry analysis (AST, ALT, IL-6, TNF-α).
-
Harvest the liver for histopathological examination and analysis of oxidative stress markers (ROS, NRF-2, MDA, SOD) and mitochondrial function (MMP).
-
Apoptosis in liver tissue can be assessed by flow cytometry.
Protocol 2: Assessment of Pharmacokinetics
Objective: To determine the pharmacokinetic profile of Rhein following oral administration.
Animal Model:
-
Species: Mus musculus or Rattus norvegicus
-
Strain: As appropriate for the study.
Drug Preparation and Administration:
-
Prepare a single dose of Rhein in a suitable vehicle.
-
Administer the dose orally to fasted animals.
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
-
Process the blood to obtain plasma and store at -80°C until analysis.
Sample Analysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, for the quantification of Rhein and its metabolites in plasma.
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.
Signaling Pathways and Experimental Workflows
The pharmacological effects of Rhein are mediated through the modulation of several key signaling pathways. Understanding these pathways is crucial for interpreting experimental outcomes.
Signaling Pathways Modulated by Rhein
Rhein has been shown to interact with multiple signaling pathways, including:
-
NF-κB Signaling Pathway: Rhein can inhibit the NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines. This is a key mechanism for its anti-inflammatory effects.
-
PI3K/Akt/MAPK Signaling Pathway: Rhein has been shown to influence this pathway, which is involved in cell survival, proliferation, and apoptosis.[4]
-
p53 Signaling Pathway: Rhein can modulate the p53 pathway, which plays a critical role in cell cycle arrest and apoptosis.[4]
-
Oxidative Stress Pathways: Rhein can induce oxidative stress, leading to mitochondrial dysfunction and apoptosis, particularly at higher doses.[1][4]
-
NRF2/SLC7A11/GPX4 Signaling Pathway: Rhein can regulate this pathway to provide neuroprotection by inhibiting oxidative stress and ferroptosis.
-
TGF-β1 Signaling Pathway: Rhein can inhibit TGF-β1, which is a key target for its anti-fibrotic effects.
Below are Graphviz diagrams illustrating a general experimental workflow and a key signaling pathway.
References
- 1. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes and Protocols for 5-Acetyl Rhein in Nephroprotective Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl Rhein is a prodrug that is rapidly and completely metabolized to its active form, Rhein, in the body.[1][2] Rhein, an anthraquinone compound, has demonstrated significant nephroprotective properties in a variety of preclinical models of kidney injury.[3][4] Its therapeutic effects are attributed to its potent anti-inflammatory, antioxidant, and anti-fibrotic activities.[3][4][5] These application notes provide a comprehensive guide for utilizing this compound and its active metabolite, Rhein, in nephroprotective research. All experimental data and protocols provided are based on studies conducted with Rhein, the pharmacologically active compound.
Mechanism of Action
Rhein exerts its nephroprotective effects through the modulation of multiple signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) pathways.
-
Inhibition of the NF-κB Pathway: In the context of kidney injury, various stimuli can activate the NF-κB signaling cascade, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[6][7] Rhein has been shown to inhibit the activation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitory subunit, IκBα.[6][7] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and thereby downregulating the expression of inflammatory mediators that contribute to renal damage.[6][7]
-
Activation of the Nrf2-HO-1 Pathway: The Nrf2-HO-1 pathway is a critical cellular defense mechanism against oxidative stress.[8] Under conditions of oxidative stress, Rhein can promote the nuclear translocation of Nrf2, which then binds to the antioxidant response element (ARE) in the promoter region of genes encoding antioxidant enzymes, including HO-1.[8] The upregulation of HO-1 and other antioxidant enzymes helps to neutralize reactive oxygen species (ROS), reduce lipid peroxidation, and protect renal cells from oxidative damage.
Data Presentation
The nephroprotective effects of Rhein have been quantified in several preclinical models of kidney injury. The following tables summarize the key findings.
| In Vivo Model | Compound & Dosage | Key Biomarkers | Results | Reference |
| Cisplatin-Induced Acute Kidney Injury (AKI) in Mice | Rhein (80 mg/kg/day, i.g.) for 3 days | Serum Creatinine (SCr), Blood Urea Nitrogen (BUN) | Significantly reduced SCr and BUN levels compared to the cisplatin-only group. | [9] |
| Lipopolysaccharide (LPS)-Induced AKI in Mice | Rhein (20, 40, 80 mg/kg, i.g.) for 7 days | SCr, BUN | Dose-dependently and significantly decreased SCr and BUN levels compared to the LPS-only group. | [6][10] |
| Diabetic Nephropathy in STZ-induced Diabetic Mice | Rhein (150 mg/kg/day, p.o.) for 15 weeks | Urinary Protein Excretion, SCr | Significantly reduced urinary protein excretion and prevented the elevation of SCr. | [11] |
| 5/6 Nephrectomy-Induced Chronic Kidney Disease (CKD) in Rats | Rhein (100 mg/kg/day, p.o.) for 12 weeks | SCr, BUN | Significantly decreased SCr and BUN levels. | [3] |
| In Vitro Model | Compound & Concentration | Key Biomarkers | Results | Reference |
| LPS-induced Inflammation in HK-2 Cells | Rhein (concentrations not specified) | TNF-α, IL-6, MCP-1 | Inhibited the production of inflammatory signaling molecules. | [3] |
| Oxidative Stress in Human Umbilical Vein Endothelial Cells (HUVECs) | Rhein (2, 4, 8, 16 µmol/l) | Malondialdehyde (MDA), Superoxide Dismutase (SOD), Glutathione Peroxidase (GSH-Px) | Dose-dependently decreased MDA levels and increased SOD and GSH-Px activity. | [12] |
| Cisplatin-induced Injury in HK-2 Cells | Rhein (40 µM) for 24 hours | Cell Viability, ROS levels | Significantly increased cell viability and reduced ROS levels. | [9] |
Experimental Protocols
In Vivo Studies
1. Cisplatin-Induced Acute Kidney Injury Model
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Induction of AKI: A single intraperitoneal (i.p.) injection of cisplatin (20 mg/kg) dissolved in saline.[9]
-
Treatment Protocol: Administer Rhein (equivalent to the desired this compound dose, e.g., 80 mg/kg/day) orally by gavage for three consecutive days, starting on the same day as the cisplatin injection.[9] A vehicle control group (e.g., saline or 0.5% carboxymethylcellulose) should be included.
-
Sample Collection and Analysis: At 72 hours post-cisplatin injection, collect blood samples via cardiac puncture for serum creatinine and BUN analysis. Perfuse and collect kidneys for histological examination (H&E and PAS staining) and molecular analysis (e.g., Western blot for inflammatory and oxidative stress markers).
2. Lipopolysaccharide (LPS)-Induced Acute Kidney Injury Model
-
Animals: Male BALB/c mice (6-8 weeks old).
-
Induction of AKI: A single intraperitoneal (i.p.) injection of LPS from E. coli O111:B4 (e.g., 2.5 mg/kg or 10 mg/kg) dissolved in sterile saline.[13][14]
-
Treatment Protocol: Administer Rhein (e.g., 20, 40, or 80 mg/kg/day) orally by gavage for seven consecutive days prior to LPS injection.[6][14] A vehicle control group should be included.
-
Sample Collection and Analysis: At 24 hours after LPS injection, collect blood and kidney samples for analysis as described in the cisplatin model. Urine can be collected using metabolic cages to measure urinary biomarkers.[14]
In Vitro Studies
1. Human Kidney (HK-2) Cell Culture and Treatment
-
Cell Line: HK-2 cells, an immortalized human proximal tubular epithelial cell line.
-
Culture Conditions: Culture HK-2 cells in Keratinocyte-Serum Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Injury:
-
Treatment Protocol: Pre-treat the HK-2 cells with various concentrations of Rhein (e.g., 5-40 µM) for a specified period (e.g., 1-2 hours) before inducing injury.[9]
-
Endpoint Analysis:
-
Cell Viability: Assess using MTT or WST-1 assays.
-
Inflammatory Markers: Measure the levels of TNF-α, IL-6, and other cytokines in the cell culture supernatant using ELISA.
-
Oxidative Stress Markers: Determine intracellular ROS levels using fluorescent probes like DCFH-DA. Measure levels of MDA, SOD, and GSH in cell lysates.
-
Western Blot Analysis: Analyze the protein expression of key signaling molecules in the NF-κB and Nrf2 pathways.
-
Mandatory Visualization
Caption: Workflow for in vivo nephroprotective studies.
Caption: Rhein inhibits the NF-κB signaling pathway.
Caption: Rhein activates the Nrf2-HO-1 signaling pathway.
References
- 1. Clinical pharmacokinetics of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Positive and Negative Regulatory Effects of Rhein on the Kidney: A Review of Its Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhein prevents endotoxin-induced acute kidney injury by inhibiting NF-κB activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative stress and NRF2 signaling in kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rhein Alleviates Cisplatin-Induced Acute Kidney Injury via Downregulation of NOX4-COX2/PGFS Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhein prevents endotoxin-induced acute kidney injury by inhibiting NF-κB activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Protective effect of rhein against oxidative stress-related endothelial cell injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Experimental Effects of Lipopolysaccharide-Induced Renal Injury in Mice Model [aps.journals.ekb.eg]
- 14. Prevention of LPS-Induced Acute Kidney Injury in Mice by Bavachin and Its Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhein in the Study of Hepatic Fibrosis Models
Disclaimer: Due to the limited availability of published research specifically on 5-Acetyl Rhein in the context of hepatic fibrosis, this document provides detailed application notes and protocols for Rhein , a closely related and well-studied compound with demonstrated anti-fibrotic properties in liver models. Researchers interested in this compound may find these protocols for Rhein to be a valuable starting point for their own investigations.
Introduction
Hepatic fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins in the liver, is a common outcome of chronic liver injury and can progress to cirrhosis and liver failure. Rhein, a natural anthraquinone compound, has shown significant potential as an anti-fibrotic agent.[1][2][3] It exerts its effects through multiple mechanisms, most notably by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway, a key driver of hepatic fibrosis.[4][5][6] These application notes provide a comprehensive overview of the use of Rhein in both in vivo and in vitro models of hepatic fibrosis.
Mechanism of Action
Rhein has been shown to mitigate hepatic fibrosis primarily by targeting the activation of hepatic stellate cells (HSCs), the primary cell type responsible for ECM production in the injured liver. The key mechanism involves the inhibition of the TGF-β1/Smad signaling pathway.[4][5][6] TGF-β1 binding to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of pro-fibrotic genes, such as those for collagen and alpha-smooth muscle actin (α-SMA). Rhein interferes with this pathway, leading to a reduction in the expression of these fibrotic markers.
Signaling Pathway Diagram
Caption: TGF-β1/Smad signaling pathway and the inhibitory action of Rhein.
In Vivo Studies: Carbon Tetrachloride (CCl4)-Induced Hepatic Fibrosis in Rats
This protocol describes the induction of hepatic fibrosis in rats using carbon tetrachloride (CCl4) and the evaluation of the therapeutic effects of Rhein.[4][6][7]
Experimental Workflow
Caption: Experimental workflow for the in vivo study of Rhein in a CCl4-induced hepatic fibrosis model.
Materials and Reagents
-
Male Wistar rats (180-220 g)
-
Carbon tetrachloride (CCl4)
-
Olive oil
-
Rhein (purity > 98%)
-
Sodium carboxymethylcellulose (CMC-Na)
-
Assay kits for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Hyaluronic Acid (HA), Procollagen Type III (PCIII), Malondialdehyde (MDA), and Superoxide Dismutase (SOD).
-
Antibodies for α-SMA and TGF-β1 immunohistochemistry.
Experimental Protocol
-
Animal Grouping and Model Induction:
-
Divide rats into four groups: Control, CCl4 Model, CCl4 + Low-dose Rhein, and CCl4 + High-dose Rhein.
-
Induce hepatic fibrosis in the latter three groups by subcutaneous injection of a 50% CCl4/olive oil solution (2 mL/kg body weight) twice a week for 6 weeks. The control group receives an equal volume of olive oil.
-
-
Rhein Administration:
-
Prepare Rhein suspensions in 0.5% CMC-Na.
-
Administer Rhein orally by gavage daily for 6 weeks at two different dosages (e.g., 25 mg/kg and 100 mg/kg).[7] The control and CCl4 model groups receive the vehicle (0.5% CMC-Na).
-
-
Sample Collection and Analysis:
-
At the end of the 6-week period, collect blood samples for serum analysis.
-
Euthanize the animals and excise the livers for histopathological and biochemical analysis.
-
-
Biochemical Analysis of Serum and Liver:
-
Measure serum levels of ALT, AST, HA, and PCIII using commercially available kits.
-
Homogenize liver tissue to measure MDA and SOD levels as indicators of oxidative stress.
-
-
Histopathological and Immunohistochemical Analysis:
-
Fix liver tissue in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess liver architecture and collagen deposition.
-
Perform immunohistochemistry to detect the expression of α-SMA and TGF-β1.
-
Quantitative Data Summary
| Group | ALT (U/L) | AST (U/L) | HA (ng/mL) | PCIII (ng/mL) | MDA (nmol/mg protein) | SOD (U/mg protein) | α-SMA Expression (% positive area) | TGF-β1 Expression (% positive area) |
| Control | Normal | Normal | Normal | Normal | Low | High | Low | Low |
| CCl4 Model | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Increased |
| CCl4 + Rhein (Low Dose) | Decreased vs. Model | Decreased vs. Model | Decreased vs. Model | Decreased vs. Model | Decreased vs. Model | Increased vs. Model | Decreased vs. Model | Decreased vs. Model |
| CCl4 + Rhein (High Dose) | Significantly Decreased vs. Model | Significantly Decreased vs. Model | Significantly Decreased vs. Model | Significantly Decreased vs. Model | Significantly Decreased vs. Model | Significantly Increased vs. Model | Significantly Decreased vs. Model | Significantly Decreased vs. Model |
Note: "Normal," "Low," and "High" are relative terms. "Significantly" indicates a statistically significant difference (p < 0.05 or p < 0.01) as reported in cited studies.[4][6][7]
In Vitro Studies: Inhibition of Hepatic Stellate Cell Activation
This protocol describes the use of an immortalized rat hepatic stellate cell line (HSC-T6) to investigate the direct effects of Rhein on HSC activation.
Experimental Protocol
-
Cell Culture:
-
Culture HSC-T6 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Induction of HSC Activation:
-
Plate HSC-T6 cells and allow them to adhere.
-
Induce activation by treating the cells with a pro-fibrotic stimulus, such as TGF-β1 (e.g., 10 ng/mL), for 24-48 hours.
-
-
Rhein Treatment:
-
Treat the cells with various concentrations of Rhein (e.g., 10, 20, 40 µM) concurrently with or prior to TGF-β1 stimulation.
-
-
Analysis of Fibrotic Markers:
-
Western Blot: Lyse the cells and perform Western blot analysis to determine the protein expression levels of α-SMA, collagen type I, and key components of the TGF-β1/Smad pathway (e.g., p-Smad2/3, total Smad2/3).
-
Quantitative Real-Time PCR (qRT-PCR): Isolate total RNA and perform qRT-PCR to measure the mRNA expression levels of genes encoding α-SMA (Acta2), collagen type I (Col1a1), and TGF-β1 (Tgfb1).
-
Quantitative Data Summary
| Treatment | α-SMA Protein Expression (relative to control) | Collagen I Protein Expression (relative to control) | p-Smad2/3 Protein Expression (relative to control) | Acta2 mRNA Expression (fold change) | Col1a1 mRNA Expression (fold change) |
| Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| TGF-β1 | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased | Significantly Increased |
| TGF-β1 + Rhein (10 µM) | Decreased vs. TGF-β1 | Decreased vs. TGF-β1 | Decreased vs. TGF-β1 | Decreased vs. TGF-β1 | Decreased vs. TGF-β1 |
| TGF-β1 + Rhein (20 µM) | Further Decreased | Further Decreased | Further Decreased | Further Decreased | Further Decreased |
| TGF-β1 + Rhein (40 µM) | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Note: The values presented are illustrative of expected trends based on published research. Actual results may vary depending on experimental conditions.
Conclusion
The protocols and data presented here, based on studies of Rhein, provide a strong foundation for investigating the anti-fibrotic potential of related compounds like this compound in hepatic fibrosis models. These methods allow for a comprehensive evaluation of a compound's efficacy, from its impact on key signaling pathways in cell culture to its therapeutic effects in a preclinical animal model of liver disease. Further research is warranted to specifically elucidate the activity and mechanisms of this compound in this context.
References
- 1. Rhein, a novel Histone Deacetylase (HDAC) inhibitor with antifibrotic potency in human myocardial fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rhein inhibits liver fibrosis induced by carbon tetrachloride in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. This compound | 875535-35-6 [chemicalbook.com]
- 6. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [Effect of Rhein on the development of hepatic fibrosis in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Activity of 5-Acetyl Rhein
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl Rhein is an acetylated derivative of Rhein, an anthraquinone compound found in medicinal plants such as rhubarb.[1][2] Rhein is known to possess a variety of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][3][4] The antioxidant properties of Rhein are attributed to its ability to scavenge reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases.[5][6][7] this compound is expected to exhibit similar biological activities, potentially with altered pharmacokinetic properties. These application notes provide detailed protocols for evaluating the antioxidant capacity of this compound using common in vitro and cell-based assays.
Putative Antioxidant Mechanism of Action
Rhein, the active metabolite of this compound, is thought to exert its antioxidant effects through direct scavenging of free radicals and modulation of cellular antioxidant defense pathways.[7] One of the key pathways implicated in the cellular response to oxidative stress is the Keap1-Nrf2 signaling pathway.[8][9] Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[8][10] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of various antioxidant and detoxification enzymes.[11][12] It is hypothesized that this compound or its active form, Rhein, can modulate this pathway, enhancing the cell's intrinsic antioxidant capacity.
Caption: Keap1-Nrf2 antioxidant signaling pathway.
Data Presentation
The antioxidant capacity of this compound can be quantified and compared with standard antioxidants. The following tables summarize expected data formats from the described assays. Note: As specific experimental data for this compound is limited, the values for its active metabolite, Rhein, are used for illustrative purposes.
Table 1: In Vitro Antioxidant Activity of Rhein
| Assay | IC50 (µM) of Rhein | IC50 (µM) of Ascorbic Acid (Standard) |
| DPPH Radical Scavenging | ~15-30 | ~5-15 |
| ABTS Radical Scavenging | ~5-20 | ~2-10 |
IC50 values represent the concentration required to scavenge 50% of the free radicals and are indicative of antioxidant potency. Lower values indicate higher antioxidant activity.
Table 2: Cellular Antioxidant Activity of Rhein
| Cell Line | Assay | Parameter | Rhein (10 µM) | Quercetin (25 µM) (Standard) |
| HepG2 | DCFH-DA | % Reduction of ROS | Significant reduction | Strong reduction |
| HaCaT | DCFH-DA | % Reduction of ROS | Significant reduction | Strong reduction |
Cellular antioxidant activity is often expressed as the percentage reduction in a fluorescence signal (indicative of ROS levels) compared to an untreated control.
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[13][14]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.[14]
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Serially dilute to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for ascorbic acid.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the various concentrations of this compound, ascorbic acid, or methanol (as a blank) to the wells.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[14]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test sample.
-
Plot the percentage of scavenging against the concentration of this compound to determine the IC50 value.
Caption: DPPH antioxidant assay workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), converting it back to its colorless neutral form.[15][16]
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Trolox or Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[17]
-
Preparation of Test Samples: Prepare serial dilutions of this compound and the positive control in the appropriate solvent.
-
Assay Protocol:
-
Measurement: Measure the absorbance at 734 nm.[15]
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.
Cellular Antioxidant Activity (CAA) Assay using DCFH-DA
This cell-based assay measures the ability of a compound to inhibit the formation of intracellular ROS. The probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is cell-permeable and becomes fluorescent upon oxidation by ROS.[18][19]
Materials:
-
Hepatocellular carcinoma (HepG2) or other suitable adherent cell line
-
This compound
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H2O2 (as a free radical initiator)
-
Quercetin (positive control)
-
Cell culture medium, PBS
-
Black, clear-bottom 96-well cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 60,000 cells/well).[20]
-
Pre-treatment:
-
After 24 hours, remove the culture medium and wash the cells with PBS.
-
Incubate the cells with 100 µL of medium containing 25 µM DCFH-DA for 1 hour at 37°C.[18]
-
-
Compound Incubation:
-
Remove the DCFH-DA solution, wash the cells with PBS.
-
Add 100 µL of medium containing various concentrations of this compound or Quercetin to the wells and incubate for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solutions.
-
Add 100 µL of a free radical initiator solution (e.g., 600 µM AAPH) to all wells except the negative control.[19]
-
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour.[20]
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the percentage inhibition of ROS formation for each concentration of this compound compared to the control (cells treated with AAPH only).
-
Caption: Cellular antioxidant assay workflow.
Conclusion
The described protocols provide a robust framework for characterizing the antioxidant properties of this compound. It is recommended to use a combination of in vitro chemical assays (DPPH and ABTS) to assess radical scavenging activity and a cell-based assay (CAA) to evaluate the compound's efficacy in a biologically relevant context. These studies will be crucial for understanding the therapeutic potential of this compound in conditions associated with oxidative stress.
References
- 1. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-comprehensive-and-system-review-for-the-pharmacological-mechanism-of-action-of-rhein-an-active-anthraquinone-ingredient - Ask this paper | Bohrium [bohrium.com]
- 3. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Rhein Relieves Oxidative Stress in an Aβ1-42 Oligomer-Burdened Neuron Model by Activating the SIRT1/PGC-1α-Regulated Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhein - LKT Labs [lktlabs.com]
- 8. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 11. Frontiers | Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers [frontiersin.org]
- 12. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 14. acmeresearchlabs.in [acmeresearchlabs.in]
- 15. researchgate.net [researchgate.net]
- 16. pubcompare.ai [pubcompare.ai]
- 17. ABTS radical scavenging assay [bio-protocol.org]
- 18. kamiyabiomedical.com [kamiyabiomedical.com]
- 19. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for 5-Acetyl Rhein Solution Preparation in In-Vitro Experiments
Disclaimer: The following application notes and protocols are primarily based on data available for Rhein , a closely related anthraquinone compound. Specific experimental data for 5-Acetyl Rhein is limited in the current scientific literature. The addition of an acetyl group may influence the compound's solubility, stability, and biological activity. Therefore, the provided information should be considered a starting point, and it is crucial to validate these protocols for your specific experimental setup with this compound.
Introduction
This compound is an acetylated derivative of Rhein, an anthraquinone compound found in several medicinal plants. Rhein and its derivatives have garnered significant interest in drug development due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. These effects are often attributed to the modulation of key cellular signaling pathways. This document provides a guide for the preparation and in-vitro application of this compound solutions for research purposes.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is provided in the table below. It is important to note that while some data is available, comprehensive solubility and stability studies for this compound are not widely published. The information provided for Rhein is included for comparative purposes.
| Property | This compound | Rhein (for comparison) | Source(s) |
| Molecular Formula | C₁₇H₁₀O₇ | C₁₅H₈O₆ | [1] |
| Molecular Weight | 326.26 g/mol | 284.2 g/mol | [1] |
| Appearance | Yellow to Dark Yellow Solid | Crystalline solid | |
| Solubility | Slightly soluble in DMSO, Methanol (with heating) | Soluble in DMSO (~15 mg/mL) | [2] |
| Aqueous Solubility | Sparingly soluble | Sparingly soluble in aqueous buffers | [2] |
Stock Solution Preparation
The following protocol outlines the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, weigh out the appropriate amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need:
-
Mass (mg) = 10 mmol/L * 1 mL * 326.26 g/mol * (1 mg / 1000 µg) * (1 L / 1000 mL) = 3.26 mg
-
-
Dissolution:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (e.g., 1 mL for a 10 mM solution).
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be required to aid dissolution, as this compound is reported to be slightly soluble. Visually inspect the solution to ensure no particulates are present.
-
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for DMSO-based stock solutions due to the potential for the compound to bind to the filter membrane.
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protect the stock solution from light.
-
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
-
Aqueous Working Solutions: When preparing working solutions in aqueous media (e.g., cell culture medium), it is recommended to first dilute the DMSO stock solution in the medium and vortex immediately to prevent precipitation.[2] Do not store aqueous working solutions for extended periods.[2]
In-Vitro Experimental Protocols
The following are generalized protocols for using this compound in common in-vitro assays. The optimal concentration of this compound and incubation times should be determined empirically for each cell line and experimental endpoint.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. Allow the cells to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Western Blot Analysis for Signaling Pathway Modulation
This protocol can be used to investigate the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for the appropriate time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., p-NF-κB, p-Akt, p-ERK) and their total protein counterparts.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways Modulated by Rhein (as a reference for this compound)
Rhein has been shown to modulate several key signaling pathways involved in inflammation and cancer. It is plausible that this compound may have similar effects.
-
NF-κB Pathway: Rhein has been reported to inhibit the NF-κB signaling pathway, which plays a crucial role in the inflammatory response and cell survival.[3] This inhibition can lead to a decrease in the production of pro-inflammatory cytokines.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Rhein has been shown to inhibit the PI3K/Akt/mTOR pathway in various cancer cells, leading to apoptosis and cell cycle arrest.[4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is involved in a wide range of cellular processes. Rhein has been shown to modulate the MAPK pathway, which can contribute to its anti-proliferative and pro-apoptotic effects.[3][4]
Below are graphical representations of these signaling pathways and a general experimental workflow.
References
- 1. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Rhein inhibits malignant phenotypes of human renal cell carcinoma by impacting on MAPK/NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The natural agent rhein induces β‐catenin degradation and tumour growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Analytical Standards for 5-Acetyl Rhein Impurity Testing
Introduction
The quality, safety, and efficacy of pharmaceutical products are paramount. A critical aspect of ensuring these standards is the thorough analysis of impurities that may be present in active pharmaceutical ingredients (APIs) and finished drug products.[1][2] Impurities can arise from various stages, including synthesis, formulation, storage, or degradation.[1] 5-Acetyl Rhein is a known impurity and degradation product of Diacerein, a drug used for treating osteoarthritis.[3][4] Diacerein is a di-acetylated derivative of Rhein, which is its active metabolite.[5] Therefore, precise and reliable analytical methods are essential for the identification and quantification of this compound to ensure the safety and quality of Diacerein-containing pharmaceuticals. This application note provides a detailed protocol for the analysis of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), a standard technique for impurity profiling.[1]
Analyte Information
This compound is an organic impurity that can be present in Diacerein bulk drug.[3] Its chemical properties are summarized below.
| Property | Value |
| Chemical Name | 5-acetyloxy-4-hydroxy-9,10-dioxoanthracene-2-carboxylic acid[6] |
| Synonyms | Diacerein - Impurity D[3] |
| CAS Number | 875535-35-6[3][6] |
| Molecular Formula | C₁₇H₁₀O₇[6][7] |
| Molecular Weight | 326.26 g/mol [6][7] |
| Purity (Typical) | >95% (HPLC)[6] |
Logical Workflow for Impurity Analysis
The general process for identifying and quantifying an impurity like this compound follows a structured workflow from sample handling to final data analysis and reporting.
Caption: Workflow for this compound impurity analysis.
Metabolic and Degradation Pathway Relationship
This compound is an intermediate in the degradation of Diacerein to its active metabolite, Rhein. Understanding this relationship is crucial for interpreting stability studies.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances [scirp.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmacophorejournal.com [pharmacophorejournal.com]
- 5. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein - Arabian Journal of Chemistry [arabjchem.org]
- 6. This compound | CAS 875535-35-6 | LGC Standards [lgcstandards.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Application Note: Cell-Based Assay for Evaluating the Anti-inflammatory Activity of 5-Acetyl Rhein
For Research Use Only.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] 5-Acetyl Rhein is a derivative of Rhein, a natural compound known for its anti-inflammatory properties. Rhein has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway.[1][3][4] This application note provides a detailed protocol for a cell-based assay to determine the anti-inflammatory activity of this compound by measuring its ability to inhibit TNF-α-induced NF-κB activation and subsequent cytokine production in a human cell line.
Principle
This assay protocol utilizes a multi-faceted approach to assess the anti-inflammatory potential of this compound. The core of the protocol involves the use of a human cell line, such as HEK293, stably transfected with an NF-κB-driven luciferase reporter construct. In this system, activation of the NF-κB pathway by an inflammatory stimulus, like TNF-α, leads to the expression of luciferase.[5] The inhibitory effect of this compound on this pathway can be quantified by a reduction in luciferase activity.[6]
Furthermore, the protocol includes the quantification of downstream pro-inflammatory cytokines, IL-6 and TNF-α, in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) to confirm the functional outcome of NF-κB inhibition.[7] To ensure that the observed inhibitory effects are not due to cytotoxicity, cell viability is assessed in parallel using the MTT assay, which measures mitochondrial metabolic activity, and the LDH assay, which quantifies lactate dehydrogenase release from damaged cells.[8][9]
Proposed Signaling Pathway for Rhein and its Derivatives
The proposed mechanism of action for Rhein, the parent compound of this compound, involves the inhibition of the canonical NF-κB signaling pathway. Upon stimulation by TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Rhein is thought to interfere with the activation of the IKK complex, thereby preventing IκBα degradation and subsequent NF-κB activation.[1][2][10]
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-inflammatory activity of this compound.
Materials and Reagents
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well cell culture plates (white, clear, and flat-bottom)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Recombinant Human TNF-α
-
Luciferase Assay System
-
Human IL-6 ELISA Kit
-
Human TNF-α ELISA Kit[11]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH Cytotoxicity Assay Kit[9]
-
Phosphate Buffered Saline (PBS)
Experimental Protocols
Cell Culture and Seeding
-
Culture HEK293-NFκB-luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.
-
For the luciferase assay, use white-walled, clear-bottom plates. For ELISA and cytotoxicity assays, use clear, flat-bottom plates.
-
Incubate the plates for 18-24 hours to allow for cell attachment.
Compound Treatment and Stimulation
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in serum-free DMEM to the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Carefully remove the culture medium from the wells and replace it with 90 µL of the diluted this compound solutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 1 hour at 37°C.
-
Prepare a TNF-α solution in serum-free DMEM at a concentration of 100 ng/mL.
-
Add 10 µL of the TNF-α solution to each well to achieve a final concentration of 10 ng/mL. For unstimulated control wells, add 10 µL of serum-free DMEM.
-
Incubate the plates for the desired time: 6 hours for the NF-κB luciferase assay, and 24 hours for cytokine analysis and cytotoxicity assays.
NF-κB Luciferase Reporter Assay[7][8]
-
After the 6-hour incubation, remove the plate from the incubator and allow it to cool to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
ELISA for IL-6 and TNF-α[9][10]
-
After the 24-hour incubation, carefully collect the cell culture supernatant from each well for cytokine analysis.
-
Perform the ELISA for IL-6 and TNF-α according to the manufacturer's protocol.[11]
-
Briefly, add standards and samples to the antibody-coated wells and incubate.
-
Wash the wells and add the detection antibody.
-
After another incubation and wash, add the substrate solution and incubate until color develops.
-
Stop the reaction and read the absorbance at 450 nm using a microplate reader.
MTT Assay for Cell Viability[11][16]
-
After collecting the supernatant for ELISA, add 10 µL of MTT solution (5 mg/mL in PBS) to the remaining 90 µL of medium in each well.[12]
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
Read the absorbance at 570 nm with a reference wavelength of 630 nm.[12]
LDH Assay for Cytotoxicity[12][13]
-
Use the supernatant collected in step 4.1.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Briefly, add the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add the stop solution and measure the absorbance at 490 nm.[9]
Data Presentation and Analysis
The results of the assays can be presented in the following tables. All experiments should be performed in triplicate, and the data should be presented as mean ± standard deviation.
Table 1: Effect of this compound on TNF-α-induced NF-κB Luciferase Activity
| Treatment | Concentration (µM) | Luminescence (RLU) | % Inhibition of NF-κB Activity |
| Vehicle Control | - | ||
| TNF-α (10 ng/mL) | - | 0 | |
| This compound + TNF-α | 1 | ||
| This compound + TNF-α | 5 | ||
| This compound + TNF-α | 10 | ||
| This compound + TNF-α | 25 | ||
| This compound + TNF-α | 50 |
Table 2: Effect of this compound on TNF-α-induced IL-6 and TNF-α Secretion
| Treatment | Concentration (µM) | IL-6 (pg/mL) | % Inhibition of IL-6 | TNF-α (pg/mL) | % Inhibition of TNF-α |
| Vehicle Control | - | ||||
| TNF-α (10 ng/mL) | - | 0 | 0 | ||
| This compound + TNF-α | 1 | ||||
| This compound + TNF-α | 5 | ||||
| This compound + TNF-α | 10 | ||||
| This compound + TNF-α | 25 | ||||
| This compound + TNF-α | 50 |
Table 3: Cytotoxicity of this compound
| Treatment | Concentration (µM) | Cell Viability (% of Control) - MTT | Cytotoxicity (% of Max Lysis) - LDH |
| Vehicle Control | - | 100 | |
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| This compound | 25 | ||
| This compound | 50 | ||
| Lysis Control | - | 100 |
Conclusion
This application note provides a comprehensive set of protocols to evaluate the anti-inflammatory activity of this compound. By combining a reporter gene assay with functional readouts of cytokine production and cytotoxicity assays, researchers can obtain a detailed understanding of the compound's potential as an inhibitor of the NF-κB signaling pathway. The provided diagrams and tables offer a clear framework for experimental design and data presentation.
References
- 1. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. go.drugbank.com [go.drugbank.com]
- 5. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Acetyl Rhein in Studying Multidrug Resistance in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the successful chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2][3][4][5] 5-Acetyl Rhein, a derivative of the natural compound Rhein, has emerged as a promising agent for reversing MDR. These application notes provide a comprehensive overview of the use of this compound (referred to interchangeably with its diacetylated prodrug form, Diacerein, and its active metabolite, Rhein) in studying and overcoming cancer multidrug resistance.
Rhein and its acetylated form have been shown to counteract MDR through a dual mechanism: direct inhibition of P-gp efflux function and downregulation of P-gp expression by interfering with the STAT3 signaling pathway.[1][2][3][6][7] This document outlines the key applications, quantitative data, and detailed experimental protocols for utilizing this compound as a tool in cancer research and drug development.
Key Applications
-
Reversal of P-glycoprotein-mediated MDR: this compound and its active form, Rhein, can be used to sensitize MDR cancer cells to conventional chemotherapeutic agents.
-
Investigation of ABC transporter function: It serves as an inhibitor to study the role of P-gp in cellular efflux mechanisms.
-
Elucidation of signaling pathways in MDR: Its ability to modulate the STAT3 and AKT/mTOR pathways makes it a useful tool for studying the regulation of ABC transporter expression and other resistance mechanisms.[8][9]
-
Synergistic combination studies: this compound can be evaluated in combination with various anticancer drugs to identify synergistic therapeutic strategies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on Rhein and Diacerein in the context of multidrug resistance.
Table 1: Inhibitory and Cytotoxic Concentrations
| Compound | Cell Line | Parameter | Value | Reference |
| Rhein | KB/VIN (MDR cancer cell line) | P-gp Efflux Inhibition | Significant at 2.5 µM | [1][2][3] |
| Diacerein | KB/VIN (MDR cancer cell line) | P-gp Efflux Inhibition | Significant at 2.5 µM | [1][2][3] |
| Rhein | HL60 (AML) | IC50 | 60.99 µM | [8] |
| Rhein | HL60-ADR (MDR AML) | IC50 | 55.38 µM | [8] |
| Rhein | K562 (AML) | IC50 | 40.54 µM | [8] |
| Rhein | K562-ADM (MDR AML) | IC50 | 69.2 µM | [8] |
| Diacerein | MDR cancer cells | Selective Cytotoxicity | > 18.92 µM | [1][2][3] |
| Diacerein | MDR cancer cells | Mild MDR Reversal | < 10 µM | [1][2][3] |
Table 2: Synergistic Effects
| Combination | Cell Line | Parameter | Value | Reference |
| 30 µM Rhein + 1000 nM Vincristine | KB/VIN | Combination Index (CI) | 0.092 | [1][2][3][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflows used to study its effects on MDR.
Caption: Mechanism of this compound in reversing multidrug resistance.
Caption: General experimental workflow for evaluating MDR reversal by this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: Use a pair of drug-sensitive (e.g., KB) and drug-resistant (e.g., KB/VIN) cancer cell lines. The resistant line should overexpress P-glycoprotein.
-
Culture Medium: Grow cells in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintenance of Resistance: For the resistant cell line, maintain selective pressure by adding the corresponding chemotherapeutic agent (e.g., vincristine for KB/VIN) to the culture medium at a concentration that does not affect cell viability but prevents the loss of the resistant phenotype. Remove the selective agent from the medium 1-2 weeks before conducting experiments to avoid interference.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the IC50 values and the reversal of resistance.
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.
-
Treat the cells with varying concentrations of the chemotherapeutic agent in the presence or absence of a non-toxic concentration of this compound (e.g., 5-10 µM).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values and the fold-reversal (FR) of resistance using the formula: FR = IC50 of chemotherapeutic alone / IC50 of chemotherapeutic in combination with this compound.
P-glycoprotein Efflux Assay (Rhodamine 123 Accumulation)
This assay measures the ability of this compound to inhibit the efflux function of P-gp.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1x10⁶ cells/mL.
-
Pre-incubate the cells with or without this compound at various concentrations for 1 hour at 37°C.
-
Add the P-gp substrate Rhodamine 123 to a final concentration of 5 µM and incubate for another 1-2 hours at 37°C in the dark.
-
Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.
-
Resuspend the cells in 500 µL of PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
P-gp ATPase Activity Assay
This assay determines if this compound interacts with the ATPase activity of P-gp.
-
Use membrane vesicles from cells overexpressing P-gp.
-
Incubate the membrane vesicles with varying concentrations of this compound in an assay buffer containing ATP.
-
Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., malachite green assay).
-
A dose-dependent stimulation of P-gp ATPase activity suggests that this compound is a substrate or modulator of P-gp.[1][2][3]
Western Blot Analysis for P-glycoprotein Expression
This protocol assesses the effect of this compound on the expression level of P-gp.
-
Treat cells with this compound at the desired concentration for 24-72 hours.
-
Lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against P-glycoprotein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the P-gp expression levels. A decrease in the P-gp band intensity in treated cells indicates downregulation of its expression.
Conclusion
This compound represents a valuable chemical tool for investigating and overcoming multidrug resistance in cancer. Its dual-action mechanism, involving both the direct inhibition of P-gp function and the suppression of its expression, makes it a compelling candidate for further research and potential therapeutic development. The protocols and data presented here provide a foundation for researchers to explore the utility of this compound in their specific cancer models.
References
- 1. Novel application of rhein and its prodrug diacerein for reversing cancer-related multidrug resistance through the dual inhibition of P-glycoprotein efflux and STAT3-mediated P-glycoprotein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. ABC Transporters and Cancer Drug Resistance [sigmaaldrich.cn]
- 5. Secondary Metabolites from Plants Inhibiting ABC Transporters and Reversing Resistance of Cancer Cells and Microbes to Cytotoxic and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. binasss.sa.cr [binasss.sa.cr]
- 9. Rhein exerts anti-multidrug resistance in acute myeloid leukemia via targeting FTO to inhibit AKT/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 5-Acetyl Rhein as an Investigator of TGF-β1 Signaling
Introduction
Transforming growth factor-beta 1 (TGF-β1) is a multifunctional cytokine that plays a crucial role in cellular processes including proliferation, differentiation, and extracellular matrix (ECM) production.[1] Dysregulation of the TGF-β1 signaling pathway is a key driver in the pathogenesis of fibrosis, a condition characterized by excessive ECM deposition in tissues, leading to organ dysfunction.[2][3] Rhein, an active anthraquinone compound derived from rhubarb, has been identified as a potent inhibitor of the TGF-β1 pathway.[4][5] It effectively mitigates fibrotic processes by targeting key components of this signaling cascade.[5][6] These notes provide a comprehensive overview and detailed protocols for utilizing Rhein (referred to herein as 5-Acetyl Rhein based on the topic query) to investigate TGF-β1-mediated cellular responses, particularly in the context of fibrosis research.
Mechanism of Action
The canonical TGF-β1 signaling cascade is initiated when TGF-β1 binds to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI).[2][7] The activated TβRI subsequently phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.[7][8] Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for ECM proteins like fibronectin and α-smooth muscle actin (α-SMA).[1][7]
Rhein exerts its anti-fibrotic effects by intervening at multiple points in this pathway. Studies have shown that Rhein can suppress the expression of both TGF-β1 and its type I receptor.[4][9] Furthermore, Rhein has been demonstrated to directly inhibit the phosphorylation of Smad3, a critical step for downstream signal transduction.[10]
References
- 1. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the TGFβ signalling pathway in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deglycosylated Azithromycin Attenuates Bleomycin-Induced Pulmonary Fibrosis via the TGF-β1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving 5-Acetyl Rhein solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 5-Acetyl Rhein in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: this compound is described as being slightly soluble in DMSO.[1] While specific quantitative data is limited, it is important to note that its parent compound, Rhein, has a solubility of approximately 15 mg/mL in DMSO.[2] Expect this compound's solubility to be lower than this, and empirical determination for your specific application is recommended.
Q2: Can I heat the solution to improve the solubility of this compound in DMSO?
A2: Yes, gentle heating can be an effective method to increase the solubility of poorly soluble compounds in DMSO.[3] For this compound, which is also slightly soluble in methanol with heating, this suggests that it is generally amenable to warming.[1] However, it is crucial to use a controlled temperature (e.g., a water bath at 37-60°C) and to be aware of the compound's thermal stability.
Q3: Why is my this compound not dissolving in DMSO even though it is listed as soluble?
A3: Several factors can affect the solubility of this compound in DMSO. These include the purity of the compound, the water content of the DMSO, the physical form of the compound (crystalline vs. amorphous), and the ambient temperature.[3][4] Using fresh, anhydrous DMSO is critical, as DMSO is hygroscopic and absorbed water can significantly decrease its solvating power for certain compounds.[3]
Q4: Is sonication a recommended method to aid in dissolving this compound?
A4: Yes, sonication is a common and effective technique to help dissolve compounds in DMSO.[3] The high-frequency sound waves can break down aggregates and increase the interaction between the compound and the solvent.
Q5: How should I store my this compound stock solution in DMSO?
A5: It is recommended to store stock solutions at -20°C or -80°C to maintain stability. However, be aware that freeze-thaw cycles can promote the precipitation of less soluble compounds out of DMSO solution.[4] To mitigate this, consider aliquoting your stock solution into smaller, single-use vials to avoid repeated freezing and thawing.
Troubleshooting Guide
| Problem | Question | Possible Cause | Suggested Solution |
| Cloudy Suspension or Visible Particles | My this compound is not fully dissolving and forms a suspension in DMSO. | The concentration may be too high for the given conditions. The DMSO may have absorbed water. The compound may be in a less soluble crystalline form. | 1. Try diluting the sample to a lower concentration. 2. Use a fresh, unopened bottle of anhydrous DMSO.[3] 3. Gently warm the solution in a water bath (37-60°C) while vortexing. 4. Use a sonicator to aid dissolution.[3] |
| Precipitate Forms Over Time | My this compound dissolved initially, but a precipitate formed after storage. | The solution was supersaturated. Temperature fluctuations during storage. Freeze-thaw cycles promoting crystallization.[4] | 1. Re-dissolve the precipitate by gentle warming and vortexing. 2. Store the solution at a constant temperature. 3. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. 4. Consider storing at a lower concentration. |
| Inconsistent Results Between Batches | I am observing different solubility with different batches of this compound. | Variations in the purity of the compound. Differences in the physical state (amorphous vs. crystalline) between batches.[4] | 1. Request a certificate of analysis for each batch to compare purity. 2. Be aware that amorphous forms are generally more soluble than crystalline forms.[4] You may need to adjust your dissolution protocol for different batches. |
Solubility Data
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | Slightly Soluble[1] | Quantitative data is not readily available. |
| This compound | Methanol | Slightly Soluble (with heating)[1] | |
| Rhein (parent compound) | DMSO | ~15 mg/mL[2] | Useful as a reference point. |
| Rhein (parent compound) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL[2] | Illustrates the significant decrease in solubility in aqueous solutions. |
Experimental Protocol for Dissolving this compound in DMSO
This protocol provides a general procedure for dissolving this compound in DMSO. Optimization may be required based on the specific concentration needed and the batch of the compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or heating block
-
Sonicator
Procedure:
-
Preparation:
-
Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to minimize water absorption.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube or vial.
-
-
Initial Dissolution:
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
-
Assisted Dissolution (if necessary):
-
If the compound has not fully dissolved, proceed with one or both of the following steps:
-
Gentle Heating: Place the tube in a water bath or on a heating block set to 37-60°C. Intermittently vortex the solution every 5-10 minutes until the compound is dissolved. Do not exceed the recommended temperature range to avoid potential degradation.
-
Sonication: Place the tube in a sonicator bath for 10-15 minute intervals. Check for dissolution after each interval. Be mindful that sonication can also generate heat.
-
-
-
Final Check and Storage:
-
Once the solution is clear, with no visible particles, vortex it one final time.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Visual Guides
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: Factors influencing the solubility of this compound in DMSO.
References
5-Acetyl Rhein stability in aqueous solution
Welcome to the technical support center for 5-Acetyl Rhein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Possible Cause | Recommended Solution |
| Variability in quantitative analysis results. | Degradation of this compound in the prepared solution. | Prepare fresh solutions before each experiment. If solutions need to be stored, keep them at 2-8°C and protect from light. Conduct a preliminary stability study to determine the acceptable storage duration under your specific conditions. |
| Inaccurate solution preparation or dilution. | Ensure accurate weighing of this compound and precise dilutions. Use calibrated pipettes and high-purity solvents. | |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products, primarily Rhein. | Confirm the identity of the new peak by comparing its retention time with a Rhein standard. Adjust chromatographic conditions to ensure good separation between this compound and Rhein. |
| Contamination of the solvent or glassware. | Use high-purity solvents (e.g., HPLC grade) and thoroughly clean all glassware. | |
| Low recovery of this compound from the sample matrix. | Adsorption of the compound to container surfaces. | Use silanized glassware or polypropylene tubes to minimize adsorption. |
| Inefficient extraction procedure. | Optimize the extraction method by adjusting the solvent, pH, and extraction time. | |
| Precipitation of this compound in aqueous buffer. | Poor solubility of this compound in the chosen buffer. | This compound is sparingly soluble in water. Prepare stock solutions in a suitable organic solvent like DMSO and then dilute with the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a level that affects stability. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A1: The primary degradation pathway for this compound in aqueous solution is expected to be the hydrolysis of the acetyl group, leading to the formation of Rhein. This reaction is catalyzed by acidic or basic conditions.
Q2: What factors can influence the stability of this compound in aqueous solutions?
A2: The stability of this compound is primarily affected by:
-
pH: Stability is expected to be lowest in alkaline and strongly acidic conditions due to hydrolysis of the ester linkage. Neutral pH is generally preferred for short-term storage.
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis. Solutions should be kept cool (2-8°C) for storage.
-
Light: Anthraquinone derivatives can be light-sensitive. It is recommended to protect solutions from light by using amber vials or covering containers with aluminum foil.
Q3: How should I prepare and store aqueous solutions of this compound?
A3: Due to its limited aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. This stock solution can then be diluted with the desired aqueous buffer to the final working concentration. For storage, it is advisable to keep the stock solution at -20°C or -80°C. Working aqueous solutions should be prepared fresh for each experiment. If short-term storage is necessary, store at 2-8°C and protect from light.
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate this compound from its main degradation product, Rhein, allowing for the quantification of both compounds over time.
Q5: What are the expected degradation products of this compound?
A5: The primary and most likely degradation product of this compound is Rhein, formed by the hydrolysis of the 5-acetyl group.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., DMSO or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to achieve a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH) to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour. Note: Degradation is expected to be rapid under alkaline conditions.[1][2]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to achieve a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution (in a sealed vial) in a hot air oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a transparent vial to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Determine the percentage of this compound remaining and identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is for the simultaneous quantification of this compound and its primary degradation product, Rhein.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or a suitable buffer like phosphate buffer, pH adjusted to the acidic range, e.g., pH 3-4). The exact ratio should be optimized for baseline separation of this compound and Rhein. A potential starting point could be a mobile phase consisting of acetonitrile and 0.05 M phosphate buffer (pH 6.8) in a ratio of 30:70 (v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 254 nm or 257 nm.[1][2]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Visualizations
Caption: Degradation pathway of this compound to Rhein via hydrolysis.
References
Optimizing 5-Acetyl Rhein Dosage for Cell Culture: A Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of 5-Acetyl Rhein in cell culture experiments. As a derivative of the well-studied compound Rhein, much of the foundational knowledge and experimental starting points are derived from data on Rhein. Users should consider the information herein as a baseline for their own specific cell lines and experimental conditions, with optimization being a critical step for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Rhein?
This compound, also known as Monoacerein, is an acetylated derivative of Rhein.[1][2] Rhein is a naturally occurring anthraquinone compound found in plants like rhubarb and is known for a variety of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[3][4] The addition of an acetyl group to the Rhein structure may alter its solubility, cell permeability, and pharmacological activity, making it a compound of interest for further investigation.
Q2: What is the primary mechanism of action of the parent compound, Rhein?
Rhein has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. These include the PI3K/Akt/ERK, NF-κB, and MAPK signaling pathways.[3][5] It can also induce cell cycle arrest and apoptosis in various cancer cell lines.[6] It is hypothesized that this compound may exert its effects through similar mechanisms, although this needs to be experimentally verified.
Q3: What is a recommended starting concentration for this compound in cell culture?
Q4: How should I prepare a stock solution of this compound?
This compound is a crystalline solid.[8] Similar to its parent compound Rhein, it is expected to have low solubility in water.[3][4] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO).[9] For example, a 10 mM stock solution can be prepared and stored at -20°C. When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Cell Viability/High Cytotoxicity | The concentration of this compound is too high. | Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 µM to 10 µM). Determine the IC50 value for your specific cell line. |
| High concentration of the solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is non-toxic to your cells (typically <0.5%). Run a solvent-only control. | |
| No Observable Effect | The concentration of this compound is too low. | Increase the concentration of the compound in a stepwise manner. Extend the incubation time of the treatment. |
| The compound has degraded. | Prepare fresh stock solutions. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| Compound Precipitation in Culture Medium | Poor solubility of this compound in the aqueous culture medium. | Do not exceed the solubility limit of the compound in your final treatment medium. Ensure the stock solution is fully dissolved before diluting it into the medium. Pre-warm the culture medium before adding the compound. |
| Inconsistent or Irreproducible Results | Variation in cell density at the time of treatment. | Standardize the cell seeding density and allow cells to attach and resume logarithmic growth before treatment. |
| Contamination of cell culture. | Regularly check for signs of microbial contamination.[7] Use proper aseptic techniques. | |
| Cell line misidentification or genetic drift. | Authenticate your cell line using methods like STR profiling.[7] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of the parent compound, Rhein , in various cancer cell lines. This data should be used as a reference to establish a relevant concentration range for your experiments with this compound.
| Cell Line | Cancer Type | IC50 of Rhein (µM) | Exposure Time (h) |
| HepG2 | Liver Cancer | 161.5 | 24 |
| MCF-7/VEC | Breast Cancer | 129.1 | Not Specified |
| MCF-7/HER2 | Breast Cancer | 107.9 | Not Specified |
Table 1: IC50 values of Rhein in different cancer cell lines. Data extracted from a study on the biological activity of Rhein.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol allows for the investigation of how this compound affects the expression and phosphorylation of key proteins in signaling pathways.
-
Cell Lysis: After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathways Potentially Modulated by this compound (based on Rhein)
Caption: Potential signaling pathways affected by this compound.
General Experimental Workflow for Optimizing this compound Dosage
Caption: Workflow for optimizing this compound dosage.
References
- 1. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 875535-35-6 [chemicalbook.com]
- 3. Rhein | C15H8O6 | CID 10168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rhein (molecule) - Wikipedia [en.wikipedia.org]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. Protocol to analyze bioenergetics in single human induced-pluripotent-stem-cell-derived kidney organoids using Seahorse XF96 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | CAS 875535-35-6 | LGC Standards [lgcstandards.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
How to prevent 5-Acetyl Rhein degradation in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Acetyl Rhein during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
Q2: What are the primary degradation pathways for this compound?
A2: Based on studies of the parent compound Diacerein, this compound is susceptible to degradation through several pathways:
-
Hydrolysis: The acetyl ester group is prone to hydrolysis, particularly under alkaline conditions, to form Rhein.[3][4][5] Acid-catalyzed hydrolysis can also occur, though generally to a lesser extent.[6]
-
Oxidation: The anthraquinone structure can be susceptible to oxidative degradation.[6]
-
Photodegradation: Anthraquinone derivatives can be sensitive to light, leading to decomposition upon exposure.[3][5]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. For long-term storage, refrigeration (2-8 °C) in a tightly sealed, opaque container under an inert atmosphere is recommended.[7]
Q4: What solvents are recommended for preparing this compound solutions?
A4: Dimethyl sulfoxide (DMSO) and methanol are suitable solvents for this compound.[1] When preparing aqueous solutions for biological assays, it is critical to control the pH to prevent hydrolysis. Prepare stock solutions in an appropriate organic solvent and dilute into aqueous buffers immediately before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh solutions for each experiment. Avoid storing aqueous solutions for extended periods. If storage is necessary, aliquot and freeze at -20°C or below and use each aliquot only once. |
| Verify the pH of your experimental buffer; alkaline conditions will accelerate hydrolysis.[3][5] Aim for a slightly acidic to neutral pH (pH 4-7) if compatible with your assay. | ||
| Appearance of unexpected peaks in HPLC analysis | Hydrolysis of this compound to Rhein. | Confirm the identity of the extra peak by comparing its retention time with a Rhein standard. |
| To prevent this, ensure the mobile phase is not alkaline and that samples are analyzed promptly after preparation.[2] | ||
| Loss of compound activity over time | Degradation due to improper storage or handling. | Review storage conditions. Ensure the compound is protected from light and moisture. |
| When weighing and preparing solutions, work quickly to minimize exposure to atmospheric moisture and light. | ||
| Precipitation of the compound in aqueous media | Low aqueous solubility of this compound. | Prepare a high-concentration stock solution in an organic solvent like DMSO. |
| For the final assay concentration, ensure the final percentage of the organic solvent is compatible with your experimental system and does not cause precipitation. |
Experimental Protocols
Protocol for Preparation of a Standard Solution
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the appropriate volume of a suitable solvent (e.g., HPLC-grade DMSO or methanol) to achieve the desired stock solution concentration.[1]
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Storage: Store the stock solution in an amber vial at -20°C for short-term storage. For long-term storage, -80°C is recommended.
Protocol for a Typical Cell-Based Assay
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: On the day of the experiment, thaw the this compound stock solution. Dilute the stock solution in the cell culture medium to the final desired concentrations. Ensure the final solvent concentration (e.g., DMSO) is consistent across all treatments and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
-
Analysis: Proceed with the specific assay to measure the biological response.
Quantitative Data on Degradation
The following table summarizes the degradation of Diacerein, a closely related compound, under various stress conditions. This data can serve as a proxy to understand the potential stability of this compound.
| Stress Condition | % Degradation of Diacerein | Primary Degradation Product | Reference |
| Acid Hydrolysis (0.1 M HCl) | 9.52 | Rhein | [3] |
| Base Hydrolysis (0.1 M NaOH) | 52.06 | Rhein | [3] |
| Oxidation (3% H₂O₂) | 7.07 | Not specified | [3] |
| Thermal Degradation | 46.69 | Not specified | [3] |
| Photolytic Degradation | 20.41 | Not specified | [3] |
Signaling Pathways and Experimental Workflows
Inhibition of NF-κB Signaling Pathway by Rhein
Diacerein is metabolized to Rhein, which exerts its anti-inflammatory effects in part by inhibiting the NF-κB signaling pathway. Rhein has been shown to inhibit the phosphorylation and subsequent degradation of IκBα, which prevents the nuclear translocation of the p50/p65 NF-κB subunits.[8][9] This ultimately leads to a downregulation of pro-inflammatory gene expression.
References
- 1. This compound | 875535-35-6 [chemicalbook.com]
- 2. pharmacophorejournal.com [pharmacophorejournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating spectrophotometric and spectrodensitometric methods for the determination of diacerein in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress degradation studies and development of a validated stability-indicating-assay-method for determination of diacerein in presence of degradation products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the In Vivo Bioavailability Challenges of 5-Acetyl Rhein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the low in vivo bioavailability of 5-Acetyl Rhein. Given the limited direct literature on this compound, this guide leverages the extensive data available for its parent compound, Rhein, and its prodrug, Diacerein, to offer relevant insights and practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low bioavailability a significant issue?
This compound is an acetylated derivative of Rhein, an anthraquinone compound with a range of pharmacological activities, including anti-inflammatory, anti-cancer, and nephroprotective effects.[1][2] However, the clinical application of Rhein and its derivatives is often hampered by low water solubility and poor oral absorption, leading to low bioavailability.[1] This means that after oral administration, only a small fraction of the compound reaches the systemic circulation to exert its therapeutic effects, which can lead to suboptimal efficacy and high inter-individual variability in patient responses.
Q2: What are the primary factors contributing to the low oral bioavailability of compounds like Rhein and this compound?
The low bioavailability of Rhein, and likely this compound, is multifactorial:
-
Poor Aqueous Solubility: Rhein is a lipophilic compound that is practically insoluble in water, which limits its dissolution in the gastrointestinal tract—a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: After absorption, Rhein undergoes significant metabolism in the liver, where it is converted into conjugates (glucuronides and sulfates) that are more easily excreted.[2][3] This rapid metabolic conversion reduces the amount of active compound reaching systemic circulation.
-
High Plasma Protein Binding: Rhein is approximately 99% bound to plasma proteins, primarily albumin.[4][5] While this binding is not saturable, it means only a small fraction of the drug is free to interact with its targets.
Q3: How does acetylation, as seen in Diacerein (a di-acetylated form of Rhein), impact bioavailability?
Diacerein is a prodrug that is completely deacetylated to its active metabolite, Rhein, before reaching systemic circulation.[5][6] Acetylation is a common strategy to improve the oral bioavailability of drugs. While specific data for this compound is limited, the principle is that acetylation can increase the lipophilicity of the parent molecule, potentially enhancing its absorption across the gut wall. However, the overall bioavailability is still ultimately determined by the extensive first-pass metabolism of the resulting Rhein.[3]
Q4: What strategies can be employed to enhance the in vivo bioavailability of this compound?
Several pharmaceutical strategies can be explored to overcome the low bioavailability of this compound:
-
Formulation Technologies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanocarriers like liposomes, solid lipid nanoparticles, or polymeric nanoparticles can improve its solubility and protect it from premature metabolism.
-
Solid Dispersions: Creating solid dispersions with hydrophilic polymers can enhance the dissolution rate of the compound.
-
-
Structural Modification: Synthesizing new derivatives of Rhein with improved physicochemical properties is an active area of research.[1]
-
Use of Absorption Enhancers: Co-administration with agents that can transiently increase intestinal permeability or inhibit efflux pumps may improve absorption.
Q5: What are the recommended analytical methods for quantifying Rhein and its metabolites in biological matrices?
High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for the sensitive and specific quantification of Rhein and its metabolites in plasma, urine, and tissue samples.[7][8] LC-MS/MS is generally preferred for its higher sensitivity and specificity, which is crucial when dealing with low plasma concentrations.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound or its active metabolite (Rhein) after oral administration. | 1. Poor dissolution in the GI tract. | - Verify the solubility of your compound in simulated gastric and intestinal fluids.- Consider formulation strategies such as micronization, amorphization, or creating a solid dispersion to improve dissolution rate. |
| 2. Rapid first-pass metabolism. | - In preclinical models, co-administer with known inhibitors of glucuronidation (e.g., probenecid) to assess the impact of metabolism on bioavailability.- This can help determine if metabolism is the primary barrier. | |
| 3. Insufficient analytical sensitivity. | - Optimize your LC-MS/MS method. Ensure the lower limit of quantification (LLOQ) is sufficient to detect expected concentrations.[8]- Improve sample preparation to concentrate the analyte (e.g., solid-phase extraction). | |
| High variability in pharmacokinetic profiles between experimental subjects. | 1. Food effect. | - Standardize feeding conditions. Administer the compound after a consistent fasting period for all subjects, as food can significantly alter absorption.[3] |
| 2. Differences in gut microbiota. | - The gut microbiome can metabolize anthraquinones. Acknowledge this as a potential source of variability. Using animals from a single, controlled source can help minimize this. | |
| 3. Inconsistent dosing. | - Ensure accurate and consistent oral gavage technique to deliver the full intended dose to each animal. | |
| Unexpectedly rapid clearance from plasma. | 1. Efficient renal and biliary excretion. | - Rhein and its metabolites are cleared through both urine and feces.[2]- Characterize the excretion profile by analyzing both urine and bile to understand the primary clearance pathways. |
| 2. Rapid conversion to metabolites. | - Profile the major metabolites (e.g., Rhein-glucuronide, Rhein-sulfate) in plasma over time. A rapid appearance of metabolites with a corresponding decrease in the parent compound confirms rapid metabolism.[8] |
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for Rhein, the active metabolite, following oral administration in rats. These values can serve as a benchmark for researchers working with this compound.
| Parameter | Value (Mean ± SD) | Animal Model | Dosage | Reference |
| Cmax (Maximum Plasma Concentration) | 1623.25 ± 334.06 ng/mL | Rat (n=5) | 50 mg/kg (Rhein) | [8] |
| Tmax (Time to Cmax) | ~1.8 - 2.0 h | Human | 50 mg (Diacerein) | [3][5] |
| AUC(0-t) (Area Under the Curve) | 4280.15 ± 1576.81 h·ng/mL | Rat (n=5) | 50 mg/kg (Rhein) | [8] |
| t1/2 (Elimination Half-life) | 2.34 ± 1.81 h | Rat (n=5) | 50 mg/kg (Rhein) | [8] |
| Oral Bioavailability (Absolute) | ~35% - 56% | Human | N/A | [6] |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a standard procedure for assessing the oral bioavailability of a test compound like this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g). Acclimatize animals for at least one week before the experiment.
-
Housing and Fasting: House animals in a controlled environment. Fast them overnight (12-18 hours) before dosing, with free access to water.[9]
-
Dosing:
-
Prepare a formulation of this compound (e.g., suspension in 0.5% carboxymethyl cellulose).
-
Administer a single oral dose via gavage at a predetermined concentration (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[10]
-
-
Sample Analysis: Quantify the concentration of this compound and/or its primary metabolite (Rhein) in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.[8]
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a liquid-liquid extraction method for isolating the analyte from plasma.
-
Sample Thawing: Thaw plasma samples on ice.
-
Protein Precipitation/Extraction:
-
To 100 µL of plasma, add an internal standard.
-
Add 400 µL of a suitable organic solvent (e.g., acetonitrile or ethyl acetate) to precipitate proteins and extract the drug.
-
Vortex the mixture for 1-2 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Experimental and Logical Workflows
Caption: Workflow for an in vivo oral bioavailability study.
Signaling Pathways Modulated by Rhein
Rhein, the active form of this compound, is known to modulate several key signaling pathways involved in inflammation and cell proliferation.
Caption: Rhein inhibits the NF-κB signaling pathway.
Caption: Rhein inhibits the PI3K/Akt/mTOR signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics of 14C-labelled rhein in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. uop.edu.jo [uop.edu.jo]
- 5. scielo.br [scielo.br]
- 6. orthopaedicsjournal.in [orthopaedicsjournal.in]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 2.7. Oral bioavailability study [bio-protocol.org]
- 10. 2.4. Pharmacokinetic Experiments [bio-protocol.org]
Technical Support Center: Managing Potential Cytotoxicity of 5-Acetyl Rhein
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing the potential cytotoxicity of 5-Acetyl Rhein in experimental settings. The information is presented in a question-and-answer format to directly address common issues and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relationship to Rhein?
This compound is a derivative of Rhein, an anthraquinone compound found in several medicinal plants. It is also known as an impurity in the bulk drug Diacerein.[1] While structurally similar to Rhein, its specific biological and cytotoxic activities may differ, necessitating careful experimental validation.
Q2: What are the known cytotoxic effects of Rhein, the parent compound of this compound?
Rhein has been shown to induce cytotoxicity in various cell lines in a dose- and time-dependent manner.[2][3] Its cytotoxic effects are often associated with the induction of apoptosis (programmed cell death) and the generation of reactive oxygen species (ROS).[4][5]
Q3: Is there specific cytotoxicity data, such as IC50 values, available for this compound?
Currently, there is limited publicly available data on the specific IC50 values of this compound across different cell lines. Most of the existing research focuses on its parent compound, Rhein. Therefore, it is crucial for researchers to perform their own dose-response experiments to determine the cytotoxic potential of this compound in their specific experimental model.
Q4: What are the primary signaling pathways implicated in Rhein-induced cytotoxicity?
Research on Rhein suggests its cytotoxic effects are mediated through multiple signaling pathways, including:
-
MAPK Signaling Pathway: Rhein has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cell proliferation and survival.[6][7]
-
PI3K/Akt Signaling Pathway: Inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival and proliferation, has been observed with Rhein treatment.
-
Apoptosis Pathways: Rhein can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8] This involves the activation of caspases, key enzymes in the execution of apoptosis.
-
Reactive Oxygen Species (ROS) Generation: Rhein can induce the production of ROS, which can lead to oxidative stress and cellular damage, ultimately triggering apoptosis.[4][5]
It is plausible that this compound may act through similar pathways, but this requires experimental confirmation.
Troubleshooting Guides
Issue 1: High levels of unexpected cell death in my experiment.
-
Potential Cause 1: Inappropriate concentration of this compound.
-
Troubleshooting Step: Perform a dose-response study (e.g., using an MTT or neutral red assay) to determine the IC50 value of this compound for your specific cell line. Start with a wide range of concentrations and narrow down to a working concentration that achieves the desired effect with minimal off-target cytotoxicity.
-
-
Potential Cause 2: Solvent toxicity.
-
Troubleshooting Step: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is non-toxic to your cells. Run a vehicle control (medium with solvent only) to assess for any solvent-induced cytotoxicity.
-
-
Potential Cause 3: Contamination of cell culture.
-
Troubleshooting Step: Regularly check your cell cultures for signs of microbial contamination. Use sterile techniques and periodically test your cultures for mycoplasma.
-
Issue 2: Inconsistent or non-reproducible results.
-
Potential Cause 1: Variability in this compound stock solution.
-
Troubleshooting Step: Prepare a large batch of stock solution, aliquot it, and store it under recommended conditions (e.g., +4°C for short-term, or frozen for long-term, as per supplier recommendations) to ensure consistency across experiments. Avoid repeated freeze-thaw cycles.
-
-
Potential Cause 2: Cell line instability.
-
Troubleshooting Step: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
-
Potential Cause 3: Inconsistent treatment times.
-
Troubleshooting Step: Ensure precise and consistent incubation times with this compound for all experimental replicates and across different experiments.
-
Issue 3: Difficulty in interpreting apoptosis data.
-
Potential Cause 1: Suboptimal staining in Annexin V/Propidium Iodide (PI) assay.
-
Troubleshooting Step: Optimize staining concentrations and incubation times for both Annexin V and PI. Ensure you have appropriate controls, including unstained cells, single-stained (Annexin V only and PI only) cells, and a positive control for apoptosis induction.
-
-
Potential Cause 2: Conflation of apoptosis and necrosis.
-
Troubleshooting Step: Use a dual-staining method like Annexin V/PI to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.
-
Data Presentation
Table 1: Summary of Rhein IC50 Values in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) |
| Panc-1 | Pancreatic Cancer | 89.9 | 24 |
| MIAPaCa-2 | Pancreatic Cancer | 83.4 | 24 |
| HepG2 | Liver Cancer | 161.5 | 24 |
| Spca-2 | Lung Cancer | 9.01 | 72 |
Note: This data is for Rhein, the parent compound of this compound. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted for determining the cytotoxicity of this compound.
-
Materials: 96-well plates, this compound, appropriate cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with solvent).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
2. Annexin V/PI Apoptosis Assay
This protocol provides a general framework for assessing apoptosis induced by this compound.
-
Materials: 6-well plates, this compound, Annexin V-FITC/PI staining kit, binding buffer, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified time.
-
Harvest cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
3. Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFH-DA to measure ROS levels.
-
Materials: 6-well plates, this compound, DCFH-DA (2',7'-dichlorofluorescin diacetate) solution, PBS or HBSS, flow cytometer or fluorescence microscope.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
After treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[4]
-
Wash the cells again with PBS to remove excess probe.
-
Analyze the fluorescence intensity by flow cytometry (excitation at 488 nm, emission at 525 nm) or visualize under a fluorescence microscope.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothesized signaling pathways involved in this compound-induced cytotoxicity.
References
- 1. This compound | 875535-35-6 [chemicalbook.com]
- 2. Rhein Elicits In Vitro Cytotoxicity in Primary Human Liver HL-7702 Cells by Inducing Apoptosis through Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhein enhances the cytotoxicity of effector lymphocytes in colon cancer under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of PI3K/AKT signaling via ROS regulation is involved in Rhein-induced apoptosis and enhancement of oxaliplatin sensitivity in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-proliferative effect of rhein, an anthraquinone isolated from Cassia species, on Caco-2 human adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 5-Acetyl Rhein Interference in Fluorescence Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential interference caused by 5-Acetyl Rhein in fluorescence-based assays. The following information offers troubleshooting guides and frequently asked questions (FAQs) to help identify and mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a chemical compound that is an impurity of the drug Diacerein.[1][2] Diacerein itself is a derivative of Rhein, an anthraquinone.[3][4][5] The core structure of these molecules, the anthraquinone scaffold, is known to be fluorescent. Due to this structural similarity, this compound has the potential to be intrinsically fluorescent (autofluorescent) and/or quench the fluorescence of other molecules. This can lead to false positives or false negatives in your fluorescence-based assays.
Q2: What are the primary mechanisms of fluorescence interference?
There are two main ways a compound like this compound can interfere with a fluorescence assay:
-
Autofluorescence: The compound itself emits light upon excitation at or near the same wavelengths as your assay's fluorophore. This adds to the signal, potentially leading to a false-positive result (e.g., appearing as an activator of an enzyme).
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted fluorescence from your assay's fluorophore, reducing the signal. This can lead to a false-negative result (e.g., appearing as an inhibitor). This can occur through processes like Förster Resonance Energy Transfer (FRET) or collisional quenching.[6][7]
Q3: What are the first steps I should take if I suspect this compound is interfering with my assay?
The first step is to determine if this compound is autofluorescent or if it quenches your assay's signal. This can be done by running simple control experiments. You should measure the fluorescence of this compound alone in your assay buffer at the same excitation and emission wavelengths used for your primary assay.
Q4: How can I mitigate interference from this compound?
Several strategies can be employed:
-
Use Red-Shifted Fluorophores: Autofluorescence from small molecules is often more pronounced in the blue-green spectral region. Switching to a fluorophore that excites and emits at longer, red-shifted wavelengths can often reduce interference.
-
Perform a Counterscreen: A counterscreen assay is designed to identify compounds that interfere with the assay technology itself, rather than the biological target.
-
Run an Orthogonal Assay: An orthogonal assay measures the same biological endpoint as your primary assay but uses a different detection method (e.g., luminescence, absorbance, or a different fluorescence-based technique).[8][9] This helps to confirm that the observed activity is real and not an artifact of the primary assay technology.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and addressing potential interference from this compound.
Problem 1: Unexpectedly high fluorescence signal (potential false positive).
This could be due to the autofluorescence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high fluorescence signals.
Problem 2: Unexpectedly low fluorescence signal (potential false negative).
This may be caused by this compound quenching the fluorescence of your reporter.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low fluorescence signals.
Experimental Protocols
Protocol 1: Autofluorescence Assessment of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your primary assay.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer
-
Fluorometer or plate reader with fluorescence capabilities
-
Microplates (e.g., 96-well or 384-well, preferably black to minimize background)
Procedure:
-
Prepare a dilution series of this compound: In your assay buffer, prepare a series of concentrations of this compound that span the range used in your primary assay (e.g., 0.1 µM to 100 µM).
-
Include controls:
-
Buffer blank: Assay buffer only.
-
Solvent control: Assay buffer with the same concentration of solvent (e.g., DMSO) as the highest concentration of this compound.
-
-
Set up the plate: Add the dilution series and controls to the microplate.
-
Measure fluorescence:
-
Set the excitation and emission wavelengths on the fluorometer to match those of your primary assay's fluorophore.
-
Record the fluorescence intensity for all wells.
-
-
Data Analysis:
-
Subtract the fluorescence of the buffer blank from all readings.
-
Plot the fluorescence intensity against the concentration of this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
-
Protocol 2: Fluorescence Quenching Assay
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound stock solution
-
Your assay's fluorophore (e.g., a fluorescently labeled substrate or antibody) at a fixed concentration in assay buffer
-
Assay buffer
-
Fluorometer or plate reader
Procedure:
-
Prepare a dilution series of this compound: As in the autofluorescence protocol.
-
Prepare the fluorophore solution: Prepare a solution of your fluorophore in the assay buffer at the concentration used in your primary assay.
-
Set up the plate:
-
Add the fluorophore solution to all wells.
-
Add the this compound dilution series to the appropriate wells.
-
Include controls:
-
Fluorophore only: Fluorophore solution with assay buffer.
-
Fluorophore + solvent: Fluorophore solution with the solvent control.
-
-
-
Measure fluorescence:
-
Use the same instrument settings as your primary assay.
-
Record the fluorescence intensity.
-
-
Data Analysis:
-
Normalize the fluorescence data to the "Fluorophore only" control (set to 100%).
-
Plot the normalized fluorescence intensity against the concentration of this compound. A concentration-dependent decrease in fluorescence suggests quenching.
-
Protocol 3: Target-Independent Counterscreen
Objective: To differentiate between true hits and false positives by removing the biological target from the assay.
Procedure:
-
Modify your primary assay: Set up your assay as you normally would, but omit the biological target (e.g., the enzyme or receptor).
-
Test this compound: Add this compound at the concentration that produced a "hit" in the primary screen.
-
Measure the signal: If you still observe a signal (e.g., increased fluorescence in an activation assay), it is highly likely that this compound is directly acting on the reporter system and is a false positive.
Protocol 4: Orthogonal Assay Confirmation
Objective: To confirm a "hit" from a fluorescence-based assay using a different detection modality.
Example for a Kinase Assay:
If your primary screen is a fluorescence-based kinase assay (e.g., using a fluorescently labeled phosphopeptide antibody), a suitable orthogonal assay would be a luminescence-based assay that measures ATP consumption, such as Kinase-Glo®.[8][9]
General Workflow:
Caption: Orthogonal assay confirmation workflow.
Quantitative Data Summary
The following tables summarize the known spectral properties of Rhein (a related compound to this compound) and Diacerein. This data can help predict potential spectral overlap with commonly used fluorophores.
Table 1: Spectral Properties of Rhein
| Property | Wavelength (nm) | Reference |
| Absorption Maximum | ~435 | [10] |
| Emission Maximum | ~575 | [10] |
Table 2: UV-Visible Absorption Maxima of Diacerein
| Solvent/Condition | Wavelength (nm) | Reference |
| In Pharmaceutical Formulations | 256.2 | |
| In Citrate Buffer (pH 6.0) | 258.8 | [11] |
| In Phosphate Buffer (pH 6.8) | 258 | [12] |
| In Methanol (for HPLC) | 230 and 430 | [13] |
Signaling Pathway and Structural Relationships
The following diagram illustrates the structural relationship between Rhein, Diacerein, and this compound.
Caption: Structural relationship of Rhein and its derivatives.
References
- 1. Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 875535-35-6 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.uzh.ch [chem.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsonline.com [ijpsonline.com]
- 12. ajpaonline.com [ajpaonline.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 5-Acetyl Rhein Extraction from Plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 5-Acetyl Rhein from plasma samples.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for extracting this compound from plasma?
A1: The most common methods for extracting this compound and similar molecules like Rhein from plasma are protein precipitation (PPT) and liquid-liquid extraction (LLE).[1][2][3] PPT is a simpler and faster method, often using solvents like methanol or acetonitrile to denature and precipitate plasma proteins.[2][3] LLE offers a cleaner extract by partitioning the analyte of interest into an immiscible organic solvent, such as a mixture of ethyl acetate and tert-butyl methyl ether.[1]
Q2: What analytical techniques are typically used for the quantification of this compound in plasma extracts?
A2: High-Performance Liquid Chromatography (HPLC) coupled with either UV or fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the preferred methods for quantifying this compound in plasma extracts.[1][4][5] LC-MS/MS, in particular, offers high sensitivity and selectivity.[5]
Q3: How should plasma samples containing this compound be stored to ensure stability?
A3: To ensure the stability of this compound in plasma, samples should be stored at -80°C for long-term storage.[6] For short-term storage, such as on the benchtop during sample preparation, it is crucial to minimize the time at room temperature.[6] Stability should be assessed after multiple freeze-thaw cycles if samples will be accessed repeatedly.[6]
Q4: What is the "matrix effect" and how can it affect my results?
A4: The matrix effect is the alteration of the ionization of the analyte of interest by co-eluting compounds from the biological matrix (plasma). This can lead to either suppression or enhancement of the signal, affecting the accuracy and precision of the quantification. The matrix effect should be evaluated during method validation by comparing the response of the analyte in the post-extraction spiked plasma with the response of the analyte in a neat solution.[6]
Troubleshooting Guides
Low Analyte Recovery
Problem: You are experiencing low recovery of this compound from your plasma samples.
| Possible Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation | - Increase the ratio of precipitation solvent (e.g., acetonitrile, methanol) to plasma. A common starting point is 3:1 (solvent:plasma).- Ensure thorough vortexing after adding the solvent to facilitate complete protein precipitation.- Optimize the precipitation temperature; some protocols recommend cold solvents (e.g., 4°C).[3] |
| Inefficient Liquid-Liquid Extraction | - Optimize the pH of the plasma sample before extraction. For acidic compounds like this compound, acidifying the sample (e.g., with acetic acid to pH 3.5) can improve extraction into an organic solvent.[1]- Test different extraction solvents or solvent mixtures. A combination of ethyl acetate and tert-butyl methyl ether has been shown to be effective for Rhein.[1]- Increase the volume of the extraction solvent and/or the number of extraction steps. |
| Analyte Degradation | - Minimize the time samples are kept at room temperature during processing.[6]- Ensure the stability of this compound under your extraction conditions (e.g., pH, temperature).- Perform stability tests at each step of the extraction process. |
| Suboptimal Phase Separation (LLE) | - Centrifuge at a higher speed or for a longer duration to ensure a clear separation between the aqueous and organic layers.- Avoid aspirating the interfacial layer when collecting the organic phase. |
High Signal Variability or Poor Reproducibility
Problem: You are observing inconsistent results between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous liquids like plasma. |
| Matrix Effects | - Evaluate and minimize the matrix effect by optimizing the sample cleanup process. This may involve trying a different extraction method (e.g., switching from PPT to LLE) or using a more selective analytical method like LC-MS/MS.[6]- Use a suitable internal standard that co-elutes with the analyte and experiences similar matrix effects. |
| Incomplete Solvent Evaporation | - Ensure the solvent is completely evaporated before reconstitution. Residual solvent can affect the chromatography.- Optimize the evaporation temperature and time. |
| Poor Reconstitution of the Dried Extract | - Vortex the sample for a sufficient amount of time after adding the reconstitution solvent.- Ensure the reconstitution solvent is compatible with the initial mobile phase of your chromatographic system. |
Experimental Protocols
Protein Precipitation (PPT) Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and bioequivalence study of rhein as the main metabolite of diacerein - Arabian Journal of Chemistry [arabjchem.org]
- 5. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An LC-MS Method to Quantify Rhein and Its Metabolites in Plasma: Application to a Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
5-Acetyl Rhein shelf life and storage conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Acetyl Rhein.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions and shelf life for this compound?
Proper storage is crucial for maintaining the stability and integrity of this compound. For optimal shelf life, it is recommended to store the compound at -20°C for long-term use (1-2 years) and at -4°C for short-term use (1-2 weeks)[1]. When stored as a crystalline solid at -20°C, the related compound Rhein has been shown to be stable for at least four years[2].
2. How should I dissolve this compound for my experiments?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO)[2]. For cell culture experiments, it is advisable to first prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted with the aqueous buffer or cell culture medium of choice to achieve the desired final concentration. It is important to note that the parent compound, Rhein, is sparingly soluble in aqueous buffers[2]. To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer[2].
3. What is the stability of this compound in solution?
Aqueous solutions of the related compound Rhein are not recommended to be stored for more than one day[2]. To ensure the best results, it is advisable to prepare fresh aqueous solutions of this compound for each experiment. Stock solutions in anhydrous DMSO can be stored at -20°C for longer periods, though it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of the compound in aqueous solution | The compound has low solubility in aqueous buffers. | First, dissolve this compound in an organic solvent like DMSO to create a stock solution. Then, dilute the stock solution with your aqueous buffer to the final working concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Inconsistent or unexpected experimental results | Degradation of the compound due to improper storage or handling. | Ensure the compound is stored at the recommended temperature and protected from light. Prepare fresh working solutions from a stock solution for each experiment. Avoid multiple freeze-thaw cycles of the stock solution by preparing aliquots. |
| The compound may have degraded in the aqueous working solution. | Prepare fresh aqueous working solutions immediately before use. The related compound Rhein is not recommended for storage in aqueous solution for more than one day[2]. | |
| Difficulty dissolving the compound | The compound may not be readily soluble in the chosen solvent. | This compound is soluble in DMSO[2]. If you are using other solvents, you may need to gently warm the solution or use sonication to aid dissolution. Always check the solubility information provided by the supplier. |
Data Presentation
Table 1: Shelf Life and Storage Conditions for this compound
| Parameter | Recommendation | Reference |
| Long-Term Storage | -20°C (for 1-2 years) | [1] |
| Short-Term Storage | -4°C (for 1-2 weeks) | [1] |
| Storage of Stock Solution (in DMSO) | -20°C (aliquoted to avoid freeze-thaw cycles) | General laboratory best practice |
| Storage of Aqueous Solution | Not recommended for more than one day (based on data for Rhein) | [2] |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for treating cultured cells with this compound. Specific parameters such as cell type, seeding density, and treatment duration should be optimized for your particular experiment.
Caption: General workflow for in vitro cell-based experiments with this compound.
Signaling Pathway (Hypothetical based on Rhein's activity)
The parent compound of this compound, Rhein, has been shown to have anti-cancer and anti-inflammatory effects. While the specific pathways for this compound are not detailed, a hypothetical pathway based on Rhein's known activities can be conceptualized. Rhein is known to induce apoptosis in cancer cells and suppress inflammatory responses.
Caption: Hypothetical signaling pathway of this compound based on the known biological activities of its parent compound, Rhein.
References
Technical Support Center: Synthesis of 5-Acetyl Rhein Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Acetyl Rhein derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Rhein and its derivatives?
A1: Common starting materials for Rhein synthesis include aloe-emodin, triacetyl aloe-emodin, and aloin.[1][2] Chrysophanol is another precursor that can be used to produce Rhein through oxidation. The choice of starting material can influence the synthetic strategy and the impurity profile of the final product.
Q2: What is the primary method for introducing the acetyl group to the Rhein backbone?
A2: The primary method for acetylation is the treatment of Rhein with acetic anhydride, often in the presence of a catalytic amount of a strong acid like sulfuric acid.[1][2] This reaction converts the hydroxyl groups of Rhein into acetyl groups, yielding diacetylrhein (diacerein).
Q3: What are the major challenges encountered during the synthesis of this compound derivatives?
A3: Researchers may face several challenges, including:
-
Controlling reaction conditions: The oxidation step can be exothermic and requires careful temperature management.[1]
-
Impurity Profile: The final product can be contaminated with starting materials or byproducts, such as the genotoxic impurity aloe-emodin.
-
Environmental Concerns: The use of heavy metal oxidants like chromium trioxide raises environmental disposal issues.[3]
-
Product Purification: Achieving high purity often requires multiple recrystallization steps, which can impact the overall yield.[1][2]
Troubleshooting Guide
Low Reaction Yield
Problem: The yield of the desired this compound derivative is consistently low.
| Potential Cause | Suggested Solution | Reference |
| Incomplete Oxidation | Ensure the complete conversion of the starting material (e.g., triacetyl aloe-emodin) by monitoring the reaction with HPLC. Adjust reaction time and temperature as needed. The oxidation is typically carried out at temperatures between +50°C and +130°C.[2] | [1] |
| Suboptimal Acetylation | Use a molar excess of acetic anhydride. The reaction can be performed at temperatures ranging from room temperature to reflux (+130-133°C) to ensure complete acetylation.[2] | [1][2] |
| Loss during Work-up | After pouring the reaction mixture into water, ensure the complete precipitation of the product by cooling. Wash the precipitate thoroughly to remove impurities without dissolving the product. | [1] |
| Inefficient Recrystallization | Optimize the solvent system for recrystallization. A mixture of toluene and methanol has been shown to be effective. Ensure the product is fully dissolved at a higher temperature and allowed to crystallize slowly at a lower temperature (+3-5°C).[1] | [1][2] |
Product Purity Issues
Problem: The final product is contaminated with impurities, as detected by HPLC.
| Potential Cause | Suggested Solution | Reference |
| Residual Starting Material | Increase the reaction time or temperature of the oxidation and/or acetylation steps to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC. | [3] |
| Presence of Aloe-emodin | If starting from aloin or aloe-emodin, ensure the oxidation step is complete. The presence of this genotoxic impurity is a significant concern. | [4] |
| Side Reactions | Control the reaction temperature carefully, especially during the exothermic addition of reagents like sodium nitrite.[1] The formation of byproducts can be minimized by maintaining the recommended temperature profile. | [5] |
| Ineffective Purification | Perform multiple recrystallizations if necessary. Wash the filtered product with a suitable solvent (e.g., methanol) until the mother liquor is colorless to remove soluble impurities.[1] | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of Rhein from Triacetyl Aloe-Emodin
This protocol describes the oxidation of triacetyl aloe-emodin to Rhein.
Materials:
-
Triacetyl aloe-emodin
-
Methanesulfonic acid
-
Boric acid
-
Sodium nitrite
-
Water
Procedure:
-
Cool methanesulfonic acid to +10-12°C.
-
Add triacetyl aloe-emodin, boric acid, and sodium nitrite in portions. The addition of sodium nitrite is exothermic, and the temperature may rise.
-
Maintain the reaction mixture at +40°C for approximately 4 hours.
-
Heat the mixture to +105°C for 18-20 hours.
-
Monitor the reaction for completion by HPLC.
-
Cool the reaction mass to +80°C and pour it into cold water (+5°C).
-
Cool the resulting suspension to +40°C and filter the product under vacuum.
-
Wash the product with water until a neutral pH is achieved.
-
Dry the product under vacuum at +60°C.
Quantitative Data:
| Parameter | Value |
| HPLC Titre | 91% |
| Yield | 98% |
Data from a representative synthesis.[1]
Protocol 2: Acetylation of Rhein to Diacerein
This protocol details the acetylation of Rhein to form diacerein.
Materials:
-
Rhein
-
Acetic anhydride
-
Concentrated sulfuric acid (98%)
-
Water
Procedure:
-
Prepare a mixture of Rhein and acetic anhydride.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to +130-133°C and maintain this temperature for 30 minutes.
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter the precipitate and dry it in an oven to a constant weight.
Quantitative Data:
| Parameter | Value |
| Starting Rhein HPLC Titre | 91% |
| Reaction Temperature | +130-133°C |
| Reaction Time | 30 minutes |
Data from a representative synthesis.[1]
Visualizations
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Process for the preparation of rhein and its diacyl derivatives - Patent 0928781 [data.epo.org]
- 3. rsc.org [rsc.org]
- 4. Diacerein synthesis method based on anthraquinone medicines - Eureka | Patsnap [eureka.patsnap.com]
- 5. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of 5-Acetyl Rhein
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize potential off-target effects of 5-Acetyl Rhein during experimentation.
Disclaimer
Direct experimental data on the off-target effects of this compound is limited. Much of the information provided is extrapolated from studies on its parent compound, Diacerein, and its active metabolite, Rhein. This compound is primarily known as a manufacturing intermediate and impurity of Diacerein.[1][2][3][4] Diacerein is a slow-acting drug used in the treatment of osteoarthritis, and its primary mechanism of action is the inhibition of interleukin-1β (IL-1β).[5][6][7]
Troubleshooting Guide: Minimizing Off-Target Effects
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected changes in cell signaling pathways (e.g., NF-κB, PI3K/Akt, MAPK) | Rhein, the active metabolite of Diacerein, is known to modulate multiple signaling pathways.[8] | - Perform a dose-response experiment to determine the optimal concentration with the least off-target signaling. - Use specific inhibitors for the off-target pathways to confirm if the observed effect is due to this compound. - Cross-reference findings with known effects of Rhein on these pathways. |
| Gastrointestinal distress in animal models (e.g., diarrhea, soft stools) | This is a known side effect of Diacerein, likely mediated by Rhein.[5][6][9] | - Start with a lower dose and gradually increase to the desired concentration.[9] - Administer this compound with food to potentially improve gastrointestinal tolerance.[6] - Monitor animals closely for signs of distress and adjust dosage accordingly. |
| Hepatotoxicity or changes in liver enzyme levels | Rare cases of hepatobiliary disorders have been associated with Diacerein.[5][6] | - Monitor liver function markers (e.g., ALT, AST) in in vivo studies. - In vitro, use liver-derived cell lines (e.g., HepG2) to assess potential hepatotoxicity. - Reduce the concentration or treatment duration if signs of toxicity are observed. |
| Variable or inconsistent experimental results | Poor solubility of anthraquinones can lead to inconsistent effective concentrations. Diacerein is practically insoluble in many common solvents.[10] | - Ensure complete solubilization of this compound in an appropriate solvent (e.g., DMSO) before diluting in culture media.[11] - Prepare fresh stock solutions for each experiment. - Include positive and negative controls to assess the consistency of the compound's effect. |
Frequently Asked Questions (FAQs)
1. What are the known primary targets of this compound's related compounds?
The primary therapeutic target of Diacerein, and by extension its active metabolite Rhein, is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5][6][7] This is achieved by reducing the production and activity of IL-1β, which plays a key role in the pathogenesis of osteoarthritis.[6][9]
2. What are the potential off-target signaling pathways affected by this compound?
Based on studies of Rhein, this compound may have off-target effects on several signaling pathways, including:
-
NF-κB Signaling: Rhein can inhibit the activation of NF-κB, a key regulator of inflammation.[8]
-
MAPK Signaling: The MAPK pathway, involved in cell proliferation and survival, can be modulated by Rhein.
-
PI3K/Akt Signaling: This pathway, crucial for cell growth and metabolism, is also known to be affected by Rhein.[8]
3. How can I differentiate between on-target and off-target effects in my experiments?
To distinguish between on-target and off-target effects, consider the following strategies:
-
Use of Controls: Employ specific inhibitors or activators of the suspected off-target pathway to see if they mimic or reverse the effects of this compound.
-
Dose-Response Analysis: On-target effects should ideally occur at lower concentrations than off-target effects. A comprehensive dose-response curve can help identify the therapeutic window.
-
Rescue Experiments: If the intended target is known, attempt to "rescue" the phenotype by overexpressing the target or introducing a downstream effector.
4. Are there any known drug-drug interactions I should be aware of?
Diacerein can interact with other medications. For instance, co-administration with antacids containing aluminum or magnesium hydroxide can reduce its absorption.[9] Caution is also advised when using it with other drugs that have gastrointestinal side effects or may affect liver function.[6] While direct interaction data for this compound is unavailable, it is prudent to consider these potential interactions.
5. What are the best practices for preparing and storing this compound solutions?
Due to the poor solubility of anthraquinones, proper handling is crucial.
-
Solubilization: Dissolve this compound in a suitable organic solvent like DMSO to create a stock solution before further dilution in aqueous media.[11]
-
Storage: Store stock solutions at -20°C or -80°C and protect from light to prevent degradation.[11] For working solutions, it is advisable to prepare them fresh for each experiment to ensure consistency.
Quantitative Data Summary
| Compound | Cell Line | Effect | IC50 Value |
| Rhein | Rabbit Articular Chondrocytes | Suppression of proMMPs-1, -3, -9, and -13 production | 0.1-30 µM |
This data is derived from studies on Rhein and may not be directly representative of this compound's activity.[12]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the potential off-target inhibition of kinases by this compound.
-
Reagents and Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP (at a concentration close to the Km for the specific kinase)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Positive control inhibitor
-
-
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, add the kinase and the diluted this compound or positive control.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for the optimized time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Protocol 2: Cell-Based Assay for NF-κB Activation
This protocol describes a method to evaluate the effect of this compound on NF-κB activation in a cell-based system.
-
Reagents and Materials:
-
A suitable cell line with an NF-κB reporter system (e.g., HEK293 with a luciferase reporter)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
Inducing agent for NF-κB activation (e.g., TNF-α)
-
Luciferase assay reagent
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified pre-treatment time (e.g., 1-2 hours).
-
Induce NF-κB activation by adding the inducing agent (e.g., TNF-α) to the wells.
-
Incubate for the optimal induction period (e.g., 6-8 hours).
-
Perform a cell viability assay on a parallel plate to control for cytotoxicity.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize the luciferase signal to cell viability and calculate the inhibition of NF-κB activation.
-
Visualizations
Caption: Simplified signaling pathways potentially modulated by this compound and its metabolites.
Caption: A general experimental workflow for identifying and validating off-target effects.
References
- 1. Diacerein EP Impurity D (this compound) | 875535-35-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Diacerein used for? [synapse.patsnap.com]
- 7. Diacerein - Wikipedia [en.wikipedia.org]
- 8. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vinmec.com [vinmec.com]
- 10. EP2471516A2 - Rhein or diacerein compositions - Google Patents [patents.google.com]
- 11. A Stability-Indicating High Performance Liquid Chromatographic Method for the Determination of Diacerein in Capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Methods for 5-Acetyl Rhein
Welcome to the technical support center for the purification of 5-Acetyl Rhein. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your purification experiments. As this compound is a derivative of Rhein and often an impurity in Diacerein (1,8-diacetylrhein) preparations, the methods described are applicable to the purification of Rhein and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for purifying Rhein and its acetylated derivatives?
A1: Rhein and its derivatives are often purified from crude extracts of medicinal plants like Rhubarb (Rheum species) or Senna (Cassia species).[1] They can also be products of semi-synthetic processes, such as the oxidation of aloe-emodin followed by acetylation to produce Diacerein, where this compound may be a byproduct or impurity.[2]
Q2: Which chromatographic technique offers the highest purity for Rhein derivatives?
A2: Both High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) can yield high purity products. HSCCC has been reported to achieve purity levels of over 97% for Rhein from crude extracts.[3] HPLC is a powerful tool for achieving high purity, often exceeding 95%, and is also used for analytical quantification to confirm the purity of the final product.[4]
Q3: What are the key considerations when choosing a solvent for recrystallization?
A3: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring good recovery upon cooling.[5][6] It should not react with the compound, and it should dissolve impurities well at all temperatures or not at all, so they can be removed during filtration.[5] For Rhein derivatives, solvents like acetic acid, methanol, and toluene have been used.[7]
Q4: How can I improve the yield of my purification process?
A4: To improve yield, minimize the number of purification steps, as material is lost at each stage. Optimize each step; for example, in recrystallization, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the product.[6] In chromatography, ensure proper column loading and optimized gradient elution to get sharp, well-separated peaks, which minimizes the loss of product in mixed fractions.
Q5: My HPLC chromatogram shows broad, tailing peaks. What could be the cause?
A5: Peak tailing in HPLC can be caused by several factors, including column overload, secondary interactions between the analyte and the silica support (e.g., with acidic silanol groups), or a mismatch between the sample solvent and the mobile phase. Ensure the sample load is appropriate for the column size. Using a buffered mobile phase can help reduce silanol interactions. Also, try to dissolve your sample in the initial mobile phase if possible.
Troubleshooting Guides
This guide addresses specific issues that may arise during the purification of this compound and related compounds.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Purity After Recrystallization | 1. Crystals formed too quickly, trapping impurities. 2. Inappropriate solvent choice. 3. Insufficient washing of crystals. | 1. Allow the solution to cool slowly to room temperature before moving to an ice bath. Slower cooling promotes the formation of purer crystals.[6] 2. Screen for a solvent where the solubility of your compound has a steep slope with temperature, and impurities are either very soluble or insoluble.[5] 3. Wash the filtered crystals with a small amount of cold recrystallization solvent to remove residual impurities. |
| Emulsion Formation During Liquid-Liquid Extraction | 1. The two immiscible phases have similar densities. 2. High concentration of surfactant-like molecules. 3. Vigorous shaking of the separatory funnel. | 1. Add brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase, which can help break the emulsion. 2. If possible, filter the mixture through a pad of Celite or glass wool. 3. Gently invert the funnel for mixing instead of vigorous shaking. |
| Low Recovery from Preparative HPLC/Column Chromatography | 1. Irreversible adsorption of the compound onto the stationary phase. 2. Poorly optimized elution gradient leading to very broad peaks. 3. Compound precipitation on the column. | 1. For acidic compounds like Rhein, adding a small amount of acid (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and recovery. 2. Develop the method on an analytical scale first. Start with a scouting gradient (e.g., 5-95% organic solvent) to determine the approximate elution conditions, then optimize for a shallower gradient around that point for better resolution.[8] 3. Ensure the sample is fully dissolved in the injection solvent and that this solvent is compatible with the initial mobile phase. |
| HSCCC Stationary Phase Bleeding | 1. The flow rate of the mobile phase is too high. 2. The rotational speed of the centrifuge is too low. 3. The chosen two-phase solvent system is unstable. | 1. Reduce the flow rate to a level that maintains a stable stationary phase. 2. Increase the rotational speed to improve the retention of the stationary phase. 3. Ensure the two-phase solvent system is thoroughly equilibrated and degassed before use. Test the stability under operational conditions before injecting the sample. |
Quantitative Data Summary
The following tables summarize quantitative data from various purification methods for Rhein, which can serve as a benchmark for purifying its derivatives.
Table 1: High-Speed Counter-Current Chromatography (HSCCC) Purification of Rhein
| Starting Material | Solvent System (v/v/v/v) | Sample Loading | Yield | Purity | Reference |
| Crude extract from Rheum officinale | n-hexane-ethyl acetate-methanol-water (3:7:5:5) | ~500 mg | 6.7 mg | >97% | [3] |
Table 2: HPLC Method Parameters for Rhein Analysis
| Parameter | Condition | Reference |
| Column | RP C18 (250x4.6mm, 5µm) | [4] |
| Mobile Phase | Methanol:Water (15:85, v/v), pH 4.7 | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | 210 nm | [4] |
| Retention Time | 5.34 min | [4] |
Table 3: Synthesis and Purification Yields of Rhein and Derivatives
| Process | Starting Material | Resulting Product | Yield | Purity (HPLC) | Reference |
| Oxidation | Aloe-emodin | Rhein | 74% | 69% | [2] |
| Oxidation & Hydrolysis | Triacetyl aloe-emodin | Rhein | 98% | 91% | [2] |
| Acetylation & Purification | Rhein | Diacerein | 99% | 96.44% | [2] |
Experimental Protocols
Protocol 1: Purification of Rhein using HSCCC
This protocol is based on the preparative separation of Rhein from a crude herbal extract.[3]
-
Preparation of Two-Phase Solvent System:
-
Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volume ratio of 3:7:5:5.
-
Thoroughly shake the mixture in a separatory funnel and allow the phases to separate.
-
Degas both the upper (organic) and lower (aqueous) phases by sonication before use.
-
-
HSCCC Instrument Setup:
-
Fill the entire column with the stationary phase (the upper organic phase for this separation).
-
Set the apparatus to rotate at the desired speed (e.g., 800-1000 rpm).
-
Pump the mobile phase (the lower aqueous phase) into the column at a flow rate of 1.5-2.0 mL/min.
-
-
Sample Injection and Fraction Collection:
-
Once hydrodynamic equilibrium is reached (mobile phase emerges from the column outlet), dissolve the crude extract (~500 mg) in a small volume of the biphasic solvent system.
-
Inject the sample solution into the column.
-
Continuously monitor the effluent with a UV detector (e.g., at 254 nm) and collect fractions based on the chromatogram peaks.
-
-
Analysis and Recovery:
-
Analyze the collected fractions using analytical HPLC to determine which contain the pure Rhein.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified Rhein.
-
Protocol 2: Recrystallization of Rhein Derivatives
This is a general protocol for purifying a solid organic compound like this compound.
-
Solvent Selection:
-
Place a small amount of the impure solid in a test tube.
-
Add a few drops of a potential solvent and observe solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Gently heat the solvent. The compound should dissolve completely at or near the boiling point of the solvent.
-
Allow the solution to cool. Abundant crystal formation upon cooling indicates a good solvent.
-
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Heat the chosen solvent in a separate beaker.
-
Add the minimum amount of the hot solvent to the flask containing the solid until it is completely dissolved.
-
-
Cooling and Crystallization:
-
Allow the flask to cool slowly on a countertop. Slow cooling is crucial for forming large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath to maximize crystal recovery.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final drying.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and purification of Rhein or its derivatives from a natural source.
Caption: General workflow for purification of this compound.
Signaling Pathway
Rhein exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] This pathway is a central regulator of inflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0928781B1 - Process for the preparation of rhein and its diacyl derivatives - Google Patents [patents.google.com]
- 3. Preparative separation of rhein from Chinese traditional herb by repeated high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mt.com [mt.com]
- 6. m.youtube.com [m.youtube.com]
- 7. WO2008090078A1 - Method for the synthesis of rhein and derivatives thereof - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Rhein attenuates inflammation through inhibition of NF-κB and NALP3 inflammasome in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhein Inhibits NF-κB Signaling Pathway to Alleviate Inflammatory Response and Oxidative Stress of Rats with Chronic Glomerulonephritis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 5-Acetyl Rhein and Diacerein for Researchers and Drug Development Professionals
In the landscape of osteoarthritis (OA) therapeutics, Diacerein has carved a niche as a symptomatic slow-acting drug. Its mechanism, distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs), has prompted significant research. A lesser-known related compound, 5-Acetyl Rhein, exists primarily as an impurity in Diacerein preparations. This guide provides a comprehensive comparative analysis of these two molecules, addressing their chemical properties, mechanism of action, and therapeutic potential, with a focus on presenting available experimental data for Diacerein and its active metabolite, Rhein.
It is critical to note that there is a significant lack of publicly available experimental data on the biological activity of this compound. As such, a direct comparison of its performance with Diacerein based on experimental evidence is not currently possible. This analysis will therefore focus on the well-documented properties of Diacerein and its active metabolite, Rhein, while providing a structural and theoretical comparison to this compound.
Chemical Structure and Properties
Diacerein (1,8-diacetoxy-3-carboxyanthraquinone) is a diacetylated derivative of Rhein. This compound, as its name suggests, is a mono-acetylated form of Rhein. The key structural difference lies in the number of acetyl groups attached to the Rhein backbone.
| Feature | This compound | Diacerein |
| Chemical Formula | C₁₇H₁₀O₇ | C₁₉H₁₂O₈[1] |
| Molecular Weight | 326.26 g/mol [2] | 368.29 g/mol [1] |
| Synonyms | Diacerein EP Impurity D, Monoacetyl Rhein Isomer A | Diacetylrhein, Artrodar |
| Structure | Rhein with one acetyl group | Rhein with two acetyl groups |
Mechanism of Action: The Central Role of Rhein
Diacerein is a prodrug that is completely deacetylated in the body to its active metabolite, Rhein.[3][4] Rhein is responsible for the therapeutic effects of Diacerein. The primary mechanism of action of Rhein is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[4] IL-1β plays a pivotal role in the pathogenesis of osteoarthritis by stimulating the production of matrix metalloproteinases (MMPs) and other inflammatory mediators that lead to cartilage degradation.
Rhein exerts its anti-inflammatory and chondroprotective effects through several pathways:
-
Inhibition of IL-1β Signaling: Rhein has been shown to reduce the expression of IL-1β and its receptor on chondrocytes.[5]
-
Downregulation of MMPs: By inhibiting IL-1β, Rhein leads to a decrease in the production of cartilage-degrading enzymes such as MMP-1, MMP-3, and MMP-13.
-
Upregulation of TIMPs: Rhein can increase the production of Tissue Inhibitors of Metalloproteinases (TIMPs), which further block the activity of MMPs.
-
Pro-anabolic Effects: Rhein has been observed to stimulate the synthesis of cartilage matrix components like collagen and proteoglycans.
Given that this compound is a mono-acetylated version of Rhein, it is plausible that it would also need to be deacetylated to Rhein to exert significant biological activity. The rate and extent of this deacetylation compared to Diacerein are unknown and would be a critical determinant of its potential efficacy.
Signaling Pathway of Diacerein's Active Metabolite, Rhein
Caption: Metabolic activation of Diacerein and the chondroprotective mechanism of Rhein.
Comparative Efficacy and Safety: A Data Deficit for this compound
Extensive clinical trials have evaluated the efficacy and safety of Diacerein in the treatment of osteoarthritis.
Efficacy of Diacerein
Clinical studies have demonstrated that Diacerein is effective in reducing pain and improving joint function in patients with knee and hip osteoarthritis.[6] Its onset of action is slower than that of NSAIDs, but its effects are more prolonged, with a carry-over effect observed for several weeks after treatment discontinuation.[6]
| Parameter | Diacerein vs. Placebo | Diacerein vs. NSAIDs |
| Pain Reduction | Statistically significant improvement | Comparable efficacy after the first month of treatment[3] |
| Functional Improvement | Statistically significant improvement | Comparable efficacy after the first month of treatment[3] |
| Carry-over Effect | Significant effect observed after treatment cessation[6] | Superior to NSAIDs[6] |
Safety and Tolerability of Diacerein
The most common adverse effects associated with Diacerein are gastrointestinal, primarily diarrhea and soft stools.[3] These are generally mild to moderate and tend to resolve with continued treatment. Unlike NSAIDs, Diacerein does not inhibit prostaglandin synthesis and therefore has a better gastric tolerance profile.[4]
| Adverse Effect Profile | Diacerein |
| Gastrointestinal | Common (Diarrhea, soft stools) |
| Hepatic | Uncommon, mild to moderate elevations in liver enzymes |
| Renal | Generally well-tolerated |
| Cardiovascular | No significant adverse effects reported |
Without any preclinical or clinical data for this compound, its efficacy and safety profile remains entirely unknown.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the chondroprotective effects of Diacerein and Rhein.
In Vitro Chondrocyte Culture Model
Objective: To assess the effect of a compound on the expression of inflammatory mediators and cartilage matrix components in primary chondrocytes.
Methodology:
-
Chondrocyte Isolation: Articular cartilage is harvested from animal joints (e.g., rabbit, bovine) and subjected to enzymatic digestion (e.g., with pronase and collagenase) to isolate primary chondrocytes.
-
Cell Culture: Chondrocytes are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Stimulation and Treatment: Confluent chondrocyte monolayers are stimulated with a pro-inflammatory agent, typically recombinant human IL-1β, to mimic an osteoarthritic environment. The cells are then treated with varying concentrations of the test compound (e.g., Rhein) for a specified duration (e.g., 24-48 hours).
-
Analysis:
-
Gene Expression: RNA is extracted from the chondrocytes, and the expression levels of genes encoding for MMPs (e.g., MMP1, MMP3), TIMPs, and cartilage matrix proteins (e.g., COL2A1, ACAN) are quantified using real-time polymerase chain reaction (RT-PCR).
-
Protein Production: The levels of secreted MMPs and TIMPs in the culture medium are measured using enzyme-linked immunosorbent assays (ELISAs) or Western blotting.
-
Signaling Pathway Analysis: The activation of key signaling molecules (e.g., NF-κB) is assessed by Western blotting for phosphorylated proteins.
-
Experimental Workflow for In Vitro Chondrocyte Studies
Caption: A typical workflow for evaluating the effects of a compound on chondrocytes in vitro.
Animal Models of Osteoarthritis
Objective: To evaluate the in vivo efficacy of a compound in a preclinical model of osteoarthritis.
Methodology:
-
Model Induction: Osteoarthritis is surgically or chemically induced in laboratory animals (e.g., rats, rabbits). Common models include:
-
Anterior Cruciate Ligament Transection (ACLT): Surgical destabilization of the knee joint.
-
Mono-iodoacetate (MIA) Injection: Intra-articular injection of a chemical that induces chondrocyte death and inflammation.
-
-
Treatment Administration: Animals receive the test compound (e.g., Diacerein) or a vehicle control orally or via another appropriate route for a defined period.
-
Outcome Assessment:
-
Histological Analysis: At the end of the study, the animals are euthanized, and the affected joints are collected. The cartilage integrity is assessed using histological staining (e.g., Safranin O-Fast Green) and scored using a standardized system (e.g., Mankin score).
-
Pain Assessment: Behavioral tests, such as weight-bearing distribution or von Frey filament tests, are used to measure pain responses.
-
Biomarker Analysis: The levels of inflammatory and cartilage degradation biomarkers in serum and synovial fluid are quantified.
-
Conclusion and Future Directions
Diacerein is a well-established therapeutic option for osteoarthritis with a unique mechanism of action centered on the anti-inflammatory and chondroprotective properties of its active metabolite, Rhein. In contrast, this compound remains an understudied compound, primarily known as a process-related impurity in the manufacturing of Diacerein.
While a direct comparative analysis of the performance of this compound and Diacerein is hampered by the absence of experimental data for the former, this guide provides a solid foundation for understanding the known pharmacology of Diacerein. For researchers and drug development professionals, the key takeaway is the critical need for studies to elucidate the biological activity of this compound. Future research should focus on:
-
In vitro studies to determine if this compound has any intrinsic activity or if it requires deacetylation to Rhein.
-
Pharmacokinetic studies to compare the absorption, metabolism, and conversion of this compound to Rhein with that of Diacerein.
-
Preclinical studies in animal models of osteoarthritis to assess the in vivo efficacy and safety of this compound.
Such studies would not only clarify the pharmacological profile of this Diacerein-related compound but also contribute to a deeper understanding of the structure-activity relationships of acetylated anthraquinones in the context of osteoarthritis treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diacerein - Wikipedia [en.wikipedia.org]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
Efficacy of 5-Acetyl Rhein compared to other anthraquinones
An Objective Comparison of Rhein, Emodin, Aloe-Emodin, and Other Analogs
The therapeutic potential of anthraquinones, a class of aromatic compounds found extensively in medicinal plants like rhubarb (Rheum species), has garnered significant interest within the scientific community.[1][2] These compounds, including well-studied examples like rhein, emodin, aloe-emodin, chrysophanol, and physcion, exhibit a wide array of pharmacological activities, such as anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[1][3][4] This guide provides a comparative overview of the efficacy of these prominent anthraquinones, supported by experimental data.
Data Presentation: Comparative Efficacy
The anticancer activity of anthraquinones is a key area of investigation. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a common metric for comparison. The table below summarizes the IC50 values for various anthraquinones across different cancer cell lines.
| Anthraquinone | Cell Line | IC50 (µM) | Activity | Reference |
| Rhein | HepG2 (Liver Cancer) | 161.5 | Anticancer | [3] |
| HL-7702 (Normal Liver) | 25-100 | Apoptosis | [5] | |
| Emodin | PC3 (Prostate Cancer) | 30 | Anticancer | [6] |
| MCF-7 (Breast Cancer) | 52.72 | Antiproliferative | [7] | |
| HepG2 (Liver Cancer) | 43.87 | Antiproliferative | [7] | |
| A549, H1299 (Lung Cancer) | 60-80 | Reduced Viability | [8] | |
| Aloe-Emodin | MUG-Mel2 (Melanoma) | 20 (Higher cell death than Emodin) | Anticancer | [9] |
| SCC-25 (Squamous Cell Carcinoma) | 20 (Higher cell death than Emodin) | Anticancer | [9] | |
| Compound 4 (Emodin Derivative) | PC3 (Prostate Cancer) | 4.65 | Anticancer | [6] |
Note: Lower IC50 values indicate higher potency.
Studies have shown that the efficacy can be cell-type specific. For instance, while emodin and aloe-emodin both show activity against SCC-4 tongue cancer cells, emodin demonstrates a greater inhibitory effect on migration and invasion.[10] Conversely, in certain melanoma and squamous cell carcinoma lines, aloe-emodin was found to reduce cell viability more effectively than emodin at the same concentration.[9] Chrysophanol has also been identified as a potent agent, showing significant efficacy in reducing pharmacodynamic indicators in models of cerebral ischemia.[11][12][13]
Experimental Protocols
The data presented in this guide are derived from established in vitro experimental protocols. The methodologies detailed below are fundamental to assessing the efficacy of anthraquinones.
1. Cell Viability and Proliferation Assays (MTT & CV Assays)
-
Objective: To determine the effect of a compound on cell viability and proliferation.
-
Protocol:
-
Cell Seeding: Cancer cells (e.g., PC3, HT-29, HeLa, HepG2) are seeded into 96-well plates at a density of approximately 5,000 cells per well and cultured in a suitable medium.[14]
-
Compound Treatment: Cells are treated with a range of concentrations of the anthraquinone compound (e.g., 1.56 to 100 µM) for a specified period, typically 48 hours.[6]
-
MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for another 4 hours at 37°C.[14]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[14]
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is then calculated.[14]
-
-
CV (Crystal Violet) Assay: This is an alternative method to the MTT assay for determining cell viability.
2. Apoptosis Analysis (Flow Cytometry)
-
Objective: To quantify the number of cells undergoing apoptosis (programmed cell death) after treatment.
-
Protocol:
-
Cell Treatment: Cells (e.g., HCT116, PC3) are seeded in 6-well plates and treated with the compound at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.[6][14]
-
Staining: Cells are harvested and stained with an Annexin V/Propidium Iodide (PI) kit according to the manufacturer's protocol.[14]
-
Data Acquisition: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic cells.[5]
-
3. Western Blot Analysis
-
Objective: To detect and quantify specific proteins related to signaling pathways, migration, and invasion (e.g., MMP-2, MMP-9, u-PA).
-
Protocol:
-
Protein Extraction: Cells are treated with the anthraquinone, and total protein is extracted.
-
Electrophoresis: Protein samples are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a detection reagent, and their intensity is quantified.[10]
-
Signaling Pathway Modulation
Anthraquinones exert their anti-inflammatory effects by modulating key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and a primary target for compounds like rhein.[3][15] Rhein has been shown to inhibit the activation of the NF-κB pathway, thereby reducing the transcription and expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[16]
Caption: NF-κB signaling pathway and the inhibitory action of Rhein.
This diagram illustrates how inflammatory stimuli activate the IKK complex, leading to the degradation of IκBα and the subsequent release and nuclear translocation of NF-κB. Once in the nucleus, NF-κB promotes the transcription of pro-inflammatory genes. Rhein intervenes by inhibiting the IKK complex, thus blocking this inflammatory cascade.[16] Other anthraquinones are also known to modulate pathways like MAPK and PI3K/Akt to exert their therapeutic effects.[15][16]
References
- 1. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhein (molecule) - Wikipedia [en.wikipedia.org]
- 3. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysophanol: A Natural Anthraquinone with Multifaceted Biotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Is Emodin with Anticancer Effects Completely Innocent? Two Sides of the Coin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Emodin, aloe-emodin and rhein inhibit migration and invasion in human tongue cancer SCC-4 cells through the inhibition of gene expression of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacodynamics of Five Anthraquinones (Aloe-emodin, Emodin, Rhein, Chysophanol, and Physcion) and Reciprocal Pharmacokinetic Interaction in Rats with Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Acetyl Rhein's Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of 5-Acetyl Rhein and its parent compound, Rhein, against established chemotherapeutic agents. Due to a lack of extensive research specifically on this compound, this document leverages the significant body of evidence available for Rhein to infer the potential efficacy and mechanisms of its acetylated form. The data presented herein is intended to guide further research and development in the field of oncology.
Executive Summary
Rhein, a naturally occurring anthraquinone, has demonstrated significant anticancer properties across a variety of cancer cell lines.[1][2] Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including MAPK, Wnt, NF-κB, and HIF-1.[1][3] While direct studies on this compound are limited, the synthesis and evaluation of other rhein derivatives suggest that acetylation may enhance antitumor activity.[4] This guide will present the known data for Rhein and compare its in vitro efficacy with standard-of-care chemotherapies for breast and lung cancer.
Comparative Efficacy Data
The following table summarizes the 50% inhibitory concentration (IC50) values of Rhein in various cancer cell lines, providing a benchmark for its cytotoxic potential. It is important to note that these values can vary depending on the specific cell line and experimental conditions.
| Cell Line | Cancer Type | Rhein IC50 (µM) | Reference |
| HepG2 | Liver Cancer | 161.5 | [5] |
| SK-BR-3 | Breast Cancer | 86 | [5] |
| MCF-7/VEC | Breast Cancer | 129.1 | [5] |
| MCF-7/HER2 | Breast Cancer | 107.9 | [5] |
| Caco-2 | Colon Cancer | >10 µg/ml | [6][7] |
| HCT-116 | Colon Cancer | Not specified | [1] |
| SW620 | Colon Cancer | Not specified | [1] |
| A549 | Lung Cancer | Not specified | [1] |
| BEL-7402 | Hepatocellular Carcinoma | Not specified | [1] |
| Ca Ski | Cervical Cancer | Not specified | [1] |
Note: The IC50 values for standard chemotherapeutic agents like Paclitaxel and Doxorubicin are typically in the nanomolar range, indicating a significantly higher potency than Rhein in vitro. However, Rhein's potential for selective toxicity and its multi-targeted approach warrant further investigation.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of compounds like Rhein and this compound.
Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Rhein) or a vehicle control for 24, 48, or 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation of proteins involved in specific signaling pathways.
-
Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-ERK, ERK, p-Akt, Akt, NF-κB).
-
Secondary Antibody Incubation and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Rhein and a typical experimental workflow for evaluating the anticancer effects of a novel compound.
Caption: Experimental workflow for in vitro anticancer drug screening.
Caption: Rhein's inhibitory effect on the MAPK signaling pathway.
Caption: Rhein-induced apoptosis via intrinsic and extrinsic pathways.
Conclusion and Future Directions
The available evidence strongly suggests that Rhein possesses significant anticancer properties, primarily through the induction of apoptosis and cell cycle arrest mediated by the modulation of critical signaling pathways. While direct experimental data on this compound is currently lacking, the enhanced activity observed in other Rhein derivatives indicates a promising avenue for future research.
To validate the anticancer effects of this compound, further studies are imperative. These should include:
-
In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its IC50 values and compare them directly with Rhein and standard chemotherapeutic drugs.
-
Detailed mechanistic studies to elucidate the specific signaling pathways modulated by this compound.
-
In vivo studies in animal models to assess its efficacy, toxicity, and pharmacokinetic profile.
Such investigations will be crucial in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.
References
- 1. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rhein Induces Oral Cancer Cell Apoptosis and ROS via Suppresse AKT/mTOR Signaling Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of rhein derivatives as anticancer agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Diacerein and Rhein on Chondrocyte Function in Osteoarthritis Research
A comprehensive guide for researchers and drug development professionals on the chondroprotective effects of Diacerein and its active metabolite, Rhein, supported by experimental data and pathway analysis.
In the landscape of osteoarthritis (OA) research, understanding the molecular interactions of therapeutic agents with chondrocytes is paramount for developing effective disease-modifying drugs. Diacerein, a diacetylated derivative of rhein, and its active metabolite, rhein, have been subjects of extensive investigation for their anti-inflammatory and chondroprotective properties.[1][2] Diacerein acts as a prodrug, being completely metabolized into rhein before reaching systemic circulation.[3][4] This guide provides a detailed comparison of the effects of Diacerein and Rhein on chondrocytes, presenting key experimental findings in a structured format to aid researchers in their study design and interpretation.
While the initial query focused on "5-Acetyl Rhein," the available scientific literature predominantly investigates Diacerein (diacetylrhein) and its active metabolite, Rhein. "this compound" is identified as a mono-acetylated derivative of Rhein and an impurity in Diacerein preparations.[5][6][7] Consequently, this guide will focus on the scientifically robust comparison between the widely studied prodrug, Diacerein, and its active form, Rhein.
Comparative Efficacy on Chondrocyte Catabolism and Anabolism
The catabolic and anabolic balance in chondrocytes is crucial for maintaining the integrity of articular cartilage.[8] In OA, this balance is disrupted, leading to cartilage degradation. Both Diacerein and Rhein have been shown to modulate these processes, primarily by counteracting the inflammatory effects of interleukin-1β (IL-1β), a key cytokine in OA pathogenesis.
Effects on Catabolic Mediators
| Mediator | Compound | Concentration | Effect on Chondrocytes | Reference |
| IL-1β Production | Diacerein | 10⁻⁷ - 10⁻⁵ M | Significantly inhibited LPS-induced IL-1β production in human OA synovial tissue and cartilage. | [9] |
| Rhein | 10⁻⁷ - 10⁻⁵ M | Significantly inhibited LPS-induced IL-1β production in human OA synovial tissue and cartilage. | [9] | |
| Nitric Oxide (NO) Production | Diacerein | 10⁻⁵ M | Decreased NO release in LPS-stimulated OA synovial tissue and cartilage. | [9] |
| Rhein | 10⁻⁵ M | Decreased NO release in LPS-stimulated OA synovial tissue and cartilage. | [9] | |
| Rhein | 10⁻⁵ M | Decreased IL-1β-stimulated NO production. | [3] | |
| Matrix Metalloproteinase (MMP) Expression | Diacerein | 10⁻⁵ M | Decreased MMP-13 levels in IL-1β-stimulated synoviocytes. | [10] |
| Rhein | 0.1 - 30 µM | Suppressed rhIL-1α-induced production of proMMPs-1, -3, -9, and -13 in a dose-dependent manner in rabbit articular chondrocytes. | [11] | |
| Rhein | 10⁻⁵ M | Decreased IL-1β-induced proMMP-3 production in rabbit articular chondrocytes. | [12] | |
| Prostaglandin E₂ (PGE₂) Production | Rhein | 10⁻⁵ M | Enhanced IL-1β-stimulated PGE₂ production. | [3] |
Effects on Anabolic Mediators and Cartilage Matrix
| Mediator/Component | Compound | Concentration | Effect on Chondrocytes | Reference |
| Aggrecan (AGG) Synthesis | Rhein | 10⁻⁵ M | Increased the production of aggrecan by 46.5% in basal conditions. | [3] |
| Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) Synthesis | Rhein | 0.1 - 30 µM | Increased the production of TIMP-1 in rhIL-1α-stimulated rabbit articular chondrocytes. | [11] |
| Rhein | 10⁻⁵ M | Partially reversed the IL-1β-induced inhibition of TIMP-1 synthesis. | [3] | |
| Proteoglycan Degradation | Rhein | Not specified | Suppressed rhIL-1α-induced proteoglycan degradation in cultured rabbit articular chondrocytes. | [4][12] |
Modulation of Cellular Processes in Chondrocytes
Beyond the regulation of matrix components, Diacerein and Rhein also influence fundamental cellular processes such as proliferation and apoptosis.
Effects on Chondrocyte Proliferation and Apoptosis
| Cellular Process | Compound | Concentration | Effect on Chondrocytes | Reference |
| Proliferation | Rhein | 10⁻⁵ M | Downregulated the proliferation rate of osteoarthritic chondrocytes by two-fold. | [13] |
| Rhein | 10⁻⁴ M | Downregulated the proliferation rate of osteoarthritic chondrocytes by five- to six-fold. | [13] | |
| Apoptosis (Caspase-3/7 activity) | Rhein | 10⁻⁴ M | Decreased caspase-3/7 activity, indicating an anti-apoptotic effect. | [13] |
Signaling Pathways Modulated by Diacerein and Rhein
The chondroprotective effects of Diacerein and Rhein are mediated through the modulation of key intracellular signaling pathways, most notably the NF-κB pathway, which is a central regulator of inflammation and catabolism in OA.
Caption: Diacerein/Rhein inhibits the NF-κB pathway.
Experimental Protocols: A Methodological Overview
The findings presented in this guide are based on a variety of in vitro experimental models. Below is a generalized workflow that encapsulates the common methodologies used in the cited studies.
Caption: A typical workflow for in vitro chondrocyte studies.
Key Methodological Considerations:
-
Cell Source: Primary human osteoarthritic (OA) chondrocytes are frequently used to provide a disease-relevant model.[3][13]
-
Culture System: Chondrocytes can be cultured in monolayer, which may lead to dedifferentiation, or in three-dimensional systems like alginate beads, which better maintain their phenotype.[3]
-
Stimulation: To mimic the inflammatory environment of an OA joint, chondrocytes are often stimulated with pro-inflammatory cytokines such as IL-1β or lipopolysaccharide (LPS).[9][14]
-
Dosage: The concentrations of Diacerein and Rhein used in experiments typically range from 10⁻⁷ to 10⁻⁴ M.[3][13]
-
Assays: A variety of assays are employed to assess the effects of the compounds, including ELISA for protein quantification, RT-qPCR for gene expression analysis, and specific assays for nitric oxide, prostaglandins, and matrix components.[3][9][11]
Conclusion
Both Diacerein and its active metabolite Rhein demonstrate significant chondroprotective effects by mitigating the inflammatory and catabolic processes induced by pro-inflammatory cytokines in chondrocytes. Rhein, as the active molecule, directly inhibits key catabolic enzymes and inflammatory mediators while promoting the synthesis of essential matrix components. Diacerein, as a prodrug, provides a therapeutic vehicle for the delivery of Rhein. The presented data and pathways offer a valuable resource for researchers investigating novel therapeutic strategies for osteoarthritis, highlighting the importance of targeting inflammatory and catabolic pathways to preserve cartilage integrity.
References
- 1. Diacerein - Wikipedia [en.wikipedia.org]
- 2. [Diacetylrhein, a new therapeutic approach of osteoarthritis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. This compound | 875535-35-6 [chemicalbook.com]
- 6. Diacerein EP Impurity D (this compound) | 875535-35-6 | : Venkatasai Life Sciences [venkatasailifesciences.com]
- 7. This compound | CAS 875535-35-6 | LGC Standards [lgcstandards.com]
- 8. diacerein | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. GSRS [precision.fda.gov]
- 10. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rhein, an active metabolite of diacerein, suppresses the interleukin-1alpha-induced proteoglycan degradation in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GSRS [precision.fda.gov]
A Comparative Analysis of 5-Acetyl Rhein and Emodin for Therapeutic Applications
A detailed guide for researchers and drug development professionals on the pharmacological profiles of two prominent anthraquinone derivatives.
This guide provides a comprehensive comparative study of 5-Acetyl Rhein and Emodin, two anthraquinone compounds with significant therapeutic potential. While both share a common structural backbone, their pharmacological activities, particularly in anti-inflammatory and anti-cancer applications, exhibit distinct characteristics. This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and visualizes the signaling pathways modulated by these compounds to aid researchers in their drug discovery and development endeavors.
Executive Summary
Emodin, a naturally occurring anthraquinone found in various plants, has been extensively studied for its potent anti-cancer and anti-inflammatory properties.[1][2] In contrast, this compound is primarily known as an impurity in the manufacturing of Diacerein, a drug used for the treatment of osteoarthritis.[3] Diacerein itself is a prodrug that is metabolized into Rhein, which is the active moiety responsible for its anti-inflammatory effects.[4] Given the scarcity of direct biological data on this compound, this guide will focus on the comparison between Emodin and Rhein (as the active metabolite of Diacerein) to provide a meaningful analysis for researchers.
Comparative Data on Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory and anti-cancer activities of Emodin and Rhein from various in vitro and in vivo studies.
Table 1: Comparative Anti-Inflammatory Activity
| Parameter | Emodin | Rhein | Experimental Model |
| Inhibition of IL-1β secretion | Attenuated IL-1β secretion in bone marrow-derived macrophages. | Inhibits IL-1β synthesis in synovial tissue.[2] | In vitro cell culture |
| Effect on COX-2 Expression | Decreased COX-2 levels in blood.[2] | Reduces the expression of COX-2. | In vivo (animal models) |
| NF-κB Inhibition | Down-regulation of the NF-κB signaling pathway.[5] | Blocks the acetylation of NF-κB.[6] | In vitro and in vivo |
| Anti-arthritic Efficacy | Not extensively studied for arthritis. | Effective in reducing symptoms of knee osteoarthritis.[7] | Clinical trials |
Table 2: Comparative Anti-Cancer Activity
| Parameter | Emodin | Rhein | Experimental Model |
| IC50 (HepG2 cells) | Not explicitly found in provided search results. | 1.615 x 10^5 μmol/L at 24h.[8] | In vitro (liver cancer cell line) |
| Induction of Apoptosis | Induces apoptosis through mitochondrial-dependent pathways.[1] | Induces apoptosis via ER stress, calcium, and mitochondria-mediated pathways.[7] | In vitro (various cancer cell lines) |
| Cell Cycle Arrest | Causes G2/M arrest in hepatocellular carcinoma cells. | Decreases the proportion of G0/G1 phase cells in liver cancer cells.[8] | In vitro (cancer cell lines) |
| Inhibition of Metastasis | Impedes migration and invasion of melanoma cells by inhibiting the Wnt/β-Catenin signaling pathway.[9] | Inhibits the migration and invasion of oral cancer cells by regulating epithelial-mesenchymal transition (EMT)-related proteins. | In vitro (cancer cell lines) |
Experimental Protocols
Freund's Complete Adjuvant (FCA)-Induced Arthritis in Rats (for Anti-Inflammatory Activity)
This protocol is a standard method for inducing arthritis in animal models to evaluate the efficacy of anti-inflammatory drugs like Diacerein (Rhein).
-
Animal Model: Albino rats of the Wistar strain (100-200g) are used.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the plantar surface of the right hind paw.
-
Drug Administration: The test compound (e.g., Diacerein) is administered orally at various doses (e.g., 50, 100, 200 mg/kg) daily for a specified period (e.g., 21 days), starting from the day of adjuvant injection. A control group receives the vehicle (e.g., normal saline), and a standard drug group receives a known anti-inflammatory agent (e.g., Diclofenac 5 mg/kg).
-
Assessment of Arthritis:
-
Paw Volume: The volume of the injected paw is measured using a plethysmometer at regular intervals (e.g., days 4, 8, 14, 21). The percentage inhibition of paw edema is calculated.
-
Body Weight: The body weight of the animals is recorded regularly as an indicator of systemic inflammation.
-
Radiological and Histopathological Evaluation: At the end of the study, X-rays of the paws are taken to assess bone and cartilage damage. The animals are then sacrificed, and the paw tissues are collected for histopathological examination to evaluate inflammation, pannus formation, and tissue destruction.[10][11]
-
Cell Viability Assay (MTT Assay) for Anti-Cancer Activity
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Cancer cells (e.g., HepG2) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compound (Emodin or Rhein) for different time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by Emodin and Rhein.
Emodin's Anti-Cancer Signaling Pathway
Caption: Emodin's multi-target anti-cancer mechanism.
Rhein's Anti-Inflammatory Signaling Pathway
Caption: Rhein's inhibition of key pro-inflammatory pathways.
Conclusion
Emodin and Rhein (the active metabolite of Diacerein) are both valuable anthraquinone derivatives with distinct pharmacological profiles. Emodin demonstrates broad-spectrum anti-cancer activity by targeting multiple signaling pathways, making it a promising candidate for oncology research. Rhein, on the other hand, exhibits potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and IL-1β pathways, which has led to its clinical use in the management of osteoarthritis. While this compound itself lacks sufficient data for a direct comparison, the analysis of its closely related counterpart, Rhein, provides valuable insights for researchers exploring the therapeutic potential of this class of compounds. Further investigation into the specific biological activities of this compound is warranted to fully understand its pharmacological profile and potential applications.
References
- 1. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diacerein | 13739-02-1 [chemicalbook.com]
- 3. This compound | 875535-35-6 [chemicalbook.com]
- 4. Diacerein | C19H12O8 | CID 26248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. WO2009048940A2 - Diacerein pharmaceutical formulations - Google Patents [patents.google.com]
- 7. magistralbr.caldic.com [magistralbr.caldic.com]
- 8. mdpi.com [mdpi.com]
- 9. Study protocol for a randomised controlled trial of diacerein versus placebo to treat knee osteoarthritis with effusion-synovitis (DICKENS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.indexcopernicus.com [journals.indexcopernicus.com]
Head-to-head comparison of 5-Acetyl Rhein and Aloe-emodin
An Objective Comparison of Bioactive Anthraquinones for Researchers
Head-to-Head Comparison: Diacerein/Rhein and Aloe-emodin
Introduction
Anthraquinones are a class of aromatic organic compounds found in various plants and fungi, renowned for their diverse pharmacological activities. Among them, Rhein and its derivatives, along with Aloe-emodin, have garnered significant attention in the scientific community for their therapeutic potential. This guide provides a head-to-head comparison of Diacerein (a prodrug of Rhein) and its active metabolite Rhein, against Aloe-emodin.
Initial literature searches for "5-Acetyl Rhein," a mono-acetylated form of Rhein, revealed a significant lack of available biological activity data, precluding a direct comparison. Consequently, this guide will focus on the closely related, extensively studied, and clinically relevant compound Diacerein (diacetylrhein) and its active metabolite, Rhein. This comparison will provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective bioactivities, mechanisms of action, and supporting experimental data.
Chemical Structures
Both Rhein and Aloe-emodin are derivatives of an anthraquinone core. Rhein is characterized by a carboxylic acid group at position 2, while Aloe-emodin possesses a hydroxymethyl group at position 3. Diacerein is the di-acetylated prodrug of Rhein.
Quantitative Data Summary
The following table summarizes key quantitative data for the bioactivities of Rhein and Aloe-emodin across various experimental models. This data provides a comparative view of their potency in different therapeutic areas.
| Compound | Biological Activity | Cell Line / Model | IC50 / Effect | Reference |
| Rhein | Anti-cancer | HepG2 (Liver Cancer) | ~161.5 µM (24h) | [1] |
| Anti-cancer | SK-BR-3 (Breast Cancer) | 86 µM | [1] | |
| Anti-cancer | MCF-7/VEC (Breast Cancer) | ~129.1 µM | [1] | |
| Anti-cancer | MCF-7/HER2 (Breast Cancer) | ~107.9 µM | [1] | |
| Anti-inflammatory | LPS-activated macrophages | IKKβ IC50 ≈ 11.79 µM | [2] | |
| Anti-allergenic | 5-lipoxygenase inhibition | IC50 = 13.7 µM | [3] | |
| Aloe-emodin | Anti-cancer | U373 (Glioblastoma) | 18.59 µg/mL (48h) | |
| Anti-cancer | MCF-7 (Breast Cancer) | 16.56 µg/mL (48h) | ||
| Anti-cancer | HT-29 (Colorectal Cancer) | 5.38 µg/mL (48h) | ||
| Anti-cancer | SCC15 (Oral Squamous Cancer) | 60.90 µM | ||
| Anti-cancer | MGC-803, SGC-7901 (Gastric) | Effective at 2.5-40 µM |
Mechanisms of Action & Signaling Pathways
Both Rhein and Aloe-emodin modulate multiple signaling pathways to exert their biological effects. Their primary mechanisms often converge on the regulation of inflammation, cell proliferation, and apoptosis.
Diacerein and Rhein
Diacerein is a prodrug that is completely metabolized to its active form, Rhein, before reaching systemic circulation.[4] Rhein's primary mechanism, particularly in the context of osteoarthritis for which Diacerein is used, is the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β).[5][6] This leads to a downstream reduction in inflammatory cascades and cartilage degradation.[3][7]
Key signaling pathways modulated by Rhein include:
-
NF-κB Pathway: Rhein exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, a central mediator of inflammation.[1][8] It can inhibit IKKβ, preventing the degradation of IκBα and subsequent nuclear translocation of NF-κB.[2]
-
TGF-β1/Smad Pathway: In the context of fibrosis, Rhein has been shown to inhibit the Transforming Growth Factor-β1 (TGF-β1) pathway, which plays a critical role in the pathogenesis of liver and renal fibrosis.[1][9]
-
MAPK and PI3K/Akt Pathways: Rhein can regulate MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival, contributing to its anti-cancer effects.[1]
-
Matrix Metalloproteinases (MMPs): Rhein reduces cartilage destruction by decreasing the expression of MMP-1 and MMP-3 and upregulating their natural inhibitors, TIMPs (Tissue Inhibitor of Metalloproteinases).[7][10]
Aloe-emodin
Aloe-emodin demonstrates a broad spectrum of pharmacological benefits, including potent anticancer and anti-inflammatory activities. Its mechanisms are multifaceted, often involving the induction of apoptosis and inhibition of cell proliferation in cancer cells.
Key signaling pathways modulated by Aloe-emodin include:
-
Apoptosis Induction: Aloe-emodin can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. It has been shown to increase the Bax/Bcl-2 ratio, promote the release of cytochrome c, and activate caspases (-3, -8, -9).
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell survival and proliferation. Aloe-emodin has been found to inhibit the PI3K/Akt/mTOR pathway, leading to suppressed cancer cell growth.
-
MAPK Pathway: Aloe-emodin can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which are involved in cellular responses to a variety of stimuli and play a key role in cell fate decisions.
-
Wnt/β-catenin Pathway: In some cancer types, such as melanoma, Aloe-emodin has been shown to inhibit proliferation, migration, and invasion by inactivating the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for research. Below are methodologies for key experiments commonly cited in the study of these compounds.
Cell Viability Assessment (MTT Assay)
This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Rhein or Aloe-emodin in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Protein Expression
This technique is used to detect specific proteins in a sample and quantify their expression levels.
Protocol:
-
Cell Lysis: Treat cells with Rhein or Aloe-emodin for a specified time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NF-κB, anti-Akt, anti-caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
Both Rhein (the active metabolite of Diacerein) and Aloe-emodin are potent bioactive anthraquinones with significant therapeutic potential, particularly in oncology and inflammatory diseases.
-
Rhein/Diacerein shows strong anti-inflammatory and anti-fibrotic effects, primarily through the inhibition of the IL-1β and TGF-β1 pathways. Its established clinical use for osteoarthritis underscores its therapeutic relevance in inflammatory joint diseases.[5][9]
-
Aloe-emodin exhibits robust anti-cancer activity across a wide range of cancer cell lines, mediated by its ability to induce apoptosis and inhibit key cell survival pathways like PI3K/Akt and Wnt/β-catenin.
While they share a common anthraquinone scaffold and modulate some overlapping pathways (e.g., NF-κB, MAPK), their distinct chemical substitutions lead to different primary mechanisms and potencies in various models. For researchers, the choice between these compounds would depend on the specific therapeutic area of interest. Rhein and its prodrug Diacerein are compelling candidates for inflammatory and fibrotic conditions, whereas Aloe-emodin presents a strong profile for investigation in cancer therapy. Further research into derivatives like this compound is warranted to explore how structural modifications can fine-tune the activity and selectivity of this versatile chemical class.
References
- 1. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhein - LKT Labs [lktlabs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scielo.br [scielo.br]
- 5. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Diacerein used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications [mdpi.com]
- 9. Rhein: An Updated Review Concerning Its Biological Activity, Pharmacokinetics, Structure Optimization, and Future Pharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Diacerein (an Acetylated Rhein Prodrug) Activity in Different Cell Lines
A Comparative Guide for Researchers
This guide provides a comparative analysis of the biological activity of Diacerein, an acetylated prodrug of Rhein, across various cell lines. The data presented here is intended to assist researchers, scientists, and drug development professionals in evaluating its potential as a therapeutic agent. Diacerein is primarily known for its anti-inflammatory properties and is metabolized into its active form, Rhein, in the body.[1][2][3][4] This guide focuses on the cellular effects of the parent compound, Diacerein.
Quantitative Data Summary
The following table summarizes the observed effects of Diacerein on different cell lines based on available experimental data.
| Cell Line | Cell Type | Assay | Concentration(s) | Key Findings |
| Cal-78 | Chondrosarcoma | xCELLigence, MTS | 30, 100, 300 μM | Dose-dependent inhibition of cell proliferation and viability, with a significant effect observed at 300 μM.[5][6] |
| SW-1353 | Chondrosarcoma | xCELLigence, MTS | 30, 100, 300 μM | Higher sensitivity to Diacerein compared to Cal-78, with reduced cell index at 30 and 100 μM.[6] |
| MDA-MB-231 | Breast Cancer | MTT, LIVE/DEAD | 0-40 μM | Dose-dependent and time-dependent cytotoxic effects.[7] |
| MDA-MB-468 | Breast Cancer | MTT, LIVE/DEAD | 0-40 μM | Dose-dependent and time-dependent cytotoxic effects.[7] |
| T47D | Breast Cancer | MTT | 0-60 μM | Dose-dependent antiproliferative effects.[7] |
| MCF-7 | Breast Cancer | MTT | 0-60 μM | Dose-dependent antiproliferative effects.[7] |
| HCT116 | Colorectal Cancer | Sulforhodamine B | 12.5-200 μg/ml | Cytotoxic effects observed.[8] |
| NIH/3T3 | Normal Fibroblast | MTT | 0-40 μM | Less sensitive to Diacerein's antiproliferative effects compared to breast cancer cell lines.[7] |
| MCF-10A | Normal Breast Epithelial | MTT | 0-40 μM | Less sensitive to Diacerein's antiproliferative effects compared to breast cancer cell lines.[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assays
1. MTS Assay:
-
Objective: To assess cell viability by measuring mitochondrial metabolic activity.
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Diacerein or a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Add MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
2. xCELLigence Real-Time Cell Analysis:
-
Objective: To monitor cell proliferation in real-time by measuring changes in electrical impedance.
-
Protocol:
-
Add cell culture medium to the wells of an E-Plate and record a baseline impedance measurement.
-
Seed the cells into the E-Plate wells.
-
Place the E-Plate on the xCELLigence system reader in a standard CO2 incubator to monitor cell adhesion and proliferation.
-
Once the cells are in the logarithmic growth phase, add different concentrations of Diacerein.
-
Continuously monitor the cell index, which is a relative measure of the number of adherent cells, for the duration of the experiment.[6]
-
3. Sulforhodamine B (SRB) Assay:
-
Objective: To determine cytotoxicity based on the measurement of cellular protein content.
-
Protocol:
-
Culture cells in 96-well plates and treat with various concentrations of Diacerein for 72 hours.
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a suitable wavelength (e.g., 540 nm) to quantify the total protein content, which correlates with the number of viable cells.[8]
-
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Flow Cytometry:
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Protocol:
-
Treat cells with Diacerein for the specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic.
-
2. Cell Cycle Analysis using Flow Cytometry:
-
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Protocol:
-
After treatment with Diacerein, harvest and fix the cells in cold ethanol.
-
Wash the cells and treat them with RNase to remove RNA.
-
Stain the cellular DNA with Propidium Iodide.
-
Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.[6]
-
Signaling Pathways and Mechanisms of Action
Diacerein's primary mechanism of action involves the inhibition of the pro-inflammatory cytokine Interleukin-1β (IL-1β) and its downstream signaling pathways.[9] This has implications for its effects on cell proliferation, inflammation, and apoptosis.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro activity of Diacerein.
Caption: A generalized workflow for the in vitro cross-validation of Diacerein's activity in cell lines.
Diacerein's Inhibition of the IL-1β Signaling Pathway
Diacerein, through its active metabolite Rhein, has been shown to interfere with the IL-1β signaling cascade, which is a key driver of inflammation and has been implicated in the pathogenesis of various diseases, including osteoarthritis and some cancers.[9]
Caption: A simplified diagram of the IL-1β signaling pathway and the inhibitory effects of Diacerein.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Rhein, an active metabolite of diacerein, suppresses the interleukin-1alpha-induced proteoglycan degradation in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Rhein, an active metabolite of diacerein, suppresses the interleukin-1alpha-induced proteoglycan degradation in cultured rabbit articular chondrocytes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Diacerein retards cell growth of chondrosarcoma cells at the G2/M cell cycle checkpoint via cyclin B1/CDK1 and CDK2 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reposition of the anti-inflammatory drug diacerein in an in-vivo colorectal cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Diacerein: Benefits, Risks and Place in the Management of Osteoarthritis. An Opinion-Based Report from the ESCEO - PMC [pmc.ncbi.nlm.nih.gov]
Is 5-Acetyl Rhein more effective than its parent compound Rhein?
A comparative analysis of the biological activities of 5-Acetyl Rhein and its parent compound, Rhein, reveals a significant disparity in the available scientific literature. While Rhein has been extensively studied for its diverse pharmacological effects, a notable lack of published data exists for this compound, precluding a direct, evidence-based comparison of their efficacy.
This compound is primarily documented in chemical databases and literature as an impurity found in the bulk drug Diacerein[1][2]. Diacerein itself is a prodrug that is metabolized to Rhein, which is considered the active therapeutic agent. Currently, there are no publicly available studies detailing the biological activities, mechanisms of action, or quantitative efficacy data for this compound.
In contrast, Rhein is a well-researched anthraquinone derivative with a broad spectrum of demonstrated pharmacological properties, including anti-inflammatory, anti-cancer, anti-diabetic, and nephroprotective effects[3][4][5][6]. This guide, therefore, provides a comprehensive overview of the established efficacy of Rhein, supported by experimental data and detailed methodologies, to serve as a valuable resource for researchers and drug development professionals.
Rhein: A Profile of a Multifunctional Anthraquinone
Rhein (4,5-dihydroxyanthraquinone-2-carboxylic acid) is a naturally occurring compound found in several medicinal plants, including rhubarb (Rheum palmatum)[3][4]. Its therapeutic potential has been investigated across a range of disease models.
Anti-Inflammatory Activity
Rhein exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the NF-κB pathway[3]. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[3].
Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are pre-treated with various concentrations of Rhein for 1 hour before stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
Measurement of Nitric Oxide (NO) Production: The production of nitric oxide, a key inflammatory mediator, is quantified using the Griess reagent. An equal volume of cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines: The concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
References
- 1. This compound | 875535-35-6 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Emergence of Rhein as a Potential Anticancer Drug: A Review of Its Molecular Targets and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Nephroprotective Effects of Rhein and its Acetylated Form
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nephroprotective effects of Rhein and its derivative, 5-Acetyl Rhein. The available scientific literature indicates that Diacerein, a widely studied anti-inflammatory drug, is a prodrug that is completely metabolized into Rhein upon administration. This compound is recognized as a monoacetylated derivative of Rhein and an impurity found in Diacerein preparations. Consequently, the pharmacologically active entity responsible for the therapeutic effects observed after Diacerein administration is Rhein itself.
Due to the complete conversion of Diacerein to Rhein, and the lack of studies on the isolated nephroprotective effects of this compound, this guide will focus on the extensive experimental data available for Rhein. The data presented herein is therefore a comprehensive overview of the nephroprotective potential of the active metabolite, Rhein.
Quantitative Data on the Nephroprotective Effects of Rhein
The following tables summarize the key findings from various experimental studies investigating the efficacy of Rhein in different models of kidney disease.
Table 1: Effects of Rhein on Renal Function and Injury Markers
| Animal Model | Dosage of Rhein | Treatment Duration | Key Findings | Reference |
| Diabetic Nephropathy (db/db mice) | 100 mg/kg/day | 12 weeks | Significantly decreased urinary albumin excretion, serum creatinine, and blood urea nitrogen (BUN). | [1] |
| IgA Nephropathy (rats) | 50 mg/kg/day | 8 weeks | Markedly reduced proteinuria and hematuria. | [2] |
| 5/6 Nephrectomy (rats) | 100 mg/kg/day | 4 weeks | Significantly improved creatinine clearance and reduced BUN levels. | [3] |
| Cisplatin-induced AKI (mice) | 20 mg/kg/day | 5 days | Attenuated the increase in serum creatinine and BUN. | [4] |
Table 2: Anti-inflammatory Effects of Rhein in Kidney Disease Models
| Animal Model | Dosage of Rhein | Key Findings | Reference |
| Diabetic Nephropathy (db/db mice) | 100 mg/kg/day | Reduced renal expression of TNF-α, IL-6, and MCP-1. | [5] |
| LPS-induced AKI (mice) | 20 mg/kg/day | Inhibited the activation of NF-κB and decreased the production of pro-inflammatory cytokines. | [5] |
| Uric Acid Nephropathy (rats) | 50 mg/kg/day | Downregulated the expression of NLRP3, ASC, and caspase-1 in the kidneys. | [6] |
Table 3: Anti-fibrotic Effects of Rhein in Kidney Disease Models
| Animal Model | Dosage of Rhein | Key Findings | Reference |
| Unilateral Ureteral Obstruction (UUO) (rats) | 80 mg/kg/day | Suppressed the expression of TGF-β1, α-SMA, and fibronectin in the obstructed kidney. | [5] |
| Diabetic Nephropathy (db/db mice) | 100 mg/kg/day | Inhibited collagen deposition and expression of key fibrotic markers in the glomeruli. | [1] |
| 5/6 Nephrectomy (rats) | 100 mg/kg/day | Attenuated glomerular sclerosis and tubulointerstitial fibrosis. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Diabetic Nephropathy Model
-
Animal Model: Male db/db mice (a genetic model of type 2 diabetes) and their non-diabetic db/m littermates are used as controls.
-
Treatment: Rhein is administered orally via gavage at a dose of 100 mg/kg/day for 12 weeks. The control group receives the vehicle.
-
Assessment of Renal Function: 24-hour urine samples are collected at baseline and at the end of the treatment period to measure urinary albumin excretion. Blood samples are collected to determine serum creatinine and blood urea nitrogen (BUN) levels.
-
Histological Analysis: Kidneys are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Periodic acid-Schiff (PAS) and Masson's trichrome to assess glomerular and tubulointerstitial changes.
-
Immunohistochemistry and Western Blotting: Renal tissues are analyzed for the expression of inflammatory markers (e.g., TNF-α, IL-6) and fibrotic markers (e.g., TGF-β1, fibronectin, α-SMA).
Unilateral Ureteral Obstruction (UUO) Model
-
Animal Model: Male Sprague-Dawley rats.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points and cut between the ligatures to induce complete obstruction. Sham-operated rats undergo the same procedure without ureteral ligation.
-
Treatment: Rhein is administered orally at a dose of 80 mg/kg/day, starting one day before the surgery and continuing for 7 days.
-
Tissue Harvesting: The obstructed kidneys are harvested at the end of the treatment period.
-
Analysis of Fibrotic Markers: The expression of TGF-β1, α-SMA, and fibronectin in the kidney tissue is quantified using Western blotting and immunohistochemistry.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by Rhein and a typical experimental workflow for evaluating its nephroprotective effects.
Caption: Key signaling pathways modulated by Rhein in nephroprotection.
Caption: General experimental workflow for assessing Rhein's nephroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical Pharmacokinetics of Diacerein | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H10O7 | CID 9967100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of diacerein - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics: A Deep Dive into Rhein, the Active Metabolite
A comparative analysis of the pharmacokinetic profiles of 5-Acetyl Rhein and its parent compound, Rhein, is currently limited by the absence of published in-vivo pharmacokinetic data for this compound. However, extensive research on Diacerein, a di-acetylated derivative of Rhein, provides valuable insights. Diacerein is completely and rapidly metabolized to Rhein prior to entering systemic circulation, suggesting that it functions as a prodrug.[1] It is plausible that this compound would undergo a similar metabolic fate, serving as a precursor to the pharmacologically active Rhein.
This guide, therefore, focuses on the comprehensive pharmacokinetic profile of Rhein, the pivotal active molecule. The data presented herein has been aggregated from multiple studies to provide researchers, scientists, and drug development professionals with a robust understanding of its behavior in vivo.
Quantitative Pharmacokinetic Parameters of Rhein
The following table summarizes the key pharmacokinetic parameters of Rhein observed in various studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
| Pharmacokinetic Parameter | Value (Mean ± SD) | Species | Dosage and Administration | Reference |
| Cmax (Maximum Plasma Concentration) | 2.9 - 4.4 µg/mL | Rat | Oral (Niuhuang Shang Qing Tablets) | [2] |
| 1.7 - 2.6 µg/mL | Rat | Oral (Rhubarb extract) | [2] | |
| Tmax (Time to Cmax) | 0.24 - 0.33 h | Rat | Oral (Niuhuang Shang Qing Tablets) | [2] |
| AUC (Area Under the Curve) | 2.4 - 3.3 times higher than Rhein alone | Rat | Oral (Niuhuang Shang Qing Tablets) | [2] |
| 1.4 - 1.9 times higher than Rhein alone | Rat | Oral (Rhubarb extract) | [2] | |
| t1/2 (Half-life) | 5.51 - 13.66 h | Rat | Oral (Niuhuang Shang Qing Tablets) | [2] |
| ~7 - 8 h | Human | Oral (Diacerein) | [1] |
Experimental Methodologies
The pharmacokinetic data for Rhein has been established through rigorous experimental protocols. Below are the detailed methodologies from a representative study to provide a clear understanding of the experimental setup.
Study Design: A comparative pharmacokinetic study was conducted in male and female Sprague-Dawley rats.[2] The animals were divided into groups and received oral administrations of Niuhuang Shang Qing tablets, rhubarb extract, or pure Rhein.[2]
Sample Collection: Blood samples were collected from the rats at various time points post-administration to analyze the plasma concentrations of Rhein.[2] Additionally, samples from plasma, urine, and various internal organs (brain, heart, liver, and kidney) were collected for metabolic profiling.[2]
Analytical Method: The concentration of Rhein and its metabolites in the biological samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique allows for the sensitive and specific quantification of the analytes.[2]
Pharmacokinetic Analysis: Non-compartmental analysis was employed to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, from the plasma concentration-time data.[3]
Metabolic Pathway and Elimination
Rhein undergoes extensive metabolism in the body. The primary metabolic pathway is glucuronidation, followed by sulfation and methylation.[2] The resulting metabolites are then primarily eliminated through the kidneys.[1] The metabolic conversion of Diacerein to Rhein and its subsequent elimination pathways are illustrated in the following diagram.
Metabolic pathway of Diacerein to Rhein and its elimination.
References
Unveiling the Bioactivity of 5-Acetyl Rhein: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel anti-inflammatory and chondroprotective agents, understanding the nuanced bioactivity of compounds like 5-Acetyl Rhein is paramount. This guide provides a comprehensive comparison of this compound with its parent compound, Rhein, and the widely used prodrug, Diacerein. The information presented herein is based on a meticulous review of published findings, offering a valuable resource for replicating and extending previous research.
Executive Summary
This compound, a derivative and known impurity of the anti-osteoarthritic drug Diacerein, remains largely uncharacterized in terms of its specific biological activities. In contrast, its parent compound, Rhein, the active metabolite of Diacerein, has been extensively studied. Rhein is recognized for its anti-inflammatory properties, primarily mediated through the inhibition of interleukin-1β (IL-1β) and the subsequent downregulation of the NF-κB signaling pathway. This mechanism ultimately leads to a reduction in the expression and activity of matrix metalloproteinases (MMPs), enzymes responsible for cartilage degradation in osteoarthritis. Diacerein, as a prodrug, is converted to Rhein in the body to exert these therapeutic effects.[1][2]
This guide synthesizes the available quantitative data for Rhein and Diacerein, providing a benchmark against which the performance of this compound can be assessed once experimental data becomes available. Detailed experimental protocols for key assays are also provided to facilitate such investigations.
Comparative Analysis of Bioactivity
| Compound | Target | Mechanism of Action | Reported IC50/Effective Concentration |
| This compound | IL-1β, NF-κB, MMPs (Presumed) | Inhibition of pro-inflammatory pathways (Presumed) | Data not available |
| Rhein | IL-1β, NF-κB, MMPs | Inhibits IL-1β production and signaling, leading to decreased NF-κB activation and subsequent reduction in MMP expression and activity.[3][4] | - Inhibition of NF-κB: IC50 ≈ 11.79 μM in LPS-activated macrophages. - Inhibition of 5-lipoxygenase: IC50 of 13.7 microM.[5] - Suppression of proMMPs-1, -3, -9, and -13 production in a dose-dependent manner (0.1-30 microM).[6] |
| Diacerein | IL-1β (indirectly through conversion to Rhein) | Prodrug that is metabolized to Rhein, which then exerts its anti-inflammatory effects.[1][7] | Dose-dependent inhibition of IL-1β production (10⁻⁷ - 10⁻⁵ M).[1] |
Key Signaling Pathways and Experimental Workflows
The primary mechanism of action for Rhein, and by extension Diacerein, involves the modulation of the IL-1β-induced inflammatory cascade. A simplified representation of this pathway and a typical experimental workflow for its investigation are provided below.
IL-1β Signaling Pathway Inhibition
Caption: Inhibition of the IL-1β signaling pathway by Rhein.
General Experimental Workflow for Compound Evaluation
Caption: A typical workflow for evaluating the anti-inflammatory effects of test compounds.
Detailed Experimental Protocols
To facilitate the replication of published findings and the investigation of this compound, detailed protocols for key in vitro assays are provided below.
Interleukin-1β (IL-1β) Secretion Assay (ELISA)
Objective: To quantify the amount of IL-1β secreted by cells in response to an inflammatory stimulus and to assess the inhibitory effect of test compounds.
Methodology:
-
Cell Culture: Culture primary human chondrocytes or a suitable chondrocyte cell line (e.g., SW1353) in appropriate media until they reach 80-90% confluency.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound, Rhein, or Diacerein for 1-2 hours.
-
Stimulate the cells with a known concentration of an inflammatory agent, such as lipopolysaccharide (LPS) or recombinant human IL-1α, for 24-48 hours. Include appropriate vehicle controls.
-
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Use a commercially available human IL-1β ELISA kit.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Incubate and wash the plate as per the manufacturer's instructions.
-
Add the detection antibody, followed by the enzyme conjugate.
-
After another incubation and wash, add the substrate solution and allow for color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the concentration of IL-1β in the samples based on the standard curve. Determine the percentage of inhibition for each compound concentration compared to the stimulated control.
NF-κB Activity Assay (Reporter Assay)
Objective: To measure the transcriptional activity of NF-κB in response to an inflammatory stimulus and the inhibitory effect of test compounds.
Methodology:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293 or a chondrocyte cell line) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Stable reporter cell lines can also be used.
-
Treatment:
-
Plate the transfected cells and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound, Rhein, or Diacerein for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as TNF-α or IL-1β, for 6-24 hours.
-
-
Cell Lysis: Lyse the cells to release the reporter protein.
-
Reporter Gene Assay:
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the reporter signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis: Normalize the reporter signal to a co-transfected control plasmid or total protein concentration. Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.
Matrix Metalloproteinase (MMP) Activity Assay (Gelatin Zymography)
Objective: To detect the activity of gelatinases (e.g., MMP-2 and MMP-9) in cell culture supernatants and assess the effect of test compounds on their activity.
Methodology:
-
Sample Preparation:
-
Collect cell culture supernatants after treatment as described in the IL-1β ELISA protocol.
-
Mix the supernatants with a non-reducing sample buffer. Do not heat the samples.
-
-
Electrophoresis:
-
Run the samples on a polyacrylamide gel containing gelatin as a substrate.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a Triton X-100 solution to remove SDS and allow the MMPs to renature.
-
Incubate the gel in a developing buffer containing calcium and zinc ions at 37°C for 16-24 hours to allow for gelatin degradation by the MMPs.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue.
-
Destain the gel. Areas of MMP activity will appear as clear bands against a blue background, indicating gelatin degradation.
-
-
Data Analysis: Quantify the intensity of the clear bands using densitometry software. Compare the band intensities between different treatment groups to determine the effect of the compounds on MMP activity.
Conclusion and Future Directions
While the biological activities of Rhein and its prodrug Diacerein are well-established, this compound remains a compound of interest with limited published data. The experimental protocols and comparative framework provided in this guide are intended to empower researchers to systematically investigate the bioactivity of this compound. Future studies should focus on generating robust quantitative data for this compound's effects on IL-1β production, NF-κB signaling, and MMP activity. Such research will be crucial in determining if this compound possesses a unique therapeutic profile or if its activity is comparable to its well-characterized parent compound, Rhein. This will ultimately inform its potential as a novel therapeutic agent for inflammatory and degenerative diseases.
References
- 1. Anti-interleukin-1 effects of diacerein and rhein in human osteoarthritic synovial tissue and cartilage cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. orthopaedicsjournal.in [orthopaedicsjournal.in]
- 3. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Diacerein in Management of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Biological Profile of Diacerein Impurities: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Diacerein, a symptomatic slow-acting drug for osteoarthritis, is known to contain several related anthraquinone impurities. Understanding the biological activities of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of the reported biological activities of 5-Acetyl Rhein and other major Diacerein impurities: Rhein, Aloe-emodin, and Emodin, with a focus on their anti-inflammatory and chondroprotective effects.
Executive Summary
Extensive literature review reveals a significant gap in the publicly available biological activity data for This compound . Despite being a known impurity of Diacerein, its specific effects on inflammatory and chondroprotective pathways have not been characterized in published studies. In contrast, substantial research has been conducted on Rhein, Aloe-emodin, and Emodin, demonstrating their varying degrees of anti-inflammatory and cartilage-protective properties. This guide synthesizes the available quantitative data, details key experimental methodologies, and visualizes the involved signaling pathways to aid researchers in understanding the biological landscape of these Diacerein-related compounds.
Comparative Biological Activity of Diacerein Impurities
The primary therapeutic action of Diacerein is attributed to its active metabolite, Rhein, which exhibits anti-inflammatory and chondroprotective effects. Other impurities, such as Aloe-emodin and Emodin, also possess documented biological activities. A summary of their effects on key markers of inflammation and cartilage degradation is presented below.
| Compound | Target | Biological Effect | IC50 / Effective Concentration | Cell Type / Model |
| Rhein | IL-1β Production | Inhibition | ~10 µM[1][2] | Human Osteoarthritic (OA) Cartilage and Synovial Tissue[1][3] |
| MMP-1, -3, -9, -13 Production | Inhibition | 0.1-30 µM[4] | Rabbit Articular Chondrocytes[4] | |
| NF-κB Activation | Inhibition | - | Macrophages, Chondrocytes[2][5][6] | |
| COX-2, iNOS Expression | Inhibition | - | Synovial Cells, Macrophages[5][7] | |
| Aloe-emodin | iNOS mRNA Expression & NO Production | Inhibition | 5-40 µM | Murine Macrophages |
| COX-2 mRNA & PGE2 Production | Inhibition | 40 µM | Murine Macrophages | |
| CYP1B1 Enzyme Activity | Inhibition | 0.192 ± 0.015 nM | - | |
| Emodin | IL-1β, TNF-α, IL-6 Production | Inhibition | 20 µg/ml | RAW 264.7 Macrophages |
| MMP-3, -13 Expression | Inhibition | 10-30 µg/ml | Rat Chondrocytes | |
| NF-κB Activation | Inhibition | - | RAW 264.7 Macrophages | |
| CYP1B1 Enzyme Activity | Inhibition | 0.067 ± 0.003 µM | - | |
| This compound | IL-1β, MMPs, NF-κB | No data available | No data available | - |
Note: The IC50 and effective concentration values are sourced from various studies and may not be directly comparable due to differences in experimental conditions.
Key Signaling Pathways
The anti-inflammatory effects of Rhein, Aloe-emodin, and Emodin are largely mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of Rhein.
Experimental Protocols
Chondrocyte Culture and Pro-inflammatory Stimulation
This protocol outlines the basic steps for culturing primary chondrocytes and inducing an inflammatory response to test the effects of Diacerein impurities.
Caption: Experimental workflow for in vitro chondrocyte studies.
Detailed Methodology:
-
Isolation of Primary Chondrocytes:
-
Articular cartilage is aseptically harvested from the femoral condyles and tibial plateaus of young animals (e.g., rats, rabbits)[8].
-
The cartilage is minced into small pieces and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase type II, to release the chondrocytes from the extracellular matrix[8].
-
Isolated chondrocytes are washed, counted, and plated in a suitable culture medium, such as DMEM/F-12 supplemented with fetal bovine serum and antibiotics.
-
-
Pro-inflammatory Stimulation:
-
Once chondrocytes reach a desired confluency, the culture medium is replaced with serum-free medium for a period of starvation.
-
Cells are then pre-treated with various concentrations of the test compounds (Rhein, Aloe-emodin, Emodin) for a specified duration (e.g., 1-2 hours).
-
Inflammation is induced by adding a pro-inflammatory cytokine, typically recombinant human Interleukin-1 beta (IL-1β), to the culture medium at a final concentration of 1-10 ng/mL.
-
Quantification of Inflammatory Mediators and MMPs
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines (e.g., IL-6):
-
Culture supernatants from the chondrocyte experiment are collected.
-
A commercial ELISA kit for the specific cytokine of interest is used according to the manufacturer's instructions.
-
Briefly, the supernatant is added to a microplate pre-coated with a capture antibody.
-
After incubation and washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
A substrate solution is then added, and the resulting color change is measured using a microplate reader. The concentration of the cytokine is determined by comparison to a standard curve.
Fluorometric Assay for MMP Activity:
-
Culture supernatants are collected.
-
A commercial fluorometric MMP activity assay kit is used. These kits typically contain a fluorogenic peptide substrate that is cleaved by active MMPs, resulting in an increase in fluorescence.
-
The supernatant is incubated with the substrate, and the fluorescence is measured over time using a fluorescence microplate reader.
-
The rate of increase in fluorescence is proportional to the MMP activity in the sample.
Western Blot Analysis for NF-κB Pathway Proteins
-
Cell Lysis and Protein Quantification: Chondrocytes are lysed to extract total cellular proteins. The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the target protein (e.g., phosphorylated p65 subunit of NF-κB, IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system. The band intensity is quantified to determine the relative protein expression levels.
Conclusion and Future Directions
While Rhein, Aloe-emodin, and Emodin have demonstrated clear anti-inflammatory and chondroprotective activities in various in vitro and in vivo models, the biological profile of this compound remains largely unknown. The absence of data for this specific impurity highlights a critical need for further research to fully understand its potential impact on the safety and efficacy of Diacerein. Future studies should focus on:
-
Characterizing the biological activity of this compound: Investigating its effects on key inflammatory and catabolic pathways in chondrocytes and other relevant cell types.
-
Direct comparative studies: Performing head-to-head comparisons of this compound with Rhein, Aloe-emodin, and Emodin under standardized experimental conditions to accurately assess their relative potencies.
-
In vivo studies: Evaluating the in vivo effects of these impurities in animal models of osteoarthritis to understand their physiological relevance.
A comprehensive understanding of the biological activities of all Diacerein impurities is essential for the development of robust manufacturing processes and quality control strategies that ensure a consistently safe and effective therapeutic product for patients with osteoarthritis.
References
- 1. Rhein: A Review of Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effects and Mechanisms of Rhein, an Anthraquinone Compound, and Its Applications in Treating Arthritis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rhein, an active metabolite of diacerein, down-regulates the production of pro-matrix metalloproteinases-1, -3, -9 and -13 and up-regulates the production of tissue inhibitor of metalloproteinase-1 in cultured rabbit articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Comprehensive and System Review for the Pharmacological Mechanism of Action of Rhein, an Active Anthraquinone Ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of rhein isolated from the flowers of Cassia fistula L. and possible underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Protocol for Isolation of Chondrocytes from Human Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 5-Acetyl Rhein
For Immediate Release
[CITY, STATE] – To ensure the safety of laboratory personnel and the protection of the environment, this document outlines the essential procedures for the proper disposal of 5-Acetyl Rhein, a compound used in pharmaceutical research and development. Adherence to these guidelines is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE). This includes tightly fitting safety goggles, fire/flame resistant and impervious clothing, and gloves.[2] All handling of this compound should be performed in a well-ventilated area to avoid inhalation of any dust from the material.[2]
In the event of a spill, unnecessary personnel should be kept away. Do not touch damaged containers or spilled material without wearing appropriate protective clothing.[2] Spilled material should be swept up and shoveled into suitable, closed containers for disposal.[2]
Quantitative Data Summary
For quick reference, the following table summarizes the key quantitative and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₀O₇[3] |
| Molecular Weight | 326.26 g/mol [3] |
| Melting Point | >244°C (decomposes)[4] |
| Storage Temperature | Room Temperature |
Step-by-Step Disposal Protocol
The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the compound is managed and treated in accordance with all federal, state, and local regulations.
1. Waste Identification and Segregation:
-
Clearly label all containers of this compound waste with "Hazardous Waste" and the chemical name.
-
Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department or the licensed disposal company.
2. Packaging for Disposal:
-
Use robust, leak-proof containers for all this compound waste.
-
Ensure containers are securely sealed to prevent any release during transport.
-
Follow any specific packaging instructions provided by the hazardous waste disposal company.
3. Arranging for Professional Disposal:
-
Contact your institution's EHS department to coordinate the pickup and disposal of the hazardous waste.
-
If your institution does not have a dedicated EHS department, you must contract with a licensed hazardous waste disposal company directly.
-
The most probable method of disposal for this type of pharmaceutical-related compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to ensure complete destruction and to neutralize any harmful byproducts.[1]
4. Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal company.
-
Retain all documentation, including manifests and certificates of disposal, provided by the hazardous waste disposal company for your records.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] As a pharmaceutical-related compound, the disposal of this compound may also be subject to the EPA's Management Standards for Hazardous Waste Pharmaceuticals.[6][7] It is the responsibility of the generator of the waste to ensure full compliance with all applicable regulations.
By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. researchgate.net [researchgate.net]
- 3. GSRS [precision.fda.gov]
- 4. This compound | 875535-35-6 [chemicalbook.com]
- 5. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 6. epa.gov [epa.gov]
- 7. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
Safe Handling and Disposal of 5-Acetyl Rhein: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling compounds with limited safety data. 5-Acetyl Rhein, a derivative of Rhein, is classified as a pharmaceutical-related compound of unknown potency. This designation necessitates stringent safety protocols to minimize exposure risk. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans for this compound, to ensure the well-being of laboratory personnel and maintain a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the unknown potency of this compound, it must be handled with a high degree of caution. While specific occupational exposure limits (OELs) have not been established, a precautionary approach is warranted. The following tables summarize the recommended PPE and safety measures.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Operation | Engineering Controls | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Tightly fitting safety goggles with side-shields | Full-coverage lab coat or disposable gown, sleeve covers | N95 or higher-rated respirator |
| Solution Preparation and Handling | Chemical Fume Hood | Nitrile Gloves | Tightly fitting safety goggles with side-shields | Full-coverage lab coat or disposable gown | Recommended if aerosols may be generated |
| Experimental Use (e.g., cell culture) | Biosafety Cabinet (if applicable) or Chemical Fume Hood | Nitrile Gloves | Tightly fitting safety goggles with side-shields | Full-coverage lab coat or disposable gown | Not typically required for small volumes in solution |
| Spill Cleanup (Dry Powder) | Restricted access to area | Double Nitrile Gloves, Heavy-duty outer gloves | Tightly fitting safety goggles and face shield | Disposable gown or coveralls | P100 respirator |
| Spill Cleanup (Solution) | Restricted access to area | Double Nitrile Gloves | Tightly fitting safety goggles and face shield | Disposable gown or coveralls | Recommended if spill is large or in a poorly ventilated area |
Table 2: Emergency Contact and First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with potent compounds. The following workflow outlines the key stages for the safe handling of this compound in a laboratory setting.
Experimental Protocol: Weighing and Preparing a Solution of this compound
This protocol provides a detailed methodology for the safe handling of this compound powder to prepare a stock solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Weighing paper or boat
-
Spatula
-
Appropriate glassware (e.g., volumetric flask, vial)
-
Pipettes and tips
-
Vortex mixer or sonicator
-
Hazardous waste container
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in Table 1 for weighing operations.
-
Cover the work surface within the fume hood with absorbent, disposable bench paper.
-
Gather all necessary materials and place them inside the fume hood.
-
-
Weighing:
-
Place a new piece of weighing paper or a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula.
-
Record the exact weight.
-
Securely close the primary container of this compound.
-
-
Solution Preparation:
-
Carefully transfer the weighed powder into the appropriate volumetric flask or vial.
-
Using a calibrated pipette, add a portion of the required solvent to the flask.
-
Gently swirl the flask or use a vortex mixer or sonicator to dissolve the compound completely.
-
Once dissolved, add the remaining solvent to reach the final desired volume.
-
Cap the flask or vial securely.
-
-
Labeling and Storage:
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the solution under appropriate conditions as recommended for the compound.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 3: this compound Waste Disposal Plan
| Waste Type | Collection Procedure | Disposal Method |
| Unused/Expired this compound Powder | Keep in its original, tightly sealed container. Label as "Hazardous Waste: this compound". | Offer to a licensed hazardous material disposal company for incineration. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Place in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. The container must be clearly labeled "Hazardous Waste". | Dispose of through a licensed hazardous material disposal company. |
| Aqueous Waste Solutions Containing this compound | Collect in a sealed, shatter-resistant container. Label with "Hazardous Waste," the chemical name, and approximate concentration. | Offer to a licensed hazardous material disposal company. Do not pour down the drain. |
| Contaminated PPE (gowns, masks, etc.) | Place in a designated hazardous waste bag immediately after doffing. | Dispose of as hazardous waste through a licensed disposal company. |
Key Disposal Principles:
-
Segregation: Never mix this compound waste with general laboratory trash.
-
Labeling: All hazardous waste containers must be clearly and accurately labeled.
-
Containment: Ensure all waste containers are sealed to prevent leaks or spills.
-
Professional Disposal: All waste contaminated with this compound should be disposed of by a licensed hazardous material disposal company, likely through incineration.
By adhering to these comprehensive safety and handling guidelines, laboratory professionals can confidently and safely work with this compound, minimizing personal risk and ensuring a secure research environment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
